Lerociclib

Catalog No.
S005789
CAS No.
1628256-23-4
M.F
C26H34N8O
M. Wt
474.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lerociclib

CAS Number

1628256-23-4

Product Name

Lerociclib

IUPAC Name

4-[[5-(4-propan-2-ylpiperazin-1-yl)-2-pyridinyl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one

Molecular Formula

C26H34N8O

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C26H34N8O/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31)

InChI Key

YPJRHEKCFKOVRT-UHFFFAOYSA-N

SMILES

Array

Synonyms

G1T38; 7',8'-Dihydro-2'-[[5-[4-(1-methylethyl)-1-piperazinyl]-2-pyridinyl]amino]spiro[cyclohexane-1,9'(6'H)-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one

Canonical SMILES

CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6

Lerociclib is under investigation in clinical trial NCT02983071 (G1T38, a CDK 4/6 Inhibitor, in Combination With Fulvestrant in Hormone Receptor-positive, Her2-negative Locally Advanced or Metastatic Breast Cancer).
Lerociclib is an orally bioavailable inhibitor of cyclin-dependent kinase (CDK) types 4 (CDK4) and 6 (CDK6), with potential antineoplastic activity. Upon administration, lerociclib selectively inhibits CDK4 and CDK6, which inhibits the phosphorylation of retinoblastoma protein (Rb) early in the G1 phase, prevents CDK-mediated G1-S phase transition and leads to cell cycle arrest. This suppresses DNA replication and decreases tumor cell proliferation. CDK4 and 6 are serine/threonine kinases that are upregulated in many tumor cell types and play a key role in the regulation of both cell cycle progression from the G1-phase into the S-phase and tumor cell proliferation.
LEROCICLIB is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

Lerociclib mechanism of action CDK4/6 inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Lerociclib (also known as G1T38) is a selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. Its primary mechanism is to disrupt the CDK4/6-cyclin D-Rb-E2F signaling pathway, a critical regulator of the cell cycle's transition from the G1 phase to the S phase [1] [2].

The diagram below illustrates this targeted pathway and the point of inhibition.

g MitogenicSignals Mitogenic Signals CyclinD Cyclin D MitogenicSignals->CyclinD Complex Active Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex pRb_Inactive Rb Protein (phosphorylated, inactive) Complex->pRb_Inactive Phosphorylation pRb Rb Protein (active) pRb->pRb_Inactive E2F E2F Transcription Factor pRb_Inactive->E2F Releases SPhase S Phase Entry & DNA Replication E2F->SPhase This compound This compound (CDK4/6 Inhibitor) This compound->Complex  Inhibits Formation

In many cancers, this pathway is hyperactive, leading to uncontrolled cell proliferation [3] [4]. By inhibiting CDK4/6, this compound prevents Rb phosphorylation, leading to:

  • Cell cycle arrest in the G1 phase [1] [2].
  • Inhibition of DNA replication and cancer cell proliferation [1].
  • Reduced tumor growth as cells are unable to progress through the cell cycle [1].

Quantitative Activity and Preclinical Evidence

Early-stage research, primarily from preclinical models, demonstrates this compound's bioactivity. The table below summarizes key experimental data on its effects in sarcoma models [1].

Experimental Model Cell Lines / PDXs Tested Treatment Effects of this compound
Viability & Proliferation (2D Culture) U-2 OS, MG-63, COA30, COA79 Induced cell cycle arrest; decreased proliferation and viability [1].
3D Bioprinted Microtumors U-2 OS, MG-63, COA79 Decreased sarcoma cell viability ex vivo [1].
Other Phenotypic Effects U-2 OS, MG-63, COA30, COA79 Reduced cell motility and stemness [1].

Detailed Experimental Protocols from Preclinical Studies

The following methodologies are compiled from a preclinical study investigating this compound in pediatric sarcomas [1].

  • Cell Lines and Culture: Established sarcoma cell lines (U-2 OS, MG-63) and Patient-Derived Xenograft (PDX) cells (COA30, COA79) were used. U-2 OS and MG-63 were cultured in McCoy’s 5A and MEM medium, respectively, supplemented with 10% FBS and antibiotics. PDX-derived cells were maintained in neurobasal medium with growth factors (EGF and FGF) [1].
  • Viability Assay (MTS): Cells were seeded in 96-well plates and treated with this compound. After 72 hours, cell viability was assessed using the MTS assay, which measures the metabolic activity of viable cells [1].
  • Proliferation Assay (BrdU): Cell proliferation was measured using the bromodeoxyuridine (BrdU) assay. Cells were treated with this compound for 24 hours, pulsed with BrdU, and its incorporation into newly synthesized DNA was quantified [1].
  • Cell Cycle Analysis: Treated cells were fixed, stained with propidium iodide, and analyzed by flow cytometry to determine the distribution of cells in different cell cycle phases (G0/G1, S, G2/M) [1].
  • Western Blotting: Protein lysates from treated cells were subjected to Western blotting to confirm target engagement. Membranes were probed with antibodies against CDK4, CDK6, Rb, and phospho-Rb (Ser780) [1].
  • 3D Biotumor Assay: Sarcoma cells were mixed with bioink and 3D bioprinted into microtumors. These biotumors were then treated with this compound, and viability was assessed over time to model drug effects in a more in vivo-like environment [1].

Clinical Context and Comparison with Other CDK4/6 Inhibitors

This compound is positioned as a potential successor to earlier-generation CDK4/6 inhibitors. The table below compares it with the three FDA-approved agents [4] [5].

Inhibitor Name IC₅₀ (nM) CDK4/CDK6 Key Clinical Distinctions Primary Approved Indication
This compound Information missing from search results Improved safety profile; reduced myelosuppression; continuous dosing [1]. Investigational
Palbociclib 11 / 15 [4] Higher incidence of neutropenia; 21-day on/7-day off schedule [4]. HR+/HER2- Breast Cancer
Ribociclib 10 / 39 [4] Associated with gastrointestinal and hepatic toxicity [4]. HR+/HER2- Breast Cancer
Abemaciclib 2 / 9.9 [4] Can cross blood-brain barrier; different toxicity profile (diarrhea); continuous dosing [4]. HR+/HER2- Breast Cancer

Clinical trials are exploring this compound in specific contexts:

  • A phase I trial in lung cancer combining this compound with osimertinib reported a low incidence of dose-limiting neutropenia, supporting its improved tolerability [1].
  • An ongoing phase II clinical trial is evaluating this compound in combination with fulvestrant for breast cancer [1] [2].

Current Status and Future Directions

As an investigational drug, this compound is not yet approved for clinical use. Current research focuses on:

  • Expanding therapeutic applications: Preclinical data shows efficacy in pediatric sarcoma models, suggesting potential beyond breast cancer [1].
  • Overcoming resistance: Newer inhibitors like this compound are being developed to address resistance and toxicity issues associated with earlier CDK4/6 inhibitors [1] [4].

For the most current information on clinical trial status and results, checking clinical trial registries such as ClinicalTrials.gov is recommended.

References

Lerociclib GB491 structure and properties

Author: Smolecule Technical Support Team. Date: February 2026

Core Profile & Mechanism of Action

Lerociclib (GB491) is a highly selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), in-licensed by Genor Biopharma from G1 Therapeutics [1] [2].

  • Mechanism: It selectively inhibits CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma (Rb) protein. This arrest leads to cell cycle arrest in the G1 phase, suppressing DNA replication and tumor cell proliferation [3].
  • Selectivity Profile: It is highly potent against CDK4/cyclin D1 and CDK6/cyclin D3 (IC50 of 1 nM and 2 nM, respectively), with moderate potency for CDK9/cyclin T (IC50 of 28 nM), contributing to its differentiated safety profile [4].

The diagram below illustrates the mechanism of action of CDK4/6 inhibitors like this compound in the context of HR+ breast cancer signaling.

G This compound (GB491) Mechanism of Action in HR+ Breast Cancer ER_Signaling Estrogen Receptor (ER) Signaling CyclinD_CDK46 Cyclin D-CDK4/6 Complex ER_Signaling->CyclinD_CDK46 Rb_Phos Rb Protein Phosphorylation CyclinD_CDK46->Rb_Phos E2F_Release E2F Transcription Factor Release Rb_Phos->E2F_Release CellCycle_Progression Cell Cycle Progression (G1 to S phase) E2F_Release->CellCycle_Progression This compound This compound (GB491) This compound->CyclinD_CDK46 Inhibits

This compound inhibits CDK4/6 to block cell cycle progression.

Clinical Efficacy Data from LEONARDA-1 Phase III Trial

The LEONARDA-1 trial (NCT05054751) was a pivotal Phase III, randomized, double-blind study that evaluated this compound plus fulvestrant versus placebo plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who had progressed on prior endocrine therapy [1] [4].

Efficacy Parameter This compound + Fulvestrant Placebo + Fulvestrant Hazard Ratio (HR) / Difference
Primary Endpoint: Progression-Free Survival (PFS)

| Investigator-assessed median PFS (months) | 11.07 months | 5.49 months | HR: 0.451 (95% CI: 0.311-0.656) P = 0.000016 [1] [4] | | BICR-assessed median PFS (months) | 11.93 months | 5.75 months | HR: 0.353 (95% CI: 0.228-0.547) P = 0.000002 [1] [5] | | Secondary Endpoints | | | | | Objective Response Rate (ORR) | 23.4% | 8.7% | Difference: +14.7% [4] | | ORR (patients with measurable disease) | 26.9% | 9.9% | Difference: +17.0% [4] | | Complete Response (CR) Rate | 2.2% | 0% | - | | Disease Control Rate (DCR) | 81.8% | 71.0% | Difference: +10.8% [4] | | Overall Survival (OS) | | | | | OS at data cut-off (Dec 2022) | 6.6% deaths | 9.4% deaths | HR: 0.630 (95% CI: 0.267-1.484) (Data Immature) [1] | | OS at ad hoc analysis (Mar 2024) | 23.4% deaths | 31.2% deaths | HR: 0.649 (95% CI: 0.410-1.028) (Data Still Immature) [1] |

PFS benefit was consistent across all pre-specified subgroups, including patients with poor prognosis [1] [6]. The diagram below outlines the trial design and key outcomes.

G LEONARDA-1 Phase III Trial Design & Key Outcomes Population Patient Population (275 Randomized) HR+/HER2- LA/mBC Progressed on prior ET Arm1 Arm 1: this compound (150 mg BID) + Fulvestrant n=137 Population->Arm1 Arm2 Arm 2: Placebo + Fulvestrant n=138 Population->Arm2 Primary Primary Endpoint Met Investigator-assessed PFS 11.07 vs 5.49 months HR=0.451; P=0.000016 Arm1->Primary Arm2->Primary Secondary Key Secondary Outcomes Primary->Secondary Outcomes Key Outcomes• BICR-assessed PFS: 11.93 vs 5.75 mo (HR=0.353)• ORR: 23.4% vs 8.7%• Consistent benefit across subgroups• Favorable safety profile• Only 0.7% discontinued due to AE

LEONARDA-1 trial design demonstrates significant PFS improvement.

Safety and Tolerability Profile

This compound demonstrated a favorable and differentiated safety profile in the LEONARDA-1 trial, enabling continuous dosing without the need for treatment breaks [1] [2].

Safety Parameter This compound + Fulvestrant (n=137) Placebo + Fulvestrant (n=138)
Any Adverse Event (AE) 98.5% 80.4%
Grade ≥3 AEs 57.7% 15.2%
Serious AEs 5.8% 8.0%
AEs Leading to Discontinuation 0.7% (1 patient) 0%
Most Common Grade 3/4 AEs
Neutropenia (All Grades) 46.7% (Grade 4: 5.1%) Not Reported
Leukopenia Reported (Specific % not in sources) Not Reported
Diarrhea (All Grades) 19.7% (Only Grade 1/2) Not Reported
Key Differentiated Safety
Febrile Neutropenia 0% -
Grade 3/4 Diarrhea 0% -
Venous Thromboembolism (VTE) 0% -
QTc Prolongation Few cases (Similar to placebo) Few cases
Hepatotoxicity No additional risk posed -
Skin Rash ~4% (Similar to placebo) ~4%

Differentiation from Marketed CDK4/6 Inhibitors

This compound's profile suggests potential best-in-class safety. The following table compares it with other CDK4/6 inhibitors based on available data [1] [7].

Feature This compound Palbociclib Ribociclib Abemaciclib
Dosing Schedule Continuous (150 mg BID) [1] 21 days on, 7 days off [7] 21 days on, 7 days off [7] Continuous (150 mg BID) [7]
Common Grade 3/4 AEs
Neutropenia 46.7% (Grade 4: 5.1%) [1] Very Common [7] Common [7] Less Common [7]
Gastrointestinal Toxicity Low (Diarrhea: 19.7%, all G1/2) [1] Low [7] More Severe [7] More Severe (Diarrhea common) [7]

| Key Safety Differentiators | No febrile neutropenia No VTE Low hepatotoxicity risk | Neutropenia common [7] | Higher hepatic & cardiac toxicity risk [7] | Diarrhea common [7] |

Experimental Protocol Overview

While detailed laboratory methodologies for structural analysis weren't provided in the search results, the key clinical trial methodology is summarized below.

  • Study Design: LEONARDA-1 was a randomized, double-blind, placebo-controlled Phase III trial [4].
  • Patient Population: 275 patients with HR+/HER2− locally advanced or metastatic breast cancer who had relapsed or progressed on prior endocrine therapy. Baseline characteristics were well-balanced [4].
  • Treatment Regimen:
    • Intervention Arm: this compound 150 mg orally twice daily continuously with food + Fulvestrant 500 mg IM on days 1 and 15 of cycle 1, then day 1 of each subsequent 28-day cycle [1] [6].
    • Control Arm: Matching placebo + the same Fulvestrant regimen [6].
  • Primary Endpoint Assessment: Progression-free Survival (PFS) assessed by investigators according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 [4].
  • Key Secondary Endpoints: PFS by Blinded Independent Central Review (BICR), Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DOR), Disease Control Rate (DCR), Clinical Benefit Rate (CBR), safety, tolerability, and pharmacokinetics [4].

Information Gaps and Further Research

The most current and accurate information on this compound's chemical structure and detailed physicochemical properties is not available in the public search results I obtained. To acquire this specific technical data, I suggest:

  • Consulting Professional Databases: Search specialized chemical and pharmaceutical databases like PubChem, ChemSpider, or drug-specific compendia.
  • Reviewing Patent Filings: Examine relevant pharmaceutical patents from Genor Biopharma or G1 Therapeutics, which often contain detailed synthetic pathways and structural characterization data.
  • Checking Regulatory Documents: Refer to assessment reports from the China National Medical Products Administration (NMPA), as the New Drug Application (NDA) for this compound has been accepted [1] [5].

References

Mechanism of Action and Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Lerociclib exerts its antitumor effect by precisely targeting the core cell cycle regulatory pathway.

  • Core Pathway Inhibition: In the G1 phase of the cell cycle, mitogenic signals activate cyclin D, which binds to and activates CDK4/6. The active cyclin D-CDK4/6 complex phosphorylates the retinoblastoma protein (Rb). Hyperphosphorylated Rb releases the E2F transcription factor, triggering the transcription of genes necessary for S-phase entry and DNA replication. As a CDK4/6 inhibitor, this compound blocks the phosphorylation of Rb, thereby arresting the cell cycle in the G1 phase and preventing tumor cell proliferation [1] [2].
  • High Selectivity Profile: this compound is engineered for high selectivity, primarily inhibiting CDK4 and CDK6 with low nanomolar potency (IC50 of 1 nM and 2 nM, respectively). Crucially, it shows minimal inhibition of CDK9 (IC50 of 28 nM) [3] [4]. Since off-target inhibition of CDK9 is linked to side effects like hematologic and gastrointestinal toxicity, this high selectivity is a key factor behind this compound's improved tolerability [5] [4].

The following diagram illustrates the Rb-E2F pathway targeted by this compound and its mechanism of action.

G MitogenicSignal Mitogenic Signal CyclinD Cyclin D MitogenicSignal->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Complex Cyclin D-CDK4/6 Complex CDK46->Complex pRb Rb Protein (inactive) Complex->pRb Phosphorylates E2F E2F Transcription Factor pRb->E2F Releases GeneExpression S-phase Gene Expression E2F->GeneExpression CellCycle Cell Cycle Progression GeneExpression->CellCycle This compound This compound This compound->Complex Inhibits

Preclinical Evidence and Protocols

Preclinical studies established this compound's efficacy across various cancer models and provided detailed methodologies for investigation.

  • In Vitro Assessment of Antitumor Effects: Studies on sarcoma cell lines (U-2 OS, MG-63) and patient-derived xenograft (PDX) cells evaluated this compound's impact [6].
    • Cell Viability & Proliferation: Treated cells with this compound in 2D culture, measuring viability with assays like CellTiter-Glo. Results showed dose-dependent decreases in cell viability and proliferation.
    • Cell Cycle Analysis: Treated cells, then fixed/permeabilized and stained with propidium iodide. Analysis by flow cytometry confirmed G1 phase cell cycle arrest.
    • Protein Analysis (Western Blot): Confirmed on-target effects by demonstrating reduced levels of phosphorylated Rb.
    • Motility & Stemness: Wound-healing/Transwell assays measured motility; tumor sphere formation assays assessed cancer stem cell self-renewal capacity. This compound reduced cell motility and stemness.
  • Ex Vivo 3D Biotumor Model: To better mimic the tumor microenvironment, researchers used 3D bioprinting. Sarcoma cells mixed with bioink were printed into microtumors, treated with this compound, and monitored. This model confirmed significant reduction in biotumor growth upon treatment [6].
  • In Vivo Xenograft Models: this compound's efficacy was tested in animal models (e.g., breast cancer xenografts). Mice received daily oral doses; results showed significant, dose-dependent tumor growth inhibition, supporting its clinical development [3].

Clinical Trial Data and Efficacy

The approval of this compound was supported by robust clinical evidence, particularly from the LEONARDA program, which demonstrated significant benefits in HR+/HER2- advanced breast cancer.

Trial (Phase) Patient Population Intervention Key Efficacy Results
LEONARDA-1 (III) [3] HR+/HER2- ABC progressed on prior ET (n=275) This compound + Fulvestrant vs. Placebo + Fulvestrant PFS: 11.07 vs 5.49 mo (HR=0.451); ORR: 23.4% vs 8.7%
LEONARDA-2 (III) [5] 1st-line HR+/HER2- ABC (interim results) This compound + Letrozole vs. Placebo + Letrozole PFS: Not Reached vs 16.56 mo (HR=0.464)

This compound demonstrated consistent clinical benefits across high-risk and difficult-to-treat patient subgroups from the LEONARDA-1 trial [5] [3]:

  • Patients with liver metastases: Hazard Ratio (HR) = 0.487
  • Patients with primary endocrine resistance: HR = 0.374
  • Patients with ≥4 metastatic sites: HR = 0.326
  • Pre/perimenopausal women or men: HR = 0.471

Safety and Tolerability Profile

This compound's differentiated safety profile is a key clinical advantage, largely attributable to its high kinase selectivity and minimal CDK9 inhibition [5] [4].

Adverse Event This compound Profile Context vs. Other CDK4/6i
Neutropenia Low rate of Grade 4 (5.1%) [5] Lower incidence vs. palbociclib/ribociclib; avoids treatment holidays [5] [4].
Gastrointestinal (Diarrhea) No Grade ≥3 diarrhea [5] Significantly improved vs. abemaciclib [5] [4].
Other Toxicities No significant QT prolongation, hepatotoxicity, VTE, or ILD [5] Removes need for specialized monitoring (e.g., ECGs, liver enzymes) [5].

Conclusion and Research Implications

For researchers and drug developers, this compound represents a strategic advancement in CDK4/6 targeting. Its high selectivity, robust efficacy, and superior tolerability profile address key limitations of earlier agents. The preclinical and clinical evidence positions this compound as a promising backbone for combination therapy strategies, supported by its suitability for continuous dosing. Future research directions will likely focus on expanding its applications into other cancer types and novel combination regimens.

References

Lerociclib in vitro studies cell cycle arrest

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Lerociclib exerts its effect by selectively inhibiting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle's transition from the G1 phase to the S phase [1] [2]. The diagram below illustrates this core mechanism and the specific point of this compound's intervention.

G MitogenicSignals Mitogenic Signals CyclinD Cyclin D MitogenicSignals->CyclinD Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK4_6 CDK4/6 CDK4_6->Complex pRb Rb Protein (pRb) Complex->pRb Phosphorylates E2F E2F Transcription Factor pRb->E2F Releases CellCycle G1 to S Phase Transition (DNA Synthesis) E2F->CellCycle This compound This compound This compound->Complex Inhibits

This compound inhibits the Cyclin D-CDK4/6 complex to induce G1 cell cycle arrest.

In the G1 phase, the retinoblastoma protein (Rb) binds to and inactivates the E2F transcription factor. The active Cyclin D-CDK4/6 complex phosphorylates Rb, leading to the release of E2F, which then drives the expression of genes required for DNA synthesis and progression into the S phase [3] [2]. By inhibiting CDK4/6, this compound prevents Rb phosphorylation, resulting in sustained cell cycle arrest in the G1 phase [1].

Summary of Preclinical In Vitro Findings

The following table summarizes key quantitative data from in vitro studies on this compound's effects across different cancer cell lines.

Cell Line / Model Experimental Finding Quantitative Result Citation
Sarcoma PDXs (COA79) Viability reduction (3D bioprinted model) ~60% reduction at 1 µM [2]
Sarcoma Cell Lines (U-2 OS, MG-63) & PDXs (COA30, COA79) Induction of G1 Cell Cycle Arrest Increase in G1 population: ~70% (Control) to ~90% (Treated) [2]
Sarcoma Cell Lines & PDXs Inhibition of Rb Phosphorylation Dose-dependent decrease in pRb levels [2]
Breast Cancer (Xenograft models) Inhibition of tumor growth Significant, durable, and dose-dependent inhibition [1]
Cell-free assay Enzymatic inhibition (IC50) CDK4/Cyclin D1: 1 nM; CDK6/Cyclin D3: 2 nM [1]

Detailed Experimental Protocols

The primary preclinical evidence for this compound comes from studies on pediatric sarcoma models, which provide detailed and transferable methodological insights [2].

Cell Viability and Proliferation Assay
  • Purpose: To determine the effect of this compound on cell survival and growth.
  • Methodology:
    • 2D Culture: Established sarcoma cell lines (e.g., U-2 OS, MG-63) and patient-derived xenograft (PDX) cells are plated and treated with this compound.
    • 3D Bioprinting: Cells are mixed with a bioink (e.g., gelatin methacrylate (GelMA)) and bioprinted to form microtumors, which are then treated. This model better mimics the in vivo tumor environment [2].
    • Analysis: Cell viability is quantified using standard assays like MTT or CellTiter-Glo after 72-96 hours of treatment [2].
Cell Cycle Analysis via Flow Cytometry
  • Purpose: To quantify the distribution of cells in different phases of the cell cycle.
  • Methodology:
    • Treatment & Harvesting: Cells are treated with this compound for 24-48 hours, then harvested and fixed.
    • Staining: Fixed cells are stained with a propidium iodide (PI) solution, which binds to DNA.
    • Analysis: The DNA content of the cells is analyzed using a flow cytometer. An increase in the percentage of cells with a G1-phase DNA content (2N) indicates G1 arrest [2].
Analysis of Protein Expression via Western Blotting
  • Purpose: To confirm the on-target mechanism by assessing the phosphorylation status of Rb and expression of related proteins.
  • Methodology:
    • Cell Lysis: Treated and control cells are lysed to extract total protein.
    • Gel Electrophoresis: Proteins are separated by size using SDS-PAGE and transferred to a membrane.
    • Immunoblotting: The membrane is probed with specific primary antibodies against:
      • Total Rb
      • Phospho-Rb (at Ser780)
      • CDK4
      • CDK6
      • Cyclin D1 A loading control (e.g., GAPDH) is used for normalization. A dose-dependent decrease in pRb levels confirms target engagement [2].

Differentiation from Other CDK4/6 Inhibitors

This compound is characterized by its high potency and selectivity. It demonstrates low nanomolar IC50 values against CDK4/6 and, importantly, has significantly lower potency against CDK9, which is associated with reduced hematological toxicity [1] [4]. Preclinical data suggest its rapid clearance from plasma may lead to a differentiated safety profile with lower rates of severe neutropenia and gastrointestinal toxicity compared to palbociclib, ribociclib, and abemaciclib [1] [2].

References

Lerociclib preclinical studies xenograft models

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Xenograft Data for Lerociclib

Cancer Type Model Description Treatment Groups Key Efficacy Findings Reference
Endocrine-Resistant Breast Cancer Multiple models, including Tamoxifen-Resistant (MCF7/TR), Long-Term Estrogen-Deprived (LTED), and patient-derived xenografts (PDXs). This compound, G1T48 (oral SERD), and the combination. The combination of this compound and G1T48 showed an increased response and robust antitumor activity in endocrine-resistant models. [1]
Pediatric Sarcoma Established cell lines (U-2 OS, MG-63) and Patient-Derived Xenografts (PDXs). This compound. Decreased sarcoma cell viability in both 2D culture and 3D bioprinted microtumors; induced cell cycle arrest, decreased proliferation, motility, and stemness. [2]
Broad Preclinical Characterization Xenograft models of breast cancer, non-small cell lung cancer, and prostate cancer. This compound. Daily oral treatment caused significant, durable, and dose-dependent inhibition of tumor growth. [3]

Experimental Protocols from Preclinical Studies

Here are the methodologies for key experiments cited in the search results, which can serve as a reference for your own experimental design.

  • In Vivo Xenograft Efficacy Studies: The general methodology involved establishing tumor xenografts by subcutaneously inoculating tumor cells into immunodeficient mice (e.g., female Balb/cA-nude mice). Once tumors reached a specified volume (approx. 100–200 mm³), mice were randomized into control and treatment groups. The treatment group received this compound via daily oral gavage, while the control group received the vehicle alone. Tumor volume was tracked and calculated using the formula (length × width²)/2. [4]
  • Cell Proliferation Assay (SRB/MTT): Cells were seeded into 96-well plates and allowed to attach overnight. They were then treated with a range of concentrations of this compound for a specified period (e.g., 6 days). Cell proliferation was evaluated using colorimetric assays like SRB (Sulforhodamine B) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). [4]
  • Cell Cycle Analysis by Flow Cytometry: Cells were treated with this compound for a set time (e.g., 24 hours), then harvested and fixed. The fixed cells were stained with a solution containing propidium iodide (PI), which intercalates with DNA. The DNA content of the cells was then determined using a flow cytometry system. The resulting data was analyzed with specialized software (e.g., ModFit) to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). [4]
  • Western Blot Analysis: After treatment with this compound, cells or tumor tissues were lysed. The proteins from the lysates were separated by molecular weight using SDS-PAGE gel electrophoresis and then transferred to a nitrocellulose membrane. The membrane was incubated with specific primary antibodies (e.g., against phospho-Rb Ser780, total Rb) and then with secondary antibodies. Target proteins were visualized using a western blot imaging system, allowing researchers to confirm target engagement by this compound. [4]

Mechanism of Action and Signaling Pathway

The following diagram illustrates the mechanism of action of CDK4/6 inhibitors like this compound within the context of the cell cycle signaling pathway.

G cluster_0 Cell Cycle Phases G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Restriction Point MitogenicSignals Mitogenic Signals CyclinD1 Cyclin D1 MitogenicSignals->CyclinD1 Complex Cyclin D1-CDK4/6 Complex CyclinD1->Complex CDK46 CDK4/6 CDK46->Complex pRb Rb Protein (Hypo-phosphorylated) Complex->pRb Phosphorylates pRb_phospho Rb Protein (Phosphorylated) pRb->pRb_phospho E2F E2F Transcription Factor pRb_phospho->E2F Releases TargetGenes S-phase Gene Transcription (e.g., Cyclin E) E2F->TargetGenes TargetGenes->S Promotes Transition This compound This compound (CDK4/6i) This compound->Complex Inhibits

Figure 1: this compound induces G1 cell cycle arrest by selectively inhibiting the CDK4/6-cyclin D1 complex, preventing Rb phosphorylation and E2F-mediated gene expression required for S-phase entry. [5] [3] [2]

Interpretation of Available Data

  • Established Efficacy: The data confirms that this compound has potent and broad anti-tumor activity in preclinical models, showing dose-dependent tumor growth inhibition across several cancer types, including breast cancer and sarcomas. [3] [2]
  • Synergy with Endocrine Therapy: A key finding is its synergistic effect when combined with endocrine agents like the oral SERD G1T48, demonstrating a strong rationale for this combination strategy in overcoming endocrine resistance. [1]
  • Clinical Translation: The robust preclinical profile of this compound has successfully translated into clinical trials. The phase III LEONARDA-1 study demonstrated significantly improved progression-free survival when this compound was combined with fulvestrant in patients with HR+/HER2- advanced breast cancer, validating the preclinical findings. [3] [6]

References

Lerociclib Drug Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Lerociclib is a highly potent and selective oral inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) [1] [2]. Its core mechanism and differentiating features are outlined below.

  • Core Mechanism: CDK4/6 inhibitors block the phosphorylation of the retinoblastoma (Rb) protein, preventing the transition from the G1 to the S phase of the cell cycle and inducing G1 arrest [3] [4].
  • Key Differentiators: this compound's molecular structure incorporates a tricyclic and spiro-ring system, contributing to high selectivity for CDK4/6 kinases [5]. It demonstrates lower half-maximal inhibitory concentration for CDK4 compared to other agents, suggesting stronger potency, and exhibits favorable pharmacokinetics with superior tumor tissue penetration and retention [5].

The diagram below illustrates the core mechanism of this compound and its key differentiators in the context of the cell cycle.

G External_Growth_Signal External Growth/Hormonal Signals CyclinD_CDK4_6 Cyclin D-CDK4/6 Complex External_Growth_Signal->CyclinD_CDK4_6 Induces pRb_phospho Rb Protein (phosphorylated) E2F Released CyclinD_CDK4_6->pRb_phospho Phosphorylates pRb Rb Protein (unphosphorylated) Cell Cycle BLOCKED pRb->pRb_phospho CellCycle_Progression S-phase Gene Transcription Cell Cycle PROGRESSION pRb_phospho->CellCycle_Progression This compound This compound This compound->CyclinD_CDK4_6 Inhibits KD1 High Selectivity for CDK4/6 (Low off-target CDK9 activity) This compound->KD1 KD2 Improved PK/PD Profile (High tumor penetration & retention) This compound->KD2 KD3 Continuous Dosing (Short half-life, no treatment breaks) This compound->KD3

This compound inhibits CDK4/6 to prevent Rb phosphorylation and G1/S cell cycle progression, with key differentiating properties of high selectivity, favorable PK/PD, and continuous dosing. [3] [5] [4]

Clinical Development Status and regulatory milestones

This compound's development spans approved indications and ongoing exploratory research. The table below summarizes its global regulatory and development status.

Region Current Status Key Indications (Highest Phase) Regulatory/Licensing Details

| China (NMPA) | Approved (May 2025) [5] | HR+/HER2- Advanced Breast Cancer: • 1st-line: this compound + Aromatase Inhibitor • 2nd-line: this compound + Fulvestrant (post-endocrine therapy) [6] [5] | New Drug Applications (NDAs) accepted in Mar 2023 and Mar 2024 [1]. | | United States, Europe, Japan | Licensed for Development | Oncology (Various Indications): • Global rights (ex-Asia-Pacific) licensed to Pepper Bio (May 2024) [7]. • Hepatocellular Carcinoma (HCC) identified as a target for Phase 2 trials [7]. | Pepper Bio holds exclusive rights for clinical development, regulatory submissions, and commercialization [7]. | | Global (Exploratory) | Preclinical Research | Sarcomas: Demonstrated efficacy in pediatric sarcoma cell lines and 3D bioprinted tumor models [8]. | Research supports further investigation as a novel therapeutic strategy for sarcomas [8]. |

Clinical Trial Data: Efficacy and Safety

The LEONARDA-1 (NCT05054751) phase III trial established the efficacy and safety of this compound plus Fulvestrant in patients with HR+/HER2- locally advanced or metastatic breast cancer who progressed on prior endocrine therapy [1] [3].

Efficacy Results (LEONARDA-1)

The trial met its primary endpoint, with significant improvement in Progression-Free Survival (PFS) for the this compound arm compared to placebo [1] [3].

Efficacy Endpoint This compound + Fulvestrant Placebo + Fulvestrant Hazard Ratio (HR) / Notes
Investigator-assessed PFS (Primary) 11.07 months 5.49 months HR: 0.451 (95% CI: 0.311-0.656); P=0.000016 [1] [3]
BICR-assessed PFS 11.93 months 5.75 months HR: 0.353 (95% CI: 0.228-0.547); P=0.000002 [3] [2]
Objective Response Rate (ORR) 23.4% 8.7% In patients with measurable disease: 26.9% vs. 9.9% [3]
Overall Survival (OS) Data Immature Data Immature HR: 0.630 (95% CI: 0.267-1.484) at initial cut-off [1]

PFS benefit was consistent across all pre-specified subgroups, including patients with poor prognosis [1] [9]. The LEONARDA-2 phase III trial in the first-line setting also showed significant PFS improvement for this compound + Letrozole vs. Letrozole alone (HR = 0.464) [5].

Safety and Tolerability Profile

This compound demonstrates a differentiated and manageable safety profile, supporting continuous dosing [5].

Safety Parameter This compound + Fulvestrant (%) Placebo + Fulvestrant (%) Comparative Insight
Any Grade AE 98.5 80.4 Most AEs were low-grade and manageable [3] [9]
Grade ≥3 AE 57.7 15.2 -
Discontinuation due to AE 0.7 0 Demonstrates superior tolerability [1]
Grade 3/4 Neutropenia 46.7 - Lower incidence of Grade 4 neutropenia (5.1%); no febrile neutropenia [1] [5]
Grade 3/4 Diarrhea 0 - Incidence of any-grade diarrhea was 19.7% [1] [2]
QTc Prolongation Few cases Few cases Incidence was similar to placebo [1]
Venous Thromboembolism (VTE) 0 - -
Hepatotoxicity No additional risk - -

Experimental Protocols and Workflows

For researchers, understanding the preclinical and clinical validation methodologies is crucial. The workflow below generalizes the key experimental approaches used to validate this compound.

G A In Vitro Studies (2D Culture) A1 Cell Viability Assays (Established cell lines, PDXs) A->A1 B Ex Vivo Modeling (3D Bioprinting) A->B A2 Cell Cycle Analysis (Flow cytometry for G1 arrest) A1->A2 A3 Western Blotting (Assessment of pRb and Rb levels) A2->A3 A4 Motility & Stemness Assays A3->A4 B1 3D Biotumor Construction B->B1 C In Vivo & Clinical Translation B->C B2 Drug Treatment on 3D Models B1->B2 B3 Assessment of Tumor Growth Inhibition B2->B3 C1 Xenograft Mouse Models C->C1 C2 Phase I/II Clinical Trials (Dose finding, safety, preliminary efficacy) C1->C2 C3 Phase III Randomized Controlled Trials (Confirmation of efficacy & safety) C2->C3

Generalized workflow for this compound testing, progressing from in vitro assays and ex vivo 3D models to in vivo studies and clinical trials. [3] [8]

Key Methodological Details:

  • In Vitro Models: Studies used established sarcoma cell lines (U-2 OS, MG-63) and Patient-Derived Xenograft (PDX) cells. Cells were treated with this compound, and viability was assessed via assays, cell cycle distribution via flow cytometry, and protein target engagement via western blotting for CDK4/6, Rb, and pRb [8].
  • 3D Bioprinted Models: Tumor cells were bioprinted into 3D microtumors to better mimic the in vivo tumor microenvironment. These biotumors were then treated with this compound to assess its effect on tumor growth ex vivo [8].
  • Clinical Trial Design: The LEONARDA-1 phase III trial was a randomized, double-blind, placebo-controlled study. Patients were randomized 1:1 to receive this compound (150 mg twice daily continuously) or placebo, plus Fulvestrant (500 mg). The primary endpoint was Investigator-assessed PFS [1] [3].

Future Research and Development Directions

  • Expansion into New Oncology Indications: this compound's future development will explore its potential beyond breast cancer. Following the licensing agreement with Pepper Bio, one key focus will be hepatocellular carcinoma (HCC), with Phase 2 trials anticipated [7]. Preclinical data also suggests promise in sarcomas [8].
  • Exploration of Novel Combinations and Therapeutic Sequences: As a highly tolerable CDK4/6 inhibitor, this compound is an ideal candidate for combination therapies. Its favorable safety profile may allow for effective pairing with other targeted agents, immunotherapy, or standard chemotherapy, which warrants further clinical investigation [2] [5].

References

Lerociclib Clinical Data at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details
Drug Name Lerociclib (also known as GB491, G1T38) [1] [2]
Drug Class Oral, highly selective CDK4/6 inhibitor [1] [3]
Status Registered in China (May 2025) for HR+/HER2− advanced breast cancer [4] [5]
Recommended Dosage 150 mg, twice daily, continuously [1] [6]
Mechanism of Action Inhibits CDK4/cyclin D1 (IC50: 1 nM) and CDK6/cyclin D3 (IC50: 2 nM), leading to G1 cell cycle arrest [1] [3] [2]

| Key Efficacy (vs. Placebo) | - Median PFS: 11.07 months vs. 5.49 months (HR: 0.451) [1] [3]

  • Objective Response Rate (ORR): 23.4% vs. 8.7% [3] |

Mechanism of Action & Experimental Workflow

This compound works by selectively inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. The following diagram illustrates its mechanism and the foundational experimental workflow used for validation.

G cluster_pathway This compound Mechanism of Action cluster_workflow Preclinical Experimental Workflow MitogenicSignals Mitogenic Signals CyclinD Cyclin D Synthesis MitogenicSignals->CyclinD CDK46 CDK4/6 - Cyclin D Complex CyclinD->CDK46 pRb Rb Protein (Active) Cell Cycle Arrest CDK46->pRb Phosphorylates E2F E2F Transcription Factors (S Phase Gene Expression) pRb->E2F Releases This compound This compound This compound->CDK46 Inhibits InVitro 1. In Vitro Studies - G1 arrest assay - Rb phosphorylation assay - Cancer cell proliferation assay InVivo 2. In Vivo Studies - Xenograft models (Breast, NSCLC, Prostate cancer) - Dose-dependent tumor growth inhibition InVitro->InVivo ClinicalTrial 3. Clinical Trials (LEONARDA-1) - Phase III, Randomized, Double-blind - this compound + Fulvestrant vs. Placebo + Fulvestrant - PFS as primary endpoint InVivo->ClinicalTrial

Diagram summarizing this compound's mechanism and key validation experiments.

The preclinical data showed that this compound caused significant, durable, and dose-dependent inhibition of tumor growth in xenograft models of breast cancer, non-small cell lung cancer, and prostate cancer [1] [3].

Detailed Clinical Trial Methodology (LEONARDA-1)

For professionals, the detailed design and methodology of the key phase III trial are critical. The LEONARDA-1 study was a randomized, double-blind, placebo-controlled phase III trial [1] [3].

  • Patient Population: 275 patients with HR+/HER2− locally advanced or metastatic breast cancer who had relapsed or progressed on prior endocrine therapy. All patients had demonstrated resistance to prior endocrine therapy [1] [3].
  • Study Arms: Patients were randomized in a 1:1 ratio to receive either:
    • Intervention: this compound (150 mg twice daily) plus Fulvestrant (500 mg)
    • Control: Placebo plus Fulvestrant (500 mg) [1] [3]
  • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS) [1] [3].
  • Key Secondary Endpoints: PFS assessed by Blinded Independent Central Review (BICR), Objective Response Rate (ORR), Duration of Response (DOR), Disease Control Rate (DCR), Clinical Benefit Rate (CBR), Overall Survival (OS), safety and tolerability, and pharmacokinetic profile [1] [3].
  • Statistical Analysis: The study was designed to test the superiority of the this compound arm over the placebo arm for the primary endpoint of PFS [1].

Safety and Tolerability Profile

A key differentiator for this compound in clinical trials has been its promising safety and tolerability profile, which supports continuous dosing without the need for a "drug holiday" [6].

  • Hematologic Toxicity: In a phase I/II study, at the 150 mg twice-daily dose, grade 3 neutropenia was reported in 30% of patients and grade 4 neutropenia in 5%. This is notably lower than the rates of high-grade neutropenia often associated with other CDK4/6 inhibitors [6].
  • Gastrointestinal (GI) Toxicity: this compound has demonstrated low rates of GI toxicity. In the same study, no grade 3 or higher vomiting, diarrhea, or nausea were reported at the 150 mg twice-daily dose [1] [6].
  • Other Toxicities: The drug also showed low rates of other side effects common to its class, such as fatigue, stomatitis, and alopecia [1] [6].

References

estrogen receptor positive HER2 negative breast cancer Lerociclib

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Scientific Rationale

Lerociclib (also known as GB491 or G1T38) is a potent and selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [1]. Its mechanism, shared with other CDK4/6 inhibitors, is to disrupt the cell cycle progression from the G1 phase to the S phase [2].

  • Core Pathway: Upon mitogenic signaling, cyclin D binds to and activates CDK4/6. This active complex phosphorylates the retinoblastoma protein (Rb) [2] [3].
  • Phosphorylation Impact: Rb phosphorylation releases its inhibition on the E2F transcription factor, allowing the expression of genes required for DNA synthesis and S-phase entry [2] [3].
  • Inhibitor Action: By selectively inhibiting CDK4/6, this compound prevents Rb phosphorylation, leading to reversible G1 phase cell cycle arrest and ultimately inhibiting cancer cell proliferation [2] [4] [1].

The diagram below illustrates this core signaling pathway and the point of this compound inhibition.

G This compound inhibits CDK4/6 in the cell cycle pathway Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D Active CDK4/6-Cyclin D Complex Active CDK4/6-Cyclin D Complex Cyclin D->Active CDK4/6-Cyclin D Complex CDK4/6 CDK4/6 CDK4/6->Active CDK4/6-Cyclin D Complex Rb Protein (unphosphorylated) Rb Protein (unphosphorylated) Active CDK4/6-Cyclin D Complex->Rb Protein (unphosphorylated) phosphorylates This compound This compound This compound->Active CDK4/6-Cyclin D Complex inhibits E2F Transcription Factor E2F Transcription Factor Rb Protein (unphosphorylated)->E2F Transcription Factor inhibits S-phase Entry & Cell Proliferation S-phase Entry & Cell Proliferation E2F Transcription Factor->S-phase Entry & Cell Proliferation

Clinical Evidence: The LEONARDA-1 Phase III Trial

The LEONARDA-1 trial (NCT05054751) is a pivotal, randomized, double-blind, Phase III study that provides the strongest clinical evidence for this compound in HR+/HER2− advanced breast cancer [5] [4].

  • Patient Population: The trial enrolled 275 patients with HR+/HER2− locally advanced or metastatic breast cancer who had relapsed or progressed on prior endocrine therapy [5] [4].
  • Study Design: Patients were randomized 1:1 to receive either this compound (150 mg twice daily) plus fulvestrant or placebo plus fulvestrant [4].
  • Primary Endpoint: Progression-free survival (PFS) assessed by investigators.

The trial successfully met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in PFS with the this compound combination [5] [4]. The key efficacy outcomes are summarized in the table below.

Endpoint This compound + Fulvestrant Placebo + Fulvestrant Hazard Ratio (HR) & P-value
Median PFS (Investigator) 11.07 months 5.49 months HR: 0.451; 95% CI: 0.311-0.656; P = 0.000016 [5] [4]
Median PFS (BICR) Not Reported Not Reported HR: 0.353; 95% CI: 0.228-0.547; P = 0.000002 [4]
Objective Response Rate (ORR) 23.4% 8.7% [4]
ORR (patients with measurable disease) 26.9% 9.9% [4]
Clinical Benefit Rate (CBR) 48.2% Not Fully Reported [4]
Overall Survival (OS) Immature at data cut-off Immature at data cut-off [5] [4]

Consistent benefit was observed across key patient subgroups, including those with poor prognostic factors such as primary endocrine resistance, liver metastases, and multiple metastatic sites [4].

Safety and Tolerability Profile

A key differentiator for this compound appears to be its improved tolerability. Preclinical and early clinical data suggest it is designed for faster plasma clearance, which may minimize bone marrow exposure and reduce hematologic toxicity [6] [7].

  • LEONARDA-1 Findings: The Phase III trial confirmed a differentiated safety profile, with low rates of Grade 4 neutropenia and limited severe gastrointestinal toxicity, fatigue, stomatitis, and alopecia compared to established CDK4/6 inhibitors [4].
  • Supporting Evidence: A Phase I trial in lung cancer investigating this compound with osimertinib reported neutropenia as a dose-limiting toxicity in only 1 out of 30 patients, further supporting its potential for a reduced severe toxicity burden [6] [7].

Preclinical and Research Applications

Beyond breast cancer, this compound is being investigated in other malignancies, highlighting its broad research potential.

  • Pediatric Sarcomas: A 2023 preclinical study demonstrated that this compound induced cell cycle arrest, decreased viability, proliferation, and motility in established sarcoma cell lines and patient-derived xenografts (PDXs) [6] [7].
  • Advanced Models: This study utilized innovative 3D-bioprinted sarcoma microtumors, demonstrating this compound's efficacy in a model that may better recapitulate the in vivo tumor microenvironment [6] [7]. The general workflow of this approach is illustrated below.

G Experimental workflow for 3D bioprinted sarcoma model Sarcoma Cell Lines & PDX Cells Sarcoma Cell Lines & PDX Cells 3D Bioprinting 3D Bioprinting Sarcoma Cell Lines & PDX Cells->3D Bioprinting 3D Bioprinted Microtumors 3D Bioprinted Microtumors 3D Bioprinting->3D Bioprinted Microtumors This compound Treatment This compound Treatment 3D Bioprinted Microtumors->this compound Treatment Endpoint Analysis Endpoint Analysis This compound Treatment->Endpoint Analysis Viability Viability Endpoint Analysis->Viability Proliferation Proliferation Endpoint Analysis->Proliferation Cell Cycle Cell Cycle Endpoint Analysis->Cell Cycle

Perspectives for Researchers

The development of this compound addresses key challenges in the CDK4/6 inhibitor class.

  • Overcoming Toxicity: The dose-limiting toxicities of established CDK4/6 inhibitors (e.g., neutropenia, GI effects) can necessitate dose reductions or interruptions [2]. This compound's safety profile could enable more continuous dosing and improve treatment efficacy [6] [7].
  • Mechanisms of Resistance: Research into resistance to CDK4/6 inhibition is critical. Known mechanisms include loss of Rb protein function, activation of bypass signaling pathways (e.g., PI3K-AKT-mTOR, MAPK), and acquisition of cyclin E-CDK2 activity [2] [3]. This compound's role in combination strategies to overcome resistance warrants further investigation.

References

Lerociclib selective estrogen receptor degrader combination

Author: Smolecule Technical Support Team. Date: February 2026

Lerociclib + Fulvestrant: Phase III Clinical Data

The LEONARDA-1 trial demonstrates that this compound combined with fulvestrant is a highly effective regimen for HR+/HER2- locally advanced or metastatic breast cancer patients who progressed on prior endocrine therapy [1] [2].

Efficacy Endpoints [1] [3] [2]

Endpoint This compound + Fulvestrant Placebo + Fulvestrant Hazard Ratio (HR) / p-value
Investigator-assessed Median PFS (Primary Endpoint) 11.07 months 5.49 months HR: 0.451 (95% CI: 0.311-0.656); p = 0.000016
BICR-assessed Median PFS Not Specified Not Specified HR: 0.353 (95% CI: 0.228-0.547); p = 0.000002
Objective Response Rate (ORR) 23.4% 8.7%
ORR (patients with measurable disease) 26.9% 9.9%
Disease Control Rate (DCR) 81.8% 71.0%
Clinical Benefit Rate (CBR) 48.2% Not Specified
Overall Survival (OS) at data cut-off Immature Immature HR: 0.630 (95% CI: 0.267–1.484)

PFS benefit was consistent across key subgroups, including patients with primary endocrine resistance, liver metastases, and multiple metastatic sites [3] [2].

Safety Profile [3] [2] The safety profile of this compound is favorable and differentiated. The most common adverse events (AEs) are hematological, with low rates of key non-hematological AEs.

Safety Aspect Incidence (this compound + Fulvestrant)
Most Common Grade 3/4 AEs Hematological toxicities (neutropenia, leukopenia)
Grade 3/4 Neutropenia 46.7%
Grade 4 Neutropenia 5.1%
Febrile Neutropenia 0%
Grade 3/4 Diarrhea 0%
Venous Thromboembolism (VTE) 0%
Treatment Discontinuation due to AE 0.7%

Preclinical Rationale for this compound + Oral SERD G1T48

Research indicates strong synergy between this compound and the oral Selective Estrogen Receptor Degrader (SERD) G1T48 (rintodestrant) [4].

Key Experimental Findings and Methodologies

  • In Vitro Models: G1T48 was evaluated in ER-positive breast cancer cell lines (e.g., MCF7). It potently inhibited estrogen-mediated transcription and proliferation, with efficacy similar to fulvestrant [4].
  • Mechanism of Action Assays:
    • In-Cell Western Assays: Showed that G1T48 effectively downregulates ER protein levels, classifying it as a pure antiestrogen and SERD [4].
    • Radioligand Binding Assays: Demonstrated that G1T48 competitively displaces estradiol from the ER with greater potency than fulvestrant [4].
    • Real-time PCR: Confirmed suppression of classic ER target genes (e.g., TFF1) [4].
  • In Vivo Xenograft Models: The combination of G1T48 and this compound showed robust antitumor activity in xenograft models, including those resistant to tamoxifen and estrogen deprivation. The combination was more effective than either agent alone in patient-derived xenograft models [4].

Signaling Pathway & Experimental Workflow

The diagram below illustrates the core mechanistic rationale and high-level workflow for evaluating the this compound + SERD combination.

G cluster_pathway Mechanism of Action in HR+ Breast Cancer cluster_workflow High-Level Evaluation Workflow Estrogen Estrogen ER ER Estrogen->ER Binding CyclinD CyclinD ER->CyclinD Transcription SERD SERD SERD->ER Antagonism &  Degradation InVitro In Vitro Studies (Binding, Gene Expression, Proliferation) CDK4_6 CDK4_6 Rb Rb CDK4_6->Rb Phosphorylation CyclinD->CDK4_6 Activation E2F E2F Rb->E2F Releases CellCycle CellCycle E2F->CellCycle Promotes This compound This compound This compound->CDK4_6 Inhibition InVivo In Vivo Studies (Xenograft & PDX Models) InVitro->InVivo Clinical Clinical Trials (Phase I/II to Phase III) InVivo->Clinical

Future Directions in Combination Therapy

The field is evolving towards next-generation endocrine agents. Oral SERDs are emerging as a promising, more convenient alternative to intramuscular fulvestrant [5]. Clinical trials are actively exploring combinations of oral SERDs with CDK4/6 inhibitors to overcome resistance and improve outcomes [5] [6]. Furthermore, novel agents like PROTACs (e.g., vepdegestrant), which degrade the estrogen receptor via a different mechanism, represent the next frontier and are also being investigated in combination strategies [6].

This integrated approach—spanning validated clinical regimens, promising preclinical combinations, and novel mechanisms—highlights a robust strategy for targeting HR+ breast cancer.

References

Mechanism of Action: How Lerociclib Arrests the Cell Cycle

Author: Smolecule Technical Support Team. Date: February 2026

Lerociclib exerts its effect by specifically targeting the cyclin D-CDK4/6 complex, a key regulator of the G1 to S phase transition.

  • Core Molecular Mechanism: In the normal cell cycle, external mitogenic signals lead to the expression of D-type cyclins. These cyclins bind to and activate CDK4 and CDK6. The active cyclin D-CDK4/6 complex then phosphorylates the retinoblastoma (Rb) protein [1]. Once phosphorylated, Rb releases the E2F transcription factors, which in turn activate genes necessary for DNA synthesis and progression into the S phase [1] [2]. As a CDK4/6 inhibitor, this compound binds to CDK4 and CDK6, preventing their activation by cyclin D. This inhibition halts the phosphorylation of Rb. With Rb remaining active, it continues to suppress E2F, leading to cell cycle arrest in the G1 phase and preventing DNA replication in cancer cells [3] [4].

The diagram below illustrates this targeted pathway and the point of inhibition by this compound.

G MitogenicSignal Mitogenic Signal CyclinD Cyclin D Expression MitogenicSignal->CyclinD Complex Active Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex pRb Rb Phosphorylation Complex->pRb E2FRelease E2F Transcription Factor Release pRb->E2FRelease SPhase S Phase Entry & DNA Replication E2FRelease->SPhase This compound This compound (CDK4/6 Inhibitor) This compound->Complex Inhibits

This compound inhibits the cyclin D-CDK4/6 complex to prevent Rb phosphorylation and G1/S progression.

Clinical and Preclinical Efficacy Data

This compound's ability to inhibit cell cycle progression translates into significant anti-tumor activity in clinical and laboratory settings.

Clinical Efficacy in Breast Cancer

The phase III LEONARDA-1 clinical trial established the efficacy of this compound combined with fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who had progressed on prior endocrine therapy [3] [5].

Table 1: Key Efficacy Outcomes from the LEONARDA-1 Trial

Endpoint This compound + Fulvestrant Placebo + Fulvestrant Hazard Ratio (HR) / p-value
Median PFS (Investigator) 11.07 months 5.49 months HR: 0.451; P = 0.000016 [3]
Median PFS (BICR*) Not Reached 5.49 months HR: 0.353; P = 0.000002 [3]
ORR 23.4% 8.7% [3]
ORR (measurable disease) 26.9% 9.9% [3]
Disease Control Rate 81.8% 71.0% [3]

BICR: Blinded Independent Central Review

The benefit of adding this compound was consistent across all patient subgroups, including those with poor prognostic factors like primary endocrine resistance and liver metastases [3] [5].

Preclinical Evidence in Other Cancers

Research indicates this compound's potential extends beyond breast cancer. A preclinical study on pediatric sarcomas demonstrated that this compound treatment [2]:

  • Induced cell cycle arrest in the G1 phase.
  • Decreased cell viability, proliferation, and motility.
  • Reduced cancer stem cell properties (stemness).
  • Was effective in both traditional 2D cell cultures and more physiologically relevant 3D-bioprinted tumor models.

Experimental Protocols for Key Assays

For researchers aiming to validate or explore this compound's effects, here are methodologies from published studies.

Table 2: Summary of Key Experimental Assays

Assay Type Cell Lines / Models Key Procedures Readout / Measurement
Cell Viability & Proliferation Established sarcoma lines (U-2 OS, MG-63), Patient-derived xenografts (PDXs) [2] Cells treated with this compound in 2D culture or 3D bioprinted models [2] Cell viability assays (e.g., MTT, CellTiter-Glo); Tumor growth measurement [2]
Cell Cycle Analysis Sarcoma cell lines (U-2 OS, MG-63) [2] Cells stained with propidium iodide after treatment Flow cytometry to determine percentage of cells in G1, S, and G2/M phases [2]
Protein Analysis (Western Blot) Sarcoma cell lines and PDXs [2] Protein extraction from treated cells, gel electrophoresis, and antibody probing Phospho-Rb (S780), total Rb, CDK4, CDK6, and other pathway proteins [2]
Motility & Stemness Assays Sarcoma cell lines [2] Wound healing/scratch assay; Tumorsphere formation assay under non-adherent conditions Migration distance; Number and size of tumorspheres [2]

Safety and Tolerability Profile

A key differentiator of this compound is its improved safety and tolerability profile compared to earlier CDK4/6 inhibitors [3] [5].

  • Hematologic Toxicity: The most common grade 3/4 adverse events were neutropenia (46.7%) and leukopenia. However, the rate of grade 4 neutropenia was low (5.1%), and no febrile neutropenia was reported [3] [5].
  • Gastrointestinal (GI) Toxicity: GI toxicities like diarrhea, nausea, and vomiting occurred in less than 20% of patients, with no reported grade 3 or 4 diarrhea [5].
  • Other Toxicities: The study reported no venous thromboembolism (VTE) events, a low and comparable incidence of skin rash between groups (~4%), and minimal risk of hepatotoxicity [5].

Research and Development Status

This compound's development reflects its promise as a targeted therapy.

  • Approved Indication: In China, it is approved combined with fulvestrant for HR+/HER2− advanced breast cancer after endocrine therapy progression [6].
  • Investigational Applications: Ongoing clinical trials are exploring this compound in other settings, including:
    • First-line HR+/HER2− advanced breast cancer (in combination with letrozole) [5] [6].
    • EGFR-mutated non-small cell lung cancer (in combination with osimertinib) [6] [7].
    • Pediatric sarcomas (preclinical stage) [2].

This compound represents a significant advancement in targeted cancer therapy through precise cell cycle inhibition. Its validated efficacy in breast cancer, potential for broader applications, and differentiated safety profile make it a compelling candidate for ongoing research and clinical use.

References

Lerociclib (150 mg BID) Clinical Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Lerociclib + Fulvestrant (n=137) Placebo + Fulvestrant (n=138) Result
Progression-Free Survival (PFS)
Investigator-assessed median PFS (months) 11.07 5.49 HR 0.451 (95% CI: 0.311-0.656); P=0.000016 [1]
BICR-assessed median PFS (months) 11.93 5.75 HR 0.353 (95% CI: 0.228-0.547); P=0.000002 [1]
Overall Survival (OS)
Interim OS (data cut-off Dec 2022) 9 events (6.6%) 13 events (9.4%) HR 0.630 (95% CI: 0.267–1.484); immature data [2]
Ad hoc OS (data cut-off Mar 2024) 32 events 43 events HR 0.649 (95% CI: 0.410, 1.028); median OS not reached in either arm [2]
Tumor Response (Investigator-assessed)
Objective Response Rate (ORR) 23.4% 8.7% In patients with measurable disease: 26.9% vs 9.9% [1]
Complete Response (CR) 3 (2.2%) 0 (0%) [1]
Disease Control Rate (DCR) 81.8% 71.0% [1]
Clinical Benefit Rate (CBR) 48.2% 24.6% [1]
Common Treatment-Emergent Adverse Events (TEAEs)
Neutropenia (Any Grade) 90.5% 4.3% [3]
Grade 3/4 Neutropenia 46.7% 0% (Grade 3: 41.6%; Grade 4: 5.1%) [3]
Leukopenia (Any Grade) 86.9% 6.5% [3]
Diarrhea (Any Grade) 19.7% 3.6% No Grade 3/4 diarrhea reported [3]
Anemia (Any Grade) 34.3% 10.1% [4]
Discontinuation due to AEs 0.7% 0% [3]

Experimental Protocol & Key Methodologies

For researchers aiming to replicate or build upon the clinical trial findings, here are the core methodologies from the LEONARDA-1 study.

1. Clinical Trial Design (Phase III)

  • Study Identifier: NCT05054751 [1]
  • Design: Randomized, double-blind, placebo-controlled trial [1]
  • Patient Population: 275 adult patients with HR+/HER2− locally advanced or metastatic breast cancer whose disease had relapsed or progressed on prior endocrine therapy. Patients were allowed one prior line of chemotherapy for metastatic disease [1] [3]
  • Randomization: 1:1 ratio to either this compound plus fulvestrant or placebo plus fulvestrant [1]

2. Dosing and Administration

  • This compound/Placebo: 150 mg administered orally, twice daily (BID), continuously from day 1 to day 28 of a 28-day cycle [1] [3]. The drug was taken with food [4]
  • Fulvestrant: 500 mg administered intramuscularly on day 1 of each cycle, with an additional loading dose on day 15 of cycle 1 [1] [4]
  • Pre/perimenopausal patients: Also received goserelin [3]

3. Endpoint Assessment Methodologies

  • Primary Endpoint: Progression-Free Survival (PFS) assessed by investigators according to RECIST v1.1 [3]
  • Key Secondary Endpoints:
    • PFS assessed by Blinded Independent Central Review (BICR) using RECIST v1.1 [1] [3]
    • Objective Response Rate (ORR) and Disease Control Rate (DCR) based on confirmed responses [1]
    • Overall Survival (OS) [1]
    • Safety and tolerability (monitoring of adverse events, laboratory parameters, etc.) [1]
    • Pharmacokinetic (PK) profiling [1]

Mechanism of Action and Pharmacokinetic Rationale

This compound's twice-daily, continuous dosing regimen is supported by its unique pharmacokinetic (PK) and pharmacodynamic (PD) profile, which differs from earlier CDK4/6 inhibitors.

The following diagram illustrates the drug's journey from administration to its core antitumor effect, highlighting the properties that enable continuous dosing.

G Admin Oral Administration (150 mg, Twice Daily) PK Pharmacokinetic Profile Admin->PK Sub1 High Tissue Permeability & Rapid Plasma Clearance PK->Sub1 Sub2 High Intratumoral Enrichment (~18x Plasma Exposure) PK->Sub2 PD Pharmacodynamic Effect Sub1->PD Sub2->PD Sub3 Sustained RB Phosphorylation Inhibition & G1 Cell Cycle Arrest PD->Sub3 Outcome Antitumor Effect: Inhibited Tumor Cell Proliferation Sub3->Outcome

Key PK/PD Characteristics Supporting the Dosing Regimen:

  • High Selectivity: this compound is a highly selective oral CDK4/6 inhibitor with low half-maximal inhibitory concentration (IC50) for CDK4/cyclin D1 and CDK6/cyclin D3, leading to potent target inhibition [1] [5]
  • Favorable Tissue Distribution: It has a large apparent volume of distribution and demonstrates high tumor tissue penetration. Tumor exposure is approximately 18 times higher than plasma exposure, and intratumoral concentrations remain high even when plasma levels drop [5]. This ensures continuous target suppression at the disease site
  • Rapid Clearance: The drug exhibits rapid plasma clearance with repeated daily dosing, which helps reduce sustained bone marrow exposure and mitigates the risk of cumulative hematologic toxicity, thereby supporting a continuous dosing schedule without the need for treatment breaks [5]

Safety and Tolerability Profile

The management of adverse events is crucial for maintaining the continuous dosing schedule.

  • Hematologic Toxicity: The most common TEAEs were neutropenia and leukopenia. Grade 3/4 neutropenia occurred in 46.7% of patients, but the incidence of Grade 4 neutropenia was low (5.1%), and no febrile neutropenia was reported. These events were manageable and rarely led to treatment discontinuation (0.7%) [1] [2] [3]
  • Gastrointestinal Toxicity: In contrast to some other CDK4/6 inhibitors, this compound showed a low incidence of GI adverse events. Diarrhea occurred in 19.7% of patients (all Grade 1/2), with no reported Grade 3/4 events [1] [3]
  • Other Toxicities: The incidence of venous thromboembolism (VTE), QTc prolongation, and hepatotoxicity was low and comparable to the placebo arm, contributing to its differentiated safety profile [1] [2]

Conclusion and Research Implications

The data from the LEONARDA-1 trial establishes the 150 mg twice-daily continuous dosing of this compound combined with fulvestrant as an effective and well-tolerated regimen for HR+/HER2− advanced breast cancer patients who have progressed on prior endocrine therapy [1]. Its approval in China for this setting and for first-line use with an aromatase inhibitor provides a new therapeutic option [5] [6].

For drug development professionals, this compound exemplifies how optimized PK/PD properties—specifically high intratumoral enrichment and rapid plasma clearance—can enable a continuous dosing schedule that maintains efficacy while improving tolerability. This profile is particularly relevant for designing future trials in other cancer types or combination therapy strategies.

References

Application Notes: Lerociclib plus Fulvestrant

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Lerociclib (GB491) is a highly selective, oral CDK4/6 inhibitor. Its differentiated profile stems from high selectivity for CDK4 over CDK6 and minimal off-target inhibition of CDK9, which is associated with reduced hematologic and gastrointestinal toxicity [1]. Fulvestrant is a selective estrogen receptor degrader (SERD) that blocks and degrades the estrogen receptor, thereby inhibiting estrogen-dependent tumor growth [2].

The combination provides a dual blockade of two key oncogenic pathways in HR+ breast cancer: the estrogen receptor (ER) signaling pathway and the cell cycle progression pathway via the CDK4/6-Rb axis [3] [4]. The diagram below illustrates this synergistic mechanism.

G This compound This compound CDK4_6 CDK4_6 This compound->CDK4_6 Inhibits Fulvestrant Fulvestrant ER ER Fulvestrant->ER Degrades & Blocks GeneTranscription GeneTranscription ER->GeneTranscription Rb Rb CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F Represses CellCycle CellCycle E2F->CellCycle Activates TumorGrowth TumorGrowth CellCycle->TumorGrowth GeneTranscription->TumorGrowth

Clinical Efficacy Evidence

The LEONARDA-1 phase III trial (NCT05054751) established the efficacy of the this compound-fulvestrant combination in HR+/HER2− locally advanced or metastatic breast cancer patients who progressed on prior endocrine therapy [3].

Key Efficacy Endpoints (Investigator-Assessed) [3] [5]:

  • Progression-Free Survival (PFS): Median PFS was 11.07 months with this compound-fulvestrant versus 5.49 months with placebo-fulvestrant (Hazard Ratio [HR]=0.451; 95% CI: 0.311-0.656; P=0.000016).
  • Objective Response Rate (ORR): 23.4% in the this compound arm versus 8.7% in the placebo arm.
  • Disease Control Rate (DCR): 81.8% in the this compound arm versus 71.0% in the placebo arm.

The PFS benefit was consistent across all pre-specified patient subgroups, as summarized in the table below.

Table 1: Progression-Free Survival Benefit Across Key Subgroups in LEONARDA-1 [3] [5]

Subgroup Hazard Ratio (HR) for PFS 95% Confidence Interval
Overall Population 0.451 0.311 - 0.656
Primary Endocrine Resistance 0.374 0.182 - 0.769
Liver Metastasis 0.487 0.297 - 0.796
≥4 Metastatic Sites 0.326 0.160 - 0.665
1 Prior Chemotherapy (Metastatic) 0.286 0.138 - 0.593
Pre-/Perimenopausal 0.471 0.258 - 0.860
Safety and Tolerability Profile

This compound exhibits a differentiated safety and tolerability profile, supporting continuous dosing without the need for drug holidays [1] [6].

Table 2: Overview of Safety Data from LEONARDA-1 [3] [5]

Parameter This compound + Fulvestrant (N=137) Placebo + Fulvestrant (N=138)
Any Grade Adverse Events (AE) 98.5% 80.4%
Grade ≥3 AEs 57.7% 15.2%
Serious AEs 5.8% 8.0%
AEs Leading to Discontinuation 1 patient 0 patients
Common AEs (this compound arm) Neutropenia, leukopenia, diarrhea, anemia [6] -
Key Differentiator Low incidence of Grade 4 neutropenia (5%) and minimal gastrointestinal toxicity [1] [6]. -

Experimental Protocol

This protocol is based on the design and key procedures of the LEONARDA-1 Phase III clinical trial [3].

Patient Selection Criteria
  • Indication: Adults with HR+/HER2− locally advanced or metastatic breast cancer.
  • Prior Therapy: Disease progression on or after prior endocrine therapy. Patients could have received prior chemotherapy in the advanced setting [3].
  • Key Biomarkers: Confirmation of HR-positive and HER2-negative status via local or central testing is required [3].
  • Key Exclusion: Severe concurrent medical conditions and inability to comply with the study procedures [3].
Dosing and Administration

The clinical workflow for treatment administration and monitoring is outlined below.

G C1D1 Cycle 1 Day 1 - this compound 150 mg PO BID with food - Fulvestrant 500 mg IM C1D15 Cycle 1 Day 15 - Fulvestrant 500 mg IM C1D1->C1D15 Monitor Safety Monitoring - CBC: Baseline and every 2 weeks - Liver Function: Periodic checks C1D1->Monitor C2D1 Cycle 2 Day 1 - this compound 150 mg PO BID with food - Fulvestrant 500 mg IM C1D15->C2D1 Ongoing Subsequent 28-Day Cycles - this compound: Continuous BID dosing - Fulvestrant: 500 mg IM on Day 1 C2D1->Ongoing Assess Tumor Assessment (Every 8-12 Weeks) - CT/MRI Ongoing->Assess Until Disease Progression or Unacceptable Toxicity Ongoing->Monitor

  • This compound: 150 mg orally, twice daily (BID), with food on a continuous schedule throughout the 28-day cycle [3] [6].
  • Fulvestrant: 500 mg intramuscular (IM) injection on days 1, 15 of the first cycle, and then on day 1 of each subsequent 28-day cycle [3].
  • Dose Modifications: Protocol-specified dose reductions or interruptions are required for management of specific adverse events like neutropenia [3].
Assessment Protocols
  • Efficacy Endpoints:
    • Primary: Progression-Free Survival (PFS) assessed by investigators per RECIST 1.1 [3].
    • Secondary: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), Clinical Benefit Rate (CBR) [3].
    • Imaging: Tumor assessments using computed tomography (CT) or magnetic resonance imaging (MRI) should be performed at baseline and then every 8-12 weeks [3].
  • Safety Monitoring:
    • Hematologic: Complete blood count (CBC) at baseline and every 2 weeks due to risk of neutropenia [3] [6].
    • Biochemical: Liver function tests (LFTs) periodically [3].
    • Other: Regular monitoring for gastrointestinal symptoms, though these are typically low-grade with this compound [1] [6].

Conclusion

The combination of this compound and fulvestrant is a compelling treatment option for HR+/HER2− advanced breast cancer patients after endocrine therapy failure. Its clinical profile is characterized by significant efficacy improvement and a favorable tolerability spectrum that enables continuous dosing, potentially improving patient quality of life and adherence. This combination addresses an important unmet need in the management of endocrine-resistant disease.

References

Application Notes & Protocol Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The information below synthesizes the clinical development protocol for lerociclib, primarily based on the Phase III LEONARDA-1 study [1] and earlier Phase I/II trials [2].

Recommended Dosing & Administration

The established regimen for this compound in combination with fulvestrant is outlined in the table below.

Component Dose & Route Frequency & Schedule Formulation Notes
This compound 150 mg, Oral Twice daily (BID); Continuous dosing (no scheduled drug holidays) [1] [2] Film-coated tablet.
Fulvestrant 500 mg, Intramuscular Day 1, 15, 29 of first cycle, then once monthly per standard of care [2] Administered as per label.
Efficacy & Safety Data Summary

Clinical trial data demonstrate the therapeutic profile of the this compound-fulvestrant combination. Key efficacy and common adverse events from the LEONARDA-1 study are summarized below.

Table 1: Key Efficacy Outcomes from LEONARDA-1 Phase III Trial [1]

Endpoint This compound + Fulvestrant Placebo + Fulvestrant
Median PFS 11.07 months 5.49 months
Hazard Ratio (HR) 0.451 (Reference)
P-value 0.000016 --
Treatment Discontinuation due to Progression 34.3% 52.2%

Table 2: Common Adverse Events (AEs) Profile [1] [2]

Parameter Findings
Differentiated Safety Profile Low rates of Grade 4 neutropenia and manageable gastrointestinal toxicity [1] [2].
Key Tolerability Advantages Low incidence of stomatitis and alopecia; supports continuous dosing without a drug holiday [2].
Dose Reduction & Discontinuation A higher percentage of patients remained on this compound treatment (63.5%) vs. placebo (40.6%) at data cut-off [1].

Scientific Rationale & Mechanism of Action

This compound (GB491) is a highly selective oral inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Its mechanism and the rationale for combination therapy are centered on cell cycle arrest.

The diagram below illustrates the key signaling pathway and the mechanism of action for this compound in HR+ breast cancer cells.

G This compound Induces G1 Cell Cycle Arrest in HR+ Breast Cancer Estrogen_Signaling Estrogen Signaling (Extracellular) ER_Pathway ER Pathway Activation (Intracellular) Estrogen_Signaling->ER_Pathway CyclinD_CDK46 Cyclin D-CDK4/6 Complex Activation ER_Pathway->CyclinD_CDK46 Rb_Phosphorylation Rb Protein Phosphorylation CyclinD_CDK46->Rb_Phosphorylation G1_Arrest G1 Phase Cell Cycle Arrest CyclinD_CDK46->G1_Arrest E2F_Release E2F Transcription Factor Release Rb_Phosphorylation->E2F_Release Cell_Cycle_Progression Cell Cycle Progression (G1 to S Phase) E2F_Release->Cell_Cycle_Progression This compound This compound (CDK4/6i) This compound->CyclinD_CDK46 Inhibits This compound->G1_Arrest

In HR+ breast cancer, estrogen receptor (ER) signaling upregulates cyclin D1, which activates CDK4/6 [3] [4]. The active cyclin D-CDK4/6 complex phosphorylates the retinoblastoma (Rb) protein, leading to the release of E2F transcription factors that drive the transition from the G1 to the S phase of the cell cycle, enabling DNA replication and cancer cell proliferation [5] [6].

This compound potently and selectively inhibits CDK4/6 (IC50 of 1 nM and 2 nM for CDK4/cyclin D1 and CDK6/cyclin D3, respectively) [1]. By blocking this complex, this compound prevents Rb phosphorylation, resulting in sequestration of E2F and sustained, cytostatic G1 phase arrest [1] [4]. Combining this compound with fulvestrant, which degrades the estrogen receptor and reduces cyclin D1 expression, provides a synergistic dual mechanism to suppress cancer growth, particularly in endocrine-resistant disease [1] [3].

Experimental Protocols & Key Assays

For researchers investigating CDK4/6 inhibitors in pre-clinical and clinical settings, the following methodologies are foundational.

In Vitro Kinase Inhibition Assay (IC50 Determination)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK4/6 kinase activity.
  • Methodology:
    • Reaction Setup: Use purified CDK4/cyclin D1 and CDK6/cyclin D3 complexes. The kinase reaction includes ATP, a fluorescently-labeled Rb protein-derived peptide substrate, and a serial dilution of this compound.
    • Detection: Employ a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Monitor the phosphorylation of the Rb substrate by measuring the FRET signal.
    • Data Analysis: Plot the kinase activity (% of control) against the log of the this compound concentration. Fit the data using a four-parameter logistic model to calculate the IC50 value, which was reported as 1 nM and 2 nM for CDK4 and CDK6, respectively [1].
In Vivo Efficacy Study (Xenograft Model)
  • Objective: To evaluate the anti-tumor activity of this compound in a live organism.
  • Methodology:
    • Model Generation: Inoculate immunodeficient mice (e.g., NSG or nude mice) subcutaneously with human HR+ breast cancer cells (e.g., MCF-7).
    • Dosing: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into groups. Administer this compound via oral gavage at the desired dose (e.g., 150 mg/kg, BID, continuously). Include control groups receiving vehicle.
    • Monitoring: Measure tumor volumes with calipers 2-3 times per week. Record body weights to monitor for toxicity.
    • Endpoint Analysis: Calculate tumor growth inhibition (TGI %) for the treatment group compared to the control group at the end of the study. Previous in vivo data showed significant, durable, and dose-dependent inhibition of tumor growth [1].
Clinical Trial Biomarker Analysis (Rb Phosphorylation)
  • Objective: To demonstrate target engagement and pharmacodynamic effect in human tumor samples.
  • Methodology:
    • Sample Collection: Obtain paired tumor biopsies from patients before treatment and after one cycle of this compound therapy.
    • Immunohistochemistry (IHC): Stain formalin-fixed, paraffin-embedded (FFPE) tissue sections with a specific antibody against phosphorylated Rb (pRb) and a proliferation marker like Ki-67.
    • Quantification: Using digital pathology software, quantify the H-score for pRb staining (integrating intensity and percentage of positive tumor cells) and the Ki-67 proliferation index (% positive nuclei).
    • Interpretation: Successful target engagement is confirmed by a significant reduction in pRb levels and Ki-67 index in on-treatment biopsies compared to baseline, indicating cell cycle arrest [1].

Key Differentiating Features of this compound

The clinical development of this compound has highlighted several features that distinguish it within the CDK4/6 inhibitor class [1] [2]:

  • Continuous Dosing: The BID schedule is designed for continuous administration, avoiding the "one-week-off" break required for some other CDK4/6 inhibitors. This is supported by low rates of high-grade neutropenia.
  • Selectivity Profile: this compound demonstrates high selectivity for CDK4/6 over CDK9, which is hypothesized to contribute to its manageable safety profile by potentially minimizing off-target toxicities.
  • Favorable Tolerability: Clinical data indicate low rates of severe gastrointestinal toxicity, fatigue, stomatitis, and alopecia, which may improve patient quality of life and treatment adherence.

References

Lerociclib HR+/HER2- advanced breast cancer treatment

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety Data

The following tables summarize the primary efficacy and safety outcomes from the LEONARDA-1 trial, comparing lerociclib plus fulvestrant against placebo plus fulvestrant [1] [2] [3].

Table 1: Primary Efficacy Endpoints (Investigator-Assessed) [1] [2]

Endpoint This compound + Fulvestrant (n=137) Placebo + Fulvestrant (n=138) Hazard Ratio (HR) / Difference

| Median Progression-Free Survival (PFS) | 11.07 months | 5.49 months | HR: 0.451 (95% CI: 0.311-0.656) P = 0.000016 | | Objective Response Rate (ORR) | 23.4% | 8.7% | Difference: +14.7% | | ORR (Measurable Disease at Baseline) | 26.9% | 9.9% | Difference: +17.0% | | Disease Control Rate (DCR) | 81.8% | 71.0% | Difference: +10.8% | | Clinical Benefit Rate (CBR) | 48.2% | 24.6% | Difference: +23.6% |

Table 2: Key Safety and Tolerability Data [1] [4] [3]

Parameter This compound + Fulvestrant (n=137) Placebo + Fulvestrant (n=138)
Any-Grade Adverse Events (AEs) 98.5% 80.4%
Grade ≥3 AEs 57.7% 15.2%
Serious AEs 5.8% 8.0%
AEs Leading to Discontinuation 0.7% (1 patient) 0%
Most Common Grade 3-4 AEs (this compound arm) Neutropenia (46.7%), Leukopenia (23.4%), Thrombocytopenia (3.7%) -
Key Differentiated Safety Findings Low incidence of Grade 4 neutropenia (5.1%); No febrile neutropenia; No Grade 3/4 diarrhea; No drug-induced VTE reported. -

Experimental Protocols

This section outlines the core clinical trial methodology and the foundational in-vitro assay protocols that support the mechanism of action for this compound.

Clinical Trial Protocol: LEONARDA-1 Phase III Study
  • 1. Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase III trial [1].
  • 2. Patient Population:
    • Inclusion: Adults with HR+/HER2− locally advanced or metastatic breast cancer whose disease relapsed or progressed on prior endocrine therapy. All patients had documented endocrine resistance [1] [5].
    • Key Baseline Characteristics: Well-balanced between arms. 63.3% had visceral metastases, 37.8% had liver metastases, and 25.5% had primary endocrine resistance [1] [5].
  • 3. Randomization & Dosing:
    • Randomization: 1:1 ratio (this compound vs. placebo) [1].
    • This compound/Placebo: 150 mg orally, twice daily with food, on a continuous 28-day cycle [1] [3].
    • Fulvestrant: 500 mg intramuscularly on Day 1 of each cycle, with an additional loading dose on Day 15 of Cycle 1 [2] [3].
  • 4. Endpoint Assessment:
    • Primary Endpoint: Progression-Free Survival (PFS) assessed by investigators per RECIST v1.1 [1] [2].
    • Key Secondary Endpoints: PFS by Blinded Independent Central Review (BICR), Objective Response Rate (ORR), Duration of Response (DOR), Overall Survival (OS), and safety [1].
    • Tumor Assessment: Tumor imaging was performed at baseline and every 8 weeks thereafter [1].
In-Vitro Bioassay Protocol
  • 1. Objective: To determine the inhibitory potency (IC50) of this compound against CDK4/cyclin D1 and CDK6/cyclin D3 complexes, and to assess its selectivity over CDK9/cyclin T1 [1].
  • 2. Materials:
    • Recombinant CDK4/cyclin D1, CDK6/cyclin D3, and CDK9/cyclin T1 enzymes.
    • A suitable kinase substrate (e.g., Rb protein fragment) and ATP.
    • Detection reagents for measuring kinase activity (e.g., ADP-Glo Kinase Assay).
  • 3. Methodology:
    • Serially dilute this compound in DMSO.
    • In a reaction plate, combine the enzyme complex, this compound (or vehicle control), substrate, and ATP to initiate the kinase reaction.
    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
    • Stop the reaction and detect the amount of ADP produced using a luminescent assay.
    • Measure luminescence and plot signal against this compound concentration to calculate the IC50 value [1].

Mechanism of Action and Signaling Pathway

This compound exerts its antitumor effect by selectively inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle G1 to S phase transition [1] [6].

The diagram below illustrates this targeted pathway and the mechanism of this compound.

G MitogenicSignals Mitogenic Signals CyclinD Cyclin D MitogenicSignals->CyclinD ActiveComplex Active CDK4/6- Cyclin D Complex CyclinD->ActiveComplex Binds to CDK4_6 CDK4/6 CDK4_6->ActiveComplex Binds to RbProtein Rb Protein (unphosphorylated) ActiveComplex->RbProtein Phosphorylates PRb Phosphorylated Rb (pRb) RbProtein->PRb E2F E2F Transcription Factor PRb->E2F Releases CellCycle S-phase Gene Transcription & G1 to S Phase Progression E2F->CellCycle This compound This compound (CDK4/6 Inhibitor) This compound->ActiveComplex Inhibits

Diagram Title: this compound Inhibition of CDK4/6 Pathway

Pathway Description: In HR+ breast cancer cells, mitogenic signals lead to the formation of active CDK4/6-cyclin D complexes. This complex phosphorylates the retinoblastoma (Rb) protein. Phosphorylated Rb releases E2F transcription factors, which then drive the expression of genes required for DNA synthesis and cell cycle progression from G1 to S phase [1] [6]. This compound binds to and inhibits CDK4/6, preventing Rb phosphorylation. This results in cell cycle arrest in the G1 phase, thereby inhibiting the proliferation of cancer cells [1].

Conclusion for Research and Development

The data from the LEONARDA-1 trial solidly supports this compound as a promising therapeutic agent. Its key differentiators in the CDK4/6 inhibitor class are:

  • Proven Efficacy: Significant improvement in PFS across all patient subgroups, including those with poor prognostic factors [1] [2].
  • Differentiated Safety Profile: A continuous dosing regimen is supported by low rates of severe (Grade 4) neutropenia and minimal gastrointestinal toxicity, which are common limitations of other approved CDK4/6 inhibitors [1] [4] [7].
  • Mechanistic Precision: High selectivity for CDK4/6 and unique pharmacokinetics with deep tumor penetration contribute to its potent and sustained antitumor activity [8].

References

Application Note: Lerociclib for Endocrine-Resistant HR+/HER2- Advanced Breast Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Indication: Lerociclib (Rujianing) is indicated in combination with fulvestrant for the treatment of adult patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy [1] [2] [3].

Mechanism of Action: this compound is a highly selective, oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its unique tricyclic and spirocyclic molecular structure contributes to high target affinity, minimized off-target effects, and a differentiated safety profile [4] [5]. The following diagram illustrates its mechanism and key advantages.

G This compound MoA and Key Advantages Start HR+/HER2- Breast Cancer Cell CDK4_6 CDK4/6 + Cyclin D Complex Start->CDK4_6 pRb Rb Protein (unphosphorylated) CDK4_6->pRb Phosphorylates E2F E2F Transcription Factor pRb->E2F Releases Cycle Cell Cycle Arrest (G1 Phase) E2F->Cycle Proliferation Inhibited Tumor Cell Proliferation Cycle->Proliferation Adv1 High CDK4 Selectivity Lower off-target toxicity Adv2 Deep Tumor Penetration Sustained target inhibition Adv3 Continuous Dosing No drug holiday required This compound This compound This compound->CDK4_6 Inhibits

Summary of Key Clinical Evidence (LEONARDA-1 Trial)

The approval and protocol for this compound are primarily supported by the LEONARDA-1 Phase III randomized trial [1] [2] [3].

  • Trial Design: Randomized, double-blind, placebo-controlled, conducted in China (NCT05054751).
  • Patient Population: 275 patients with HR+/HER2- locally advanced or metastatic breast cancer who had relapsed or progressed on prior endocrine therapy. The population included high-risk patients, such as those with visceral metastases (63.3%), liver metastases (37.8%), and primary endocrine resistance (25.5%) [1] [2].
  • Intervention: Patients were randomized 1:1 to receive:
    • Experimental Arm: this compound (150 mg twice daily, continuously) + Fulvestrant (500 mg IM, per standard dosing).
    • Control Arm: Placebo + Fulvestrant.
  • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).

The table below summarizes the key efficacy outcomes from the trial.

Efficacy Endpoint This compound + Fulvestrant Placebo + Fulvestrant Hazard Ratio (HR) & P-value

| Median PFS (Investigator) | 11.07 months | 5.49 months | HR: 0.451 (95% CI: 0.311-0.656) P = 0.000016 [1] [2] | | Median PFS (BICR) | 11.93 months | 5.73 months | HR: 0.353 (95% CI: 0.228-0.547) P = 0.000002 [2] | | Objective Response Rate (ORR) | 23.4% | 8.7% | - [2] [3] | | Clinical Benefit Rate (CBR) | 48.2% | Not fully reported | - [2] |

The trial also demonstrated consistent PFS benefit across all pre-specified subgroups, including patients with primary endocrine resistance (HR=0.374), liver metastases (HR=0.487), and those who had received one prior line of chemotherapy for metastatic disease (HR=0.286) [2] [3].

Detailed Administration & Safety Protocol

Dosing and Schedule
  • Recommended Dosage: this compound 150 mg, taken orally twice daily with food [1] [3].
  • Dosing Schedule: Administered continuously on a 28-day cycle without the need for a drug holiday [6] [5].
  • Combination Agent: Fulvestrant 500 mg administered intramuscularly on days 1 and 15 of the first cycle, then on day 1 of each subsequent cycle [1] [2].
Safety Profile and Management

The LEONARDA-1 trial established that this compound has a manageable safety profile. The most common adverse events (AEs) are hematologic, with low rates of high-grade gastrointestinal toxicity [2] [5] [3].

Adverse Event This compound + Fulvestrant (All Grades) This compound + Fulvestrant (Grade ≥3) Management Notes
Neutropenia 55% [6] 30% (G3), 5.1% (G4) [2] [5] Monitor CBC; dose interruption/reduction is primary management.
Leukopenia 40% [6] Not specified Monitor CBC.
Diarrhea 20% [6] No ≥G3 reported [5] Supportive care.
Anemia 20% [6] Not specified Monitor CBC.
Treatment Discontinuation due to AE 0.7% [2] [5] - Very low discontinuation rate supports long-term use.

Key Safety Advantages: Unlike some other CDK4/6 inhibitors, this compound was not associated with increased risks of QT prolongation, hepatotoxicity, venous thromboembolism (VTE), or interstitial lung disease (ILD) in the LEONARDA-1 trial. Routine safety monitoring beyond standard care is not required [5].

Experimental Protocol Overview

For researchers seeking to understand the foundational clinical trial methodology, here is a summary of the core protocol from the LEONARDA-1 study [1] [2].

  • 1. Patient Recruitment:
    • Key Inclusion: Adults with HR+/HER2- locally advanced/metastatic breast cancer; progression on prior endocrine therapy; ECOG PS 0-1.
    • Key Exclusion: Prior treatment with CDK4/6 inhibitors or fulvestrant; more than one line of chemotherapy for advanced disease.
  • 2. Randomization & Blinding: 1:1 randomization to this compound or placebo, double-blinded.
  • 3. Treatment Regimen:
    • This compound/Placebo: 150 mg orally BID continuously.
    • Fulvestrant: 500 mg IM on Days 1, 15 (Cycle 1), then Day 1 (subsequent cycles).
    • Cycle duration: 28 days.
  • 4. Efficacy Assessments:
    • Tumor Imaging: CT/MRI performed every 8 weeks for the first 18 months, then every 12 weeks thereafter.
    • Response Evaluation: Assessed per RECIST 1.1 by both investigators and a Blinded Independent Central Review (BICR).
  • 5. Safety Monitoring:
    • Continuous monitoring of AEs, graded per NCI CTCAE.
    • Regular laboratory tests, including complete blood counts (CBC).

Conclusion

This compound, with its differentiated structure and high selectivity, represents a valuable new option in the CDK4/6 inhibitor class. The robust efficacy and favorable tolerability profile demonstrated in the LEONARDA-1 trial, particularly the low rates of severe neutropenia and GI toxicity enabling continuous dosing, position it as a promising therapeutic strategy for patients with endocrine-resistant advanced breast cancer.

References

Comprehensive Application Notes and Protocols for Lerociclib (GB491/G1T38): An Oral CDK4/6 Inhibitor for Advanced Breast Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Lerociclib (development codes GB491/G1T38) is a highly selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that has demonstrated significant clinical potential for hormone receptor-positive, HER2-negative (HR+/HER2-) advanced breast cancer. As an orally bioavailable small molecule, this compound specifically targets the CDK4/6-retinoblastoma (Rb) protein pathway, effectively arresting cell cycle progression from G1 to S phase in malignant cells. This targeted mechanism has proven particularly valuable in overcoming endocrine therapy resistance, making it a promising therapeutic option for patients who have progressed on prior endocrine treatments [1] [2].

The pharmacological profile of this compound demonstrates notable selectivity, with high potency for CDK4/cyclin D1 (IC50 of 1 nM) and CDK6/cyclin D3 (IC50 of 2 nM), and moderate potency for CDK9/cyclin T (IC50 of 28 nM). This selectivity profile potentially contributes to its differentiated safety and tolerability compared to other agents in the same class. Preclinical investigations using xenograft models of breast cancer demonstrated that daily oral administration of this compound produced significant, durable, and dose-dependent tumor growth inhibition, supporting its advancement to clinical trials [1] [3].

Table 1: Basic Drug Profile of this compound

Parameter Specification
Generic Name This compound
Code Names GB491, G1T38
Pharmacological Class CDK4/6 Inhibitor
Administration Route Oral
Dosage Forms Tablet
Recommended Dose 150 mg twice daily
Mechanism of Action Selective inhibition of CDK4/6, preventing Rb phosphorylation and G1-S cell cycle transition

Clinical Application and Efficacy Data

Phase III LEONARDA-1 Trial Outcomes

The LEONARDA-1 trial (NCT05054751) represents a pivotal phase III investigation that established the clinical efficacy of this compound in combination with fulvestrant for HR+/HER2- locally advanced or metastatic breast cancer. This randomized, double-blind study enrolled 275 patients who had relapsed or progressed on prior endocrine therapy. Participants were assigned in a 1:1 ratio to receive either this compound (150 mg twice daily) plus fulvestrant or placebo plus fulvestrant. The primary endpoint of investigator-assessed progression-free survival (PFS) was significantly improved in the this compound arm compared to the placebo arm, with median PFS of 11.07 months versus 5.49 months, respectively (HR: 0.451; 95% CI: 0.311-0.656; P = 0.000016). This consistent benefit was corroborated by Blinded Independent Central Review (BICR), which demonstrated a hazard ratio of 0.353 (95% CI: 0.228-0.547; P = 0.000002) [1] [3].

Secondary efficacy endpoints further supported the clinical value of this compound combination therapy. The investigator-assessed objective response rate (ORR) was 23.4% (95% CI: 16.27-30.44%) in the this compound arm compared to 8.7% (95% CI: 3.99-13.40%) in the placebo arm. Among patients with measurable disease at baseline, the ORR advantage was more pronounced at 26.9% versus 9.9%, respectively. The clinical benefit rate (defined as complete response, partial response, and stable disease ≥24 weeks) reached 48.2% in the this compound group, demonstrating meaningful disease control for a substantial proportion of patients with endocrine-resistant advanced breast cancer [3] [4].

Table 2: Efficacy Outcomes from LEONARDA-1 Phase III Trial

Efficacy Parameter This compound + Fulvestrant (N=137) Placebo + Fulvestrant (N=138) Hazard Ratio (95% CI)
Median PFS (Investigator) 11.07 months 5.49 months 0.451 (0.311-0.656)
Median PFS (BICR) Not Reached 5.49 months 0.353 (0.228-0.547)
Overall Response Rate 23.4% 8.7% -
ORR (Measurable Disease) 26.9% 9.9% -
Clinical Benefit Rate 48.2% Not Reported -
Subgroup Analyses and Special Populations

Consistent treatment benefits were observed across all pre-specified patient subgroups in the LEONARDA-1 trial, including those with poor prognostic features. For patients with primary endocrine resistance, the hazard ratio for PFS was 0.374 (95% CI: 0.182-0.769), while those with liver metastasis demonstrated a HR of 0.487 (95% CI: 0.297-0.796). Notably, patients with extensive disease burden (≥4 metastatic sites) derived substantial benefit (HR: 0.326; 95% CI: 0.160-0.665), as did those who had received one line of chemotherapy for recurrent/metastatic disease (HR: 0.286; 95% CI: 0.138-0.593). This consistent efficacy across challenging patient populations underscores the potential role of this compound in addressing unmet needs in advanced breast cancer management [3] [4].

Safety and Tolerability Profile

Adverse Event Management

The safety profile of this compound demonstrates a potentially differentiated pattern compared to other approved CDK4/6 inhibitors. The most common treatment-related adverse events were hematological toxicities, primarily neutropenia and leukopenia, which were generally manageable and reversible. Specifically, grade 3 neutropenia occurred in 46.7% of patients, while grade 4 neutropenia was observed in only 5.1% of patients, with no reported cases of febrile neutropenia. Gastrointestinal toxicities, which often limit adherence to other CDK4/6 inhibitors, were notably less frequent with this compound, with diarrhea, nausea, and vomiting occurring in less than 20% of patients, and no grade 3 or 4 diarrhea reported [3] [4].

Additional safety considerations include the absence of venous thromboembolism events, minimal QTc prolongation (with similar incidence between treatment arms), and low rates of skin rash (approximately 4% in both groups). Importantly, this compound did not demonstrate significant hepatotoxicity risk, and only one patient (0.7%) discontinued treatment due to an adverse event. This favorable tolerability profile supports continuous dosing without the need for drug holidays that are frequently required with other CDK4/6 inhibitors, potentially enabling more sustained pathway inhibition and clinical benefit [5] [4].

Table 3: Safety Profile of this compound (150 mg twice daily) from Clinical Trials

Adverse Event All Grades (%) Grade 3 (%) Grade 4 (%) Management Recommendations
Neutropenia 55.0 46.7 5.1 Regular monitoring; dose interruption if needed
Leukopenia 40.0 Not Specified Not Specified Complete blood count monitoring
Diarrhea <20 0 0 Supportive care; usually self-limiting
Anemia 20.0 Not Specified Not Specified Monitor hemoglobin levels
Nausea <20 0 0 Anti-emetics as needed
Vomiting <20 0 0 Anti-emetics as needed

Experimental Protocols and Methodologies

In Vitro Assessment Protocols

Cell cycle analysis represents a fundamental methodology for evaluating this compound's mechanism of action. Researchers should plate HR+ breast cancer cells (such as MCF-7 or T47D lines) in appropriate growth media and allow adherence for 24 hours. This compound should be prepared in DMSO and serially diluted to concentrations ranging from 1 nM to 10 μM. After 24 hours of treatment, cells are harvested, fixed in 70% ethanol, and stained with propidium iodide solution (50 μg/mL) containing RNase A (100 μg/mL). Flow cytometric analysis of DNA content enables quantification of cell cycle distribution, with this compound expected to produce a precise G1 arrest in a dose-dependent manner [1].

Rb phosphorylation inhibition assays provide direct evidence of target engagement. Cells are treated with this compound across similar concentration ranges for 6-24 hours, followed by lysis in RIPA buffer supplemented with phosphatase and protease inhibitors. Protein lysates are separated by SDS-PAGE, transferred to membranes, and probed with phospho-specific Rb antibodies (Ser780/Ser795) alongside total Rb antibodies for normalization. Immunodetection with chemiluminescent substrates allows quantification of phosphorylation inhibition, with this compound demonstrating IC50 values in the low nanomolar range consistent with its potent CDK4/6 inhibitory activity [1].

In Vivo Efficacy Models

Patient-derived xenograft (PDX) models of endocrine-resistant HR+ breast cancer provide clinically relevant systems for evaluating this compound efficacy. Tumors fragments (approximately 30 mm³) are implanted into the mammary fat pads of immunocompromised mice. When tumors reach 150-200 mm³, animals are randomized into treatment groups receiving either vehicle control, this compound alone (typically 50-100 mg/kg daily by oral gavage), fulvestrant alone (5 mg/kg weekly subcutaneous injection), or the combination. Tumor measurements should be performed 2-3 times weekly using calipers, with volumes calculated as (length × width²)/2. Statistical analysis of tumor growth inhibition compared to control groups typically demonstrates significant enhancement of fulvestrant activity by this compound, particularly in models harboring ESR1 mutations or other resistance mechanisms [6] [7].

G cluster_pathway This compound Mechanism of Action in HR+ Breast Cancer cluster_resistance Resistance Mechanisms GrowthSignals Growth Signals (Estrogen, Growth Factors) CDK46 CDK4/6-Cyclin D Complex GrowthSignals->CDK46 Activates RbProtein Rb Protein CDK46->RbProtein Phosphorylates E2F E2F Transcription Factors RbProtein->E2F Releases CellCycle G1-S Phase Transition & Cell Proliferation E2F->CellCycle Drives This compound This compound (Oral CDK4/6 Inhibitor) This compound->CDK46 Inhibits ESR1mut ESR1 Mutations Resistance Endocrine Therapy Resistance ESR1mut->Resistance AlterPathways Alternative Pathway Activation AlterPathways->Resistance Resistance->GrowthSignals Enhances

Diagram 1: this compound mechanism of action in HR+ breast cancer, showing CDK4/6 inhibition preventing cell cycle progression

Regulatory Status and Future Directions

The regulatory trajectory for this compound has advanced significantly, with the New Drug Application (NDA) for this compound in combination with fulvestrant accepted by the China National Medical Products Administration (NMPA) on March 28, 2023. This application targets the treatment of HR+/HER2- locally advanced or metastatic breast cancer patients with disease progression following previous endocrine therapy. The NDA has successfully completed clinical on-site inspection and drug testing at the National Institutes for Food and Drug Control. Additionally, the China NMPA has accepted another NDA for this compound combined with letrozole for first-line treatment of HR+ advanced breast cancer on March 13, 2024, indicating expanding potential indications for this agent [4].

Future research directions include exploration of this compound in combination with novel endocrine therapies beyond fulvestrant, particularly with oral selective estrogen receptor degraders (SERDs) such as G1T48 (rintodestrant). Preclinical models have demonstrated that the combination of this compound with G1T48, an oral SERD, produces enhanced antitumor activity in endocrine-resistant models, including those harboring ESR1 mutations. This combination strategy addresses limitations of intramuscular fulvestrant while potentially creating an entirely oral regimen for advanced HR+ breast cancer. Additional investigations are ongoing to evaluate this compound in other solid tumors and in sequencing strategies with other targeted therapies [6] [7].

G cluster_assay In Vitro Profiling Assay Workflow cluster_analysis Analysis Methods cluster_dosing Dosing Optimization Start Cell Plating (HR+ Breast Cancer Cell Lines) Treatment This compound Treatment (Dose Range: 1 nM - 10 μM) Start->Treatment FlowCytometry Flow Cytometry (Cell Cycle Analysis) Treatment->FlowCytometry WesternBlot Western Blotting (pRb & Target Protein) Treatment->WesternBlot PCR qPCR Analysis (Gene Expression) Treatment->PCR Viability Viability Assays (IC50 Determination) Treatment->Viability DataAnalysis Data Analysis & Interpretation FlowCytometry->DataAnalysis WesternBlot->DataAnalysis PCR->DataAnalysis Viability->DataAnalysis Results Experimental Results DataAnalysis->Results DoseFinding Dose-Finding Studies DoseFinding->DataAnalysis Schedule Schedule Optimization Schedule->DataAnalysis Combination Combination Screening Combination->DataAnalysis

Diagram 2: In vitro profiling assay workflow for evaluating this compound activity and mechanisms

Conclusion

This compound represents a promising oral therapeutic option in the CDK4/6 inhibitor class, with demonstrated efficacy in endocrine-resistant advanced breast cancer and a potentially differentiated safety profile. Its continuous dosing schedule without requirement for treatment holidays addresses an important limitation of some currently available agents. The compelling phase III data from the LEONARDA-1 trial, showing significant improvement in PFS with manageable toxicity, support its potential as a valuable treatment option for patients with HR+/HER2- advanced breast cancer following progression on endocrine therapy. As development continues, this compound may offer clinicians and patients an effective and well-tolerated oral option for managing this challenging disease.

References

Comprehensive Application Notes and Protocols: Lerociclib Combination Therapy with SERDs in HR+/HER2- Breast Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lerociclib and SERD Combination Therapy

The combination of cyclin-dependent kinase 4/6 inhibitors (CDK4/6i) with endocrine therapy has revolutionized treatment for hormone receptor-positive (HR+), HER2-negative (HER2-) advanced breast cancer. This compound (GB491) is a highly selective, oral CDK4/6 inhibitor that has recently demonstrated significant efficacy in clinical trials when combined with both traditional and novel endocrine agents. The emergence of oral selective estrogen receptor degraders (SERDs) represents a promising advancement in endocrine therapy, potentially overcoming limitations of existing treatments like fulvestrant, which requires intramuscular administration and has poor bioavailability. The strategic combination of this compound with SERDs targets two key pathways in HR+ breast cancer pathogenesis: the estrogen receptor (ER) signaling axis and the cell cycle progression machinery, providing a compelling therapeutic approach for both treatment-naïve and endocrine-resistant disease.

The development of resistance to endocrine therapy remains a significant challenge in clinical management of advanced HR+ breast cancer. Mechanisms of resistance include cell cycle dysregulation, activation of alternative growth factor pathways, and ESR1 mutations that confer ligand-independent ER activation. Preclinical data suggest that simultaneous inhibition of CDK4/6 and ER signaling can overcome multiple resistance mechanisms, providing a strong rationale for combining this compound with SERDs. This combination represents a promising therapeutic strategy that may improve outcomes for patients who have progressed on prior endocrine therapy [1] [2] [3].

Clinical Evidence and Efficacy Data

Key Clinical Trial Findings

The LEONARDA-1 phase III randomized trial (NCT05054751) represents the pivotal study evaluating this compound in combination with fulvestrant in patients with HR+/HER2- locally advanced or metastatic breast cancer who had progressed on prior endocrine therapy. This double-blind trial randomized 275 patients at a 1:1 ratio to receive either This compound (150 mg twice daily) plus fulvestrant or placebo plus fulvestrant. The study met its primary endpoint, demonstrating significantly improved progression-free survival (PFS) in the this compound arm compared to the control arm (11.07 months vs. 5.49 months; hazard ratio [HR] = 0.451, 95% CI: 0.311-0.656, P = 0.000016). This represents a 55% reduction in the risk of disease progression or death with the this compound combination [4] [5].

The clinical benefit of this compound plus fulvestrant was consistent across all prespecified patient subgroups, including those with poor prognosis features. Notably, patients with primary endocrine resistance demonstrated substantial benefit (HR: 0.374; 95% CI: 0.182–0.769), as did those with liver metastases (HR: 0.487; 95% CI: 0.297–0.796), and those with ≥4 metastatic sites (HR: 0.326; 95% CI: 0.160–0.665). Interestingly, the combination also showed significant benefit for pre/perimenopausal women and men (HR: 0.471; 95% CI: 0.258–0.860), a population often underrepresented in breast cancer trials. Overall survival (OS) data were immature at the primary analysis, but an ad hoc analysis with a median follow-up of 23 months showed a trend toward improved OS in the this compound arm (HR: 0.649, 95% CI: 0.410, 1.028) [5].

Table 1: Efficacy Outcomes from LEONARDA-1 Phase III Trial

Endpoint This compound + Fulvestrant Placebo + Fulvestrant Hazard Ratio (95% CI) P-value
Median PFS (months) 11.07 5.49 0.451 (0.311-0.656) 0.000016
PFS in Primary ET Resistance - - 0.374 (0.182-0.769) -
PFS in Liver Metastases - - 0.487 (0.297-0.796) -
PFS with ≥4 Metastatic Sites - - 0.326 (0.160-0.665) -
OS (ad hoc analysis) - - 0.649 (0.410-1.028) -
Emerging Data on this compound with Oral SERDs

While the LEONARDA-1 trial evaluated this compound with the established SERD fulvestrant, preclinical data support the combination of this compound with novel oral SERDs. The oral SERD G1T48 (rintodestrant) has demonstrated robust antitumor activity in experimental models of ER-positive breast cancer, including those resistant to endocrine therapy. In preclinical studies, the combination of G1T48 and this compound showed enhanced efficacy compared to either agent alone, supporting further clinical development of this combination [1].

The landscape of oral SERDs continues to evolve, with agents like elacestrant and camizestrant showing improved PFS in ER+/HER2- advanced or metastatic breast cancer, particularly in tumors with ESR1 mutations. Elacestrant has become the first approved oral SERD after demonstrating efficacy and good tolerability in clinical trials. These novel oral SERDs exhibit potential as combination partners with CDK4/6 inhibitors like this compound, potentially offering improved bioavailability and more convenient administration compared to intramuscular fulvestrant [2].

Table 2: Preclinical Evidence for this compound Combination with Oral SERDs

Experimental Model Treatment Conditions Key Findings Reference
MCF7 Xenograft G1T48 vs G1T48 + this compound Enhanced tumor growth inhibition with combination [1]
Tamoxifen-Resistant Xenograft G1T48 monotherapy vs combination Suppressed growth of resistant tumors [1]
LTED Models G1T48 + this compound Effective suppression of estrogen-deprived resistant cells [1]
ESR1-Mutant Models Oral SERDs + CDK4/6 inhibitors Potential activity in mutation-driven resistance [2]

Mechanistic Rationale for Combination Therapy

Molecular Mechanisms of Action

The therapeutic efficacy of this compound combined with SERDs stems from simultaneous targeting of two complementary pathways critical for HR+ breast cancer progression. The estrogen receptor (ER) signaling pathway drives tumor cell proliferation and survival, while the cyclin D-CDK4/6-Rb axis regulates cell cycle progression from G1 to S phase. In ER-positive breast cancer, activation of the ER pathway upregulates cyclin D1 expression, which activates CDK4/6. The activated CDK4/6 complex then phosphorylates the retinoblastoma protein (Rb), leading to release of E2F transcription factors and progression through the cell cycle [3].

SERDs like fulvestrant and oral alternatives such as G1T48 function as pure antiestrogens that competitively bind to ER, induce a conformational change that inhibits receptor dimerization and nuclear translocation, and promote ER degradation. This comprehensive ER targeting disrupts ER-mediated transcriptional activity and downregulates the expression of genes involved in cell proliferation and survival. Importantly, SERDs effectively suppress ER activity even in models of endocrine resistance, including those harboring ER mutations and growth factor activation [1].

This compound, as a highly selective CDK4/6 inhibitor, blocks phosphorylation of Rb, maintaining Rb in its active, E2F-repressive state and inducing G1 cell cycle arrest. The combination of this compound with SERDs creates a synergistic antitumor effect through dual targeting of the driving oncogenic pathway (ER signaling) and the downstream cell cycle machinery. This approach is particularly effective in overcoming adaptive resistance mechanisms that may emerge with single-agent therapy [5] [3].

Mechanism Estrogen Estrogen ER ER Estrogen->ER Binding CyclinD CyclinD ER->CyclinD Upregulates SERD SERD SERD->ER Degrades CDK46 CDK46 Rb Rb CDK46->Rb Phosphorylates CyclinD->CDK46 Activates This compound This compound This compound->CDK46 Inhibits E2F E2F Rb->E2F Represses CellCycle CellCycle E2F->CellCycle Activates Proliferation Proliferation CellCycle->Proliferation Drives

Figure 1: Molecular Mechanism of this compound and SERD Combination Therapy - This diagram illustrates the complementary pathways targeted by this compound (CDK4/6 inhibition) and SERDs (estrogen receptor degradation) in HR+ breast cancer cells.

Overcoming Resistance Mechanisms

The combination of this compound with SERDs addresses several established mechanisms of endocrine resistance. Primary resistance occurs in patients who fail to respond initially to endocrine therapy, while acquired resistance develops in patients who initially respond but later progress. Molecular mechanisms include ESR1 mutations, which are frequently selected under the selective pressure of aromatase inhibitor therapy and confer ligand-independent ER activity. SERDs have demonstrated potency against these mutant forms of ER, providing a therapeutic advantage in this setting [1] [2].

Additional resistance mechanisms include upregulation of cyclin D-CDK4/6 activity and activation of alternative growth factor pathways that bypass ER signaling. The addition of this compound to SERD therapy effectively counteracts these escape mechanisms by directly inhibiting cell cycle progression at the CDK4/6 node. Preclinical studies with G1T48 have demonstrated that this oral SERD can effectively suppress ER activity in multiple models of endocrine therapy resistance, including those harboring ER mutations and growth factor activation. When combined with CDK4/6 inhibition, the antitumor activity is enhanced across these resistant models [1].

Experimental Protocols and Methodologies

Preclinical Assessment Protocols
4.1.1 In Vitro ER Degradation Assay

Purpose: To evaluate the ability of SERDs to downregulate estrogen receptor expression in breast cancer cells.

Materials and Reagents:

  • MCF7 human breast cancer cells (authenticated by STR profiling)
  • DMEM/F12 culture medium supplemented with 8% charcoal dextran-treated FBS
  • Test compounds: SERDs (G1T48, fulvestrant, comparator agents)
  • Immunofluorescence reagents for ER detection (primary anti-ER antibody, fluorescent secondary antibody)
  • In-Cell Western assay equipment

Procedure:

  • Plate MCF7 cells in 96-well plates at a density of 5,000 cells/well in DMEM/F12 with charcoal-stripped serum for 48 hours.
  • Treat cells with increasing concentrations of SERD compounds (typical range: 1 nM to 10 μM) for 24 hours.
  • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
  • Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
  • Block with 5% BSA for 1 hour at room temperature.
  • Incubate with primary anti-ER antibody (1:1000 dilution) overnight at 4°C.
  • Wash and incubate with fluorescent secondary antibody (1:2000 dilution) for 1 hour at room temperature.
  • Quantify ER signal using In-Cell Western imaging and analysis.
  • Calculate percentage ER remaining compared to vehicle control.

Validation: G1T48 demonstrated potent ER downregulation, with approximately 10% ER remaining after treatment, comparable to fulvestrant and superior to SERMs like tamoxifen and raloxifene [1].

4.1.2 Cell Proliferation Assay

Purpose: To assess the antiproliferative effects of this compound and SERD combinations in ER-positive breast cancer cells.

Materials and Reagents:

  • MCF7 cells and endocrine-resistant variants (tamoxifen-resistant, long-term estrogen-deprived)
  • DMEM/F12 medium with charcoal-stripped serum
  • Estradiol (0.1 nM) or insulin (20 μM) as proliferation stimulants
  • Test compounds: this compound, SERDs (single agents and combinations)
  • Hoechst 33258 DNA quantification dye

Procedure:

  • Plate cells in 96-well plates at 5,000 cells/well in stripped serum medium for 48 hours.
  • Treat with estradiol or insulin with or without test compounds in dose-response format (typical range: 1 pM to 10 μM) for 6 days.
  • Decant medium and freeze plates at -80°C overnight.
  • Thaw plates and quantify DNA content using Hoechst 33258 fluorescence.
  • Calculate percentage inhibition compared to stimulated controls.
  • Generate combination indices using Chou-Talalay method to assess synergy.

Validation: This protocol demonstrated that G1T48 inhibits estrogen-mediated proliferation similarly to fulvestrant, with enhanced activity when combined with this compound [1].

In Vivo Xenograft Efficacy Studies

Purpose: To evaluate the antitumor activity of this compound and SERD combinations in patient-derived xenograft models.

Materials:

  • Immunocompromised mice (e.g., NSG strains)
  • ER-positive breast cancer models: MCF7, tamoxifen-resistant, LTED, and patient-derived xenografts
  • Test compounds: this compound, SERDs (formulated for oral administration)
  • Calipers for tumor measurement

Procedure:

  • Implant tumor cells or fragments subcutaneously into female mice.
  • Supplement with estradiol pellets for estrogen-dependent models.
  • Randomize mice into treatment groups when tumors reach 150-200 mm³.
  • Administer treatments:
    • Vehicle control
    • This compound alone (dose based on prior pharmacokinetic studies)
    • SERD alone
    • Combination of this compound and SERD
  • Dose compounds orally daily for this compound and SERDs.
  • Monitor tumor volumes twice weekly using caliper measurements.
  • Record body weights as an indicator of toxicity.
  • Continue treatment until tumor burden reaches endpoint criteria.
  • Perform statistical analysis of tumor growth inhibition.

Validation: In vivo studies demonstrated that G1T48 has robust antitumor activity in estrogen-dependent breast cancer models, with significantly enhanced response when combined with this compound [1].

Workflow CellCulture CellCulture InVitroAssays InVitroAssays CellCulture->InVitroAssays AnimalModels AnimalModels InVitroAssays->AnimalModels ERDegradation ERDegradation InVitroAssays->ERDegradation Proliferation Proliferation InVitroAssays->Proliferation GeneExpression GeneExpression InVitroAssays->GeneExpression Dosing Dosing AnimalModels->Dosing MCF7Xenograft MCF7Xenograft AnimalModels->MCF7Xenograft PDXModels PDXModels AnimalModels->PDXModels ResistantModels ResistantModels AnimalModels->ResistantModels Efficacy Efficacy Dosing->Efficacy Analysis Analysis Efficacy->Analysis

Figure 2: Preclinical Evaluation Workflow for this compound-SERD Combinations - This diagram outlines the key experimental stages in evaluating this compound and SERD combinations, from in vitro assays to in vivo efficacy studies.

Clinical Trial Design Considerations

Patient Population:

  • HR+/HER2- locally advanced or metastatic breast cancer
  • Progression on prior endocrine therapy (1-2 lines)
  • Prior chemotherapy allowed (limited lines)
  • Stratification factors: presence of liver metastases, prior endocrine sensitivity, menopausal status

Treatment Protocol:

  • This compound: 150 mg orally twice daily in 28-day cycles
  • SERD dosing:
    • Fulvestrant: 500 mg intramuscularly on days 1, 15, 29, then once monthly
    • Oral SERDs: per specific agent's recommended phase 2 dose
  • Pre/perimenopausal women: add LHRH agonist

Assessment Schedule:

  • Tumor assessments: every 8 weeks for first 18 months, then every 12 weeks
  • Safety monitoring: continuous, with formal assessment each cycle
  • Pharmacokinetic sampling: sparse sampling for population PK analysis

Endpoints:

  • Primary: Progression-free survival (PFS) by RECIST 1.1
  • Secondary: Overall survival (OS), objective response rate (ORR), clinical benefit rate (CBR), safety and tolerability, quality of life measures

This design is based on the successful LEONARDA-1 trial framework, which established the efficacy of this compound with fulvestrant in the endocrine-resistant setting [4] [5].

Formulation and Administration Protocols

This compound Formulation and Dosing

This compound is formulated as an oral tablet containing 50 mg or 100 mg of the active pharmaceutical ingredient. The recommended dose is 150 mg twice daily administered continuously in 28-day cycles. This compound should be taken approximately 12 hours apart, with or without food. If a patient experiences severe or intolerable adverse reactions, dose reduction to 100 mg twice daily may be implemented. Further reduction to 50 mg twice daily is permitted if necessary [5].

The pharmacokinetic profile of this compound supports twice-daily dosing, with steady-state concentrations achieved within 5 days of repeated dosing. In clinical trials, this compound demonstrated a favorable safety profile with reduced incidence of certain class-effect adverse events compared to other CDK4/6 inhibitors.

SERD Formulation and Administration

Fulvestrant is commercially available as a prefilled syringe containing 500 mg/10 mL formulation for intramuscular injection. The approved dosing regimen for combination with CDK4/6 inhibitors is 500 mg administered on days 1, 15, and 29 of treatment, then once monthly thereafter. The injection should be administered slowly (1-2 minutes per injection) into the buttock, alternating sides for subsequent injections [4].

Oral SERDs including investigational agents like G1T48 are typically formulated as immediate-release tablets or capsules for daily oral administration. Specific dosing varies by compound based on phase 1 trial results. For instance, in preclinical studies, G1T48 was administered orally once daily, demonstrating robust antitumor activity and ER degradation [1].

Safety and Tolerability Profile

The combination of this compound with SERDs demonstrates a manageable safety profile with adverse events consistent with the known effects of each drug class. In the LEONARDA-1 trial, the most common grade 3 or 4 adverse events associated with this compound treatment were hematological toxicities, primarily neutropenia (46.7% grade 3/4; 5.1% grade 4) and leukopenia. Importantly, no febrile neutropenia was reported, and the incidence of treatment discontinuation due to adverse events was low (0.7%) [5].

Compared to other CDK4/6 inhibitors, this compound demonstrated a differentiated safety profile with reduced gastrointestinal toxicity. Diarrhea, nausea, and vomiting—common with abemaciclib and ribociclib—were observed in less than 20% of patients treated with this compound, and no grade 3 or 4 diarrhea was reported. Additionally, no venous thromboembolic events were reported, and the incidence of QTc prolongation was low and similar between treatment arms. Hepatotoxicity, another concern with some CDK4/6 inhibitors, was not significantly associated with this compound treatment [5].

Table 3: Safety Profile of this compound from LEONARDA-1 Trial

Adverse Event All Grades (%) Grade 3/4 (%) Management Guidelines
Neutropenia 79.6 46.7 Monitor CBC; dose interruption/reduction
Leukopenia 74.5 32.8 Monitor CBC; dose interruption/reduction
Anemia 35.8 5.1 Monitor symptoms; transfusions if needed
Diarrhea <20 0 Supportive care; dose adjustment if persistent
Nausea <20 0 Antiemetics; take with food
Vomiting <20 0 Antiemetics; take with food
Fatigue 25.5 2.2 Schedule activities; dose adjustment if severe
Rash ~4 0 Topical steroids; antihistamines

Conclusion and Future Directions

The combination of This compound with SERDs represents a promising therapeutic approach for patients with HR+/HER2- advanced breast cancer. Strong preclinical evidence and robust clinical trial results from the LEONARDA-1 study support the efficacy and safety of this combination, particularly in the endocrine-resistant setting. The ongoing development of oral SERDs may further enhance the convenience and efficacy of this combination strategy.

Future research directions should focus on:

  • Biomarker identification to predict response to this compound-SERD combinations
  • Sequencing strategies following CDK4/6 inhibitor progression
  • Novel combinations with other targeted agents in specific molecular subsets
  • Expansion into early-stage disease settings in the neoadjuvant and adjuvant contexts
  • Direct comparisons between this compound and other CDK4/6 inhibitors in combination with SERDs

As the treatment landscape for HR+ breast cancer continues to evolve, the combination of this compound with SERDs offers a valuable addition to the therapeutic arsenal, potentially improving outcomes for patients with both endocrine-sensitive and endocrine-resistant disease.

References

Lerociclib in HR+/HER2− Metastatic Breast Cancer: Application Notes and Clinical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Lerociclib (GB491) is a highly selective, oral cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor that has demonstrated significant efficacy in hormone receptor-positive, HER2-negative (HR+/HER2−) locally advanced or metastatic breast cancer following progression on prior endocrine therapy [1]. As a third-generation CDK4/6 inhibitor, this compound exhibits high potency for CDK4/cyclin D1 and CDK6/cyclin D3 complexes (IC₅₀ of 1 nM and 2 nM, respectively), with moderate potency against CDK9/cyclin T (IC₅₀ of 28 nM) [2]. This selectivity profile contributes to its differentiated safety and tolerability compared to earlier CDK4/6 inhibitors.

The molecular mechanism of this compound centers on precise G1 cell cycle arrest through inhibition of retinoblastoma protein (Rb) phosphorylation, thereby preventing cell cycle progression from G1 to S phase and ultimately inhibiting cancer cell proliferation [1] [3]. Preclinical studies have confirmed that this compound produces durable, dose-dependent tumor growth inhibition in xenograft models of breast cancer [2].

Clinical Efficacy Data from LEONARDA-1 Trial

The phase III LEONARDA-1 trial (NCT05054751) demonstrated significant clinical efficacy of this compound combined with fulvestrant in patients with HR+/HER2− endocrine-resistant advanced breast cancer [1] [4].

Primary and Secondary Endpoints

Table 1: Primary Efficacy Endpoints from LEONARDA-1 Trial

Endpoint This compound + Fulvestrant Placebo + Fulvestrant Hazard Ratio (95% CI) P-value
Investigator-assessed PFS (median) 11.07 months 5.49 months 0.451 (0.311-0.656) 0.000016
BICR-assessed PFS (median) Significant improvement - 0.353 (0.228-0.547) 0.000002
Objective Response Rate 23.4% (16.27-30.44%) 8.7% (3.99-13.40%) - -
Complete Response Rate 2.2% 0% - -
Clinical Benefit Rate 48.2% (39.81-56.59%) - - -

Table 2: Subgroup Analysis of Progression-Free Survival

Patient Subgroup Hazard Ratio (95% CI)
Primary endocrine resistance 0.374 (0.182-0.769)
Liver metastasis 0.487 (0.297-0.796)
≥4 metastatic sites 0.326 (0.160-0.665)
1 prior chemotherapy line for recurrent/metastatic disease 0.286 (0.138-0.593)
Pre/perimenopausal women or men 0.471 (0.258-0.860)

The trial met its primary endpoint, with this compound plus fulvestrant significantly improving progression-free survival (PFS) compared to placebo plus fulvestrant [1]. Consistent PFS benefits were observed across all prespecified subgroups, including patients with poor prognostic factors such as primary endocrine resistance, liver metastases, and multiple metastatic sites [1] [4]. Overall survival data remained immature at the initial data cut-off, though an ad hoc analysis with extended follow-up showed a trend toward improved survival (HR: 0.649; 95% CI: 0.410-1.028) [4].

Molecular Signaling Pathways

The therapeutic effect of this compound is mediated through precise interference with the cyclin D-CDK4/6-Rb-E2F signaling axis, which is frequently dysregulated in HR+ breast cancer.

G Estrogen Estrogen ER ER Estrogen->ER Binding CyclinD1 CyclinD1 ER->CyclinD1 Transcription GrowthFactors GrowthFactors RTK RTK GrowthFactors->RTK RTK->CyclinD1 Expression CDK4_6 CDK4_6 CyclinD1->CDK4_6 Activation pRb pRb CDK4_6->pRb Phosphorylation E2F E2F pRb->E2F Releases CellCycle CellCycle E2F->CellCycle Activates This compound This compound This compound->CDK4_6 Inhibits

Diagram 1: Molecular mechanism of this compound in the cyclin D-CDK4/6-Rb pathway. this compound selectively inhibits CDK4/6 activation, preventing Rb phosphorylation and subsequent E2F-mediated cell cycle progression. Estrogen receptor (ER) signaling and growth factor pathways converge on cyclin D1 transcription, making this pathway particularly relevant in HR+ breast cancer.

Clinical Development Workflow

The clinical development of this compound has followed a structured pathway from preclinical investigation through phase III validation.

G cluster_0 Clinical Trial Program Preclinical Preclinical Phase1_2 Phase1_2 Preclinical->Phase1_2 In vitro/in vivo models Xenograft efficacy Phase3 Phase3 Phase1_2->Phase3 Dose finding (150mg BID) Safety profile established Phase1_2->Phase3 Regulatory Regulatory Phase3->Regulatory LEONARDA-1 trial PFS primary endpoint met ClinicalUse ClinicalUse Regulatory->ClinicalUse NMPA acceptance (2023-2024) Post-endocrine therapy setting

Diagram 2: Clinical development pathway of this compound. The drug has progressed through structured clinical development, with the phase III LEONARDA-1 trial establishing efficacy in the post-endocrine therapy setting, leading to regulatory submissions.

Safety and Tolerability Profile

This compound demonstrates a differentiated safety profile compared to currently approved CDK4/6 inhibitors, with particularly low rates of gastrointestinal toxicity and manageable hematological adverse events.

Table 3: Safety Profile of this compound (150 mg twice daily) from LEONARDA-1

Parameter This compound + Fulvestrant (N=137) Placebo + Fulvestrant (N=138)
Any grade adverse events 98.5% 80.4%
Grade ≥3 adverse events 57.7% 15.2%
Serious adverse events 5.8% 8.0%
Discontinuation due to AE 0.7% 0%
Most common grade 3/4 AEs
- Neutropenia (grade 3/4) 46.7% (grade 4: 5.1%) -
- Leukopenia Reported -
- Diarrhea (any grade) <20% -
- Grade 3/4 diarrhea 0% -
- Febrile neutropenia 0% -
- Venous thromboembolism 0% -
- QTc prolongation Few cases Few cases

The safety profile from LEONARDA-1 reveals that this compound was associated with primarily hematological toxicities, with low rates of grade 4 neutropenia (5.1%) and no reported febrile neutropenia [1] [4]. Notably, gastrointestinal toxicities (diarrhea, nausea, vomiting) - which are particularly problematic with abemaciclib and ribociclib - occurred in less than 20% of patients, with no grade 3/4 diarrhea reported [4]. This favorable safety profile supports continuous dosing without the need for treatment holidays that are required with some other CDK4/6 inhibitors [5].

Experimental Protocols

LEONARDA-1 Clinical Trial Protocol

Study Design: Randomized, double-blind, placebo-controlled, phase III trial [1]

Patient Population:

  • HR+/HER2− locally advanced or metastatic breast cancer
  • Disease progression on prior endocrine therapy
  • ECOG performance status 0-1
  • Adequate organ function
  • 275 patients randomized 1:1 across 63 sites

Treatment Regimen:

  • Experimental arm: this compound 150 mg orally twice daily continuously with food + fulvestrant 500 mg intramuscularly on day 1 of each 28-day cycle (with additional loading dose on day 15 of cycle 1)
  • Control arm: Matching placebo + fulvestrant (same schedule)
  • Treatment continued until disease progression, unacceptable toxicity, or withdrawal of consent

Assessment Schedule:

  • Tumor assessments: CT/MRI every 8 weeks for first 18 months, then every 12 weeks
  • Safety monitoring: Continuous with weekly blood tests during first 2 cycles, then every 4 weeks
  • ECG monitoring: Baseline and day 15 of cycle 1

Primary Endpoint: Investigator-assessed progression-free survival (PFS) per RECIST v1.1

Key Statistical Considerations:

  • Stratification factors: presence of liver metastases (yes vs. no), prior chemotherapy for recurrent/metastatic disease (yes vs. no), and sensitivity to prior endocrine therapy (primary vs. secondary resistance)
  • Two-sided α = 0.05, 90% power to detect HR of 0.60
  • Primary analysis conducted after approximately 125 PFS events
Preclinical Assessment Protocol

Cell Viability Assay (MTT):

  • Seed sarcoma cell lines (U-2 OS, MG-63) or breast cancer models at 2,500-5,000 cells/well in 96-well plates
  • Treat with this compound concentrations (0.1-100 μM) or vehicle control for 72 hours
  • Add MTT reagent (0.5 mg/mL) for 4 hours at 37°C
  • Dissolve formazan crystals with DMSO and measure absorbance at 570 nm
  • Calculate IC₅₀ values using nonlinear regression [3]

Cell Cycle Analysis:

  • Treat cells with this compound for 24 hours
  • Fix with 70% ethanol at 4°C overnight
  • Stain with propidium iodide (50 μg/mL) with RNase A (100 μg/mL)
  • Analyze DNA content by flow cytometry
  • Quantify cell distribution in G0/G1, S, and G2/M phases [3]

Western Blot Analysis:

  • Lyse cells in RIPA buffer with protease and phosphatase inhibitors
  • Separate proteins (20-40 μg) by SDS-PAGE and transfer to PVDF membranes
  • Block with 5% non-fat milk and incubate with primary antibodies (CDK4, CDK6, Rb, p-Rb Ser780/Ser795)
  • Detect with HRP-conjugated secondary antibodies and chemiluminescence
  • Normalize to loading controls (GAPDH, β-actin) [3]

Conclusion and Future Directions

This compound represents a promising addition to the CDK4/6 inhibitor class, demonstrating significant efficacy in HR+/HER2− endocrine-resistant advanced breast cancer with a differentiated safety profile characterized by low gastrointestinal toxicity and manageable hematological adverse events [1] [4]. The LEONARDA-1 trial establishes this compound plus fulvestrant as a viable treatment option for patients who have progressed on prior endocrine therapy.

The ongoing clinical development of this compound includes evaluation in combination with letrozole as first-line treatment for advanced breast cancer, with the new drug application recently accepted by the China NMPA [4]. Additional potential applications include exploration in other solid tumors and novel combination strategies to overcome resistance mechanisms to CDK4/6 inhibition [6] [3].

The continuous dosing schedule supported by this compound's safety profile may provide advantages in maintaining consistent target inhibition and potentially delaying the emergence of resistance mechanisms that can develop with intermittent dosing strategies required by other CDK4/6 inhibitors [5].

References

Lerociclib Dosing and Treatment Duration in Advanced Breast Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Setting Phase III Trial Recommended Dosage Schedule Treatment Duration Guideline
HR+/HER2- aBC, 1st-line (with aromatase inhibitor) LEONARDA-2 [1] 150 mg Twice Daily (BID) Continuous, until disease progression or unacceptable toxicity [1]
HR+/HER2- aBC, 2nd-line (with fulvestrant, post-endocrine therapy progression) LEONARDA-1 [2] 150 mg Twice Daily (BID) Continuous, until disease progression or unacceptable toxicity [2]

Key Efficacy and Safety Findings on Treatment Duration

Clinical trial outcomes provide context for these duration guidelines by demonstrating how long patients typically received treatment and the associated safety profile.

  • Efficacy Supporting Continued Use: In the LEONARDA-1 trial, the improvement in median progression-free survival (PFS) with this compound plus fulvestrant (11.07 months vs. 5.49 months for placebo) directly supports treatment until progression [2]. At the data cut-off, 63.5% of patients in the this compound arm were still continuing treatment, compared to 40.6% in the placebo arm [2].
  • Differentiated Safety Profile: A key rationale for the continuous dosing schedule is this compound's favorable tolerability. Clinical trials report low rates of severe (Grade 3/4) neutropenia and minimal gastrointestinal toxicity, leading to low discontinuation rates solely due to adverse events, making it suitable for long-term administration [1].

Experimental Protocol: In Vitro Assessment of this compound

For research applications, here is a detailed protocol for evaluating this compound's effects on cancer cells in a laboratory setting, based on methodologies from preclinical studies [3].

Objective

To assess the effects of this compound on cancer cell viability, proliferation, and cell cycle progression in vitro.

Materials
  • Cell Lines: HR+ breast cancer cell lines (e.g., MCF-7, ZR-75-1); other CDK4/6-dependent lines can be used [4].
  • Compound: this compound (small molecule, C₂₆H₃₄N₈O) [5].
  • Equipment: Cell culture hood, CO₂ incubator, microplate reader, flow cytometer.
  • Reagents: Cell culture media (e.g., RPMI-1640, DMEM), fetal bovine serum (FBS), penicillin/streptomycin, cell viability assay kit (e.g., MTT, CellTiter-Glo), propidium iodide staining solution for cell cycle analysis.
Methodology
  • Cell Seeding and Culture

    • Harvest exponentially growing cells and seed them in 96-well plates (for viability) or 6-well plates (for cell cycle analysis) at an appropriate density (e.g., 1,000-4,000 cells per well for 96-well plates [3] [4]).
    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
  • Compound Treatment

    • Prepare a serial dilution of this compound in DMSO and culture medium. A typical 9-point dose-response curve ranges from 10 µM to 1 nM [4].
    • Add the this compound solutions to the cells. Include a negative control (vehicle, e.g., 0.1% DMSO) and a positive control for cell death.
  • Incubation and Assay

    • Cell Viability Assay: Incubate cells with this compound for 4-6 days [4]. Measure cell viability using a validated assay per manufacturer's instructions. Process plates on a microplate reader and analyze data using statistical software (e.g., GraphPad Prism) to calculate IC₅₀ values [4].
    • Cell Cycle Analysis: Treat cells with this compound (e.g., at concentrations from 30-1000 nM) for 24 hours [4]. Harvest cells, fix with ethanol, and stain DNA with propidium iodide. Analyze cell cycle distribution (G1, S, G2/M phases) using a flow cytometer. This compound should induce a robust and sustained G1 arrest with an EC₅₀ of ~20 nM [4].

Mechanism of Action and Experimental Workflow

The following diagrams illustrate this compound's mechanism of action and the experimental workflow for its in vitro assessment.

G cluster_pathway This compound Mechanism of Action ER Estrogen Receptor Signaling CyclinD Cyclin D ER->CyclinD CDK4_6 CDK4/6 CyclinD->CDK4_6 Activates pRb Rb Protein (Phosphorylated) CDK4_6->pRb Phosphorylates E2F E2F Transcription Factor pRb->E2F Releases SPhase Cell Cycle Progression (G1 to S Phase) E2F->SPhase This compound This compound This compound->CDK4_6 Inhibits

G cluster_workflow In Vitro Assessment Workflow A Cell Seeding & Culture B This compound Treatment (9-point dose curve) A->B C Incubation (4-6 days) B->C D1 Cell Viability Assay C->D1 D2 Cell Cycle Analysis (24-hour treatment) C->D2 E1 Microplate Reader Analysis D1->E1 E2 Flow Cytometry Analysis D2->E2 F Data Analysis (IC₅₀, G1 Arrest) E1->F E2->F

Conclusion

For clinical practice, this compound is administered continuously at 150 mg twice daily in 28-day cycles alongside endocrine therapy. For research, the provided protocol offers a foundation for investigating this compound's efficacy and mechanisms in preclinical models.

References

Preclinical In Vivo Dosing Models for Lerociclib (G1T38)

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data from preclinical in vivo studies using lerociclib in various mouse xenograft models.

Cancer Model Model Type This compound Dose & Route Dosing Regimen Efficacy Results (Tumor Growth Inhibition - TGI) Citation
HER2+ Breast Cancer Genetically Engineered Mouse Model (GEMM) Daily oral dosing 21 days 8% tumor shrinkage (vs. 577% increase in control) [1]
MCF7 Breast Cancer Xenograft 10, 50, 100 mg/kg (oral) Daily for 27 days ~12%, 74%, and 90% inhibition, respectively [1]
ER+ ZR-75-1 Breast Cancer Xenograft 50 mg/kg (oral) Details not specified Comparable to palbociclib at same dose [1]
NSCLC (Non-Small Cell Lung Cancer) Xenograft Daily oral dosing Details not specified 77% TGI; 60% total tumor growth delay [1]

Experimental Protocols for In Vivo Studies

1. Protocol: Mouse Xenograft Model for Evaluating this compound Efficacy

  • Objective: To evaluate the anti-tumor efficacy of this compound in human tumor xenograft models established in immunodeficient mice.
  • Test Article: this compound (G1T38) dihydrochloride. Prepare a working solution in a suitable vehicle, such as 0.5% carboxymethylcellulose sodium (CMC Na) for oral gavage [1].
  • Animals: Immunodeficient mice (e.g., athymic nude mice).
  • Tumor Inoculation: Subcutaneously implant relevant cancer cells (e.g., MCF7 for breast cancer) into the flank of mice.
  • Randomization & Dosing:
    • Once tumors reach a predetermined volume (e.g., 150-200 mm³), randomize mice into treatment and control groups.
    • Administer this compound via oral gavage at the desired dose (e.g., 10, 50, 100 mg/kg).
    • The control group should receive the vehicle only.
    • Dosing is typically performed once daily, continuously [1].
  • Efficacy Assessment:
    • Measure tumor volumes and body weights 2-3 times per week.
    • Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] × 100 where ΔT is the change in mean tumor volume of the treatment group and ΔC is the change in mean tumor volume of the control group over the same time period.
    • Data can also be presented as tumor growth curves over time.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate this compound's mechanism of action and a generalized workflow for the in vivo efficacy protocol.

lerociclib_mechanism GrowthSignals Growth Signals CyclinD Cyclin D GrowthSignals->CyclinD CDK4_6 CDK4/6 CyclinD->CDK4_6 Rb Rb Protein CDK4_6->Rb Phosphorylates pRb pRb (Phosphorylated) Rb->pRb E2F E2F Transcription Factor pRb->E2F Releases CellCycle Cell Cycle Progression (G1 to S Phase) E2F->CellCycle This compound This compound (CDK4/6 Inhibitor) This compound->CDK4_6 Inhibits

Diagram 1: this compound inhibits the CDK4/6-cyclin D complex, preventing Rb phosphorylation and subsequent cell cycle progression.

workflow Start Start Experiment Inoculate Tumor Cell Inoculation (Subcutaneous, mouse flank) Start->Inoculate MonitorGrowth Monitor Tumor Growth Inoculate->MonitorGrowth Randomize Randomize into Groups (Control, this compound doses) MonitorGrowth->Randomize Treat Oral Gavage Treatment (Once daily, e.g., 27 days) Randomize->Treat Assess Assess Efficacy: Tumor Volume & Body Weight (Two-three times per week) Treat->Assess Analyze Analyze Data: Tumor Growth Curves Tumor Growth Inhibition (TGI) Assess->Analyze End End Experiment Analyze->End

Diagram 2: Generalized workflow for in vivo efficacy studies of this compound in mouse xenograft models.

Key Research Applications and Notes

  • Vehicle Formulation: this compound can be formulated for oral administration in preclinial models by suspending in 0.5% Carboxymethylcellulose sodium (CMC Na) [1].
  • Combination Therapy: Preclinical evidence suggests investigating this compound in combination with other agents, such as the oral SERD G1T48 (rintodestrant), shows enhanced anti-tumor activity in models of endocrine-resistant breast cancer [2] [3].
  • Expanded Research Scope: Beyond breast cancer, preliminary in vitro and ex vivo data indicate that this compound is a promising therapeutic strategy for pediatric sarcomas, reducing cell viability, proliferation, and motility [4] [5].

References

Comprehensive Application Notes and Protocols for Lerociclib in HR+/HER2− Advanced Breast Cancer Post-Endocrine Therapy Progression

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Evidence Summary

Lerociclib (GB491) represents a next-generation oral CDK4/6 inhibitor characterized by high selectivity for CDK4/6 with minimal off-target kinase activity, particularly against CDK9 which is associated with gastrointestinal toxicity in earlier generation inhibitors. The drug's distinctive tricyclic spiro-ring structure contributes to its potent CDK4 inhibition (IC50 of 1 nM for CDK4/cyclin D1) and superior tumor tissue penetration and retention, enabling sustained antitumor activity through continuous dosing without treatment holidays. The LEONARDA-1 phase III randomized trial (NCT05054751) established the efficacy foundation for this compound in combination with fulvestrant for HR+/HER2− locally advanced or metastatic breast cancer patients who had progressed on prior endocrine therapy, demonstrating significant improvement in progression-free survival compared to fulvestrant alone (11.07 vs. 5.49 months; HR=0.451; P=0.000016) [1] [2].

The clinical trial enrolled 275 patients across multiple centers in China, with a patient population reflective of real-world practice patterns, including those with visceral metastases (63.3%), liver metastases (37.8%), primary endocrine resistance (25.5%), and pre/perimenopausal women or men (43.3%) [1] [3]. The consistent benefit observed across all prespecified subgroups, including high-risk populations, underscores this compound's potential as a versatile therapeutic option in the post-endocrine progression setting. The differentiated safety profile observed in LEONARDA-1, characterized by low rates of grade 4 neutropenia (5.1%) and minimal gastrointestinal toxicity, positions this compound as particularly suitable for extended treatment durations where maintaining quality of life and treatment adherence are paramount clinical considerations [1] [4].

Table 1: Key Efficacy Endpoints from LEONARDA-1 Phase III Trial

Endpoint This compound + Fulvestrant Placebo + Fulvestrant Hazard Ratio (95% CI) P-value
Investigator-assessed PFS (median) 11.07 months 5.49 months 0.451 (0.311-0.656) 0.000016
BICR-assessed PFS (median) 11.93 months 5.75 months 0.353 (0.228-0.547) 0.000002
ORR (Overall) 23.4% (16.27-30.44%) 8.7% (3.99-13.40%) - -
ORR (Measurable Disease) 26.9% (18.92-34.86%) 9.9% (4.59-15.24%) - -
Disease Control Rate 81.8% (75.28-88.22%) 71.0% (63.44-78.58%) - -
Clinical Benefit Rate 48.2% (39.81-56.59%) 33.3% (25.46-41.18%) - -

Safety Profile and Management Protocols

The safety assessment of this compound reveals a distinctly favorable tolerability profile compared to earlier generation CDK4/6 inhibitors, with particular advantages in hematological and gastrointestinal adverse event profiles. In the LEONARDA-1 trial, the most common grade 3 or 4 events associated with this compound treatment were hematological toxicities, primarily neutropenia (46.7% all grades, with only 5.1% grade 4) and leukopenia, with no reported cases of febrile neutropenia [1] [4]. Gastrointestinal toxicities, which frequently limit adherence to other CDK4/6 inhibitors like abemaciclib, were notably less prevalent with this compound, with diarrhea, nausea, and vomiting occurring in less than 20% of patients and no grade 3 or 4 diarrhea reported [3] [4]. This improved gastrointestinal profile is attributed to this compound's minimal CDK9 inhibition (IC50 of 28 nM), a kinase target associated with these side effects in other agents in the class.

Additionally, this compound demonstrated a favorable non-hematological safety profile with no reported venous thromboembolism, minimal QTc prolongation (comparable to placebo), low incidence of skin rash (approximately 4%), and no additional hepatotoxicity risk compared to placebo [1] [4]. The absence of these class-effect toxicities reduces the need for intensive monitoring and supportive medications, potentially lowering the overall treatment burden and healthcare costs. Importantly, only one patient (0.7%) discontinued treatment due to adverse events in the this compound arm, underscoring its manageability in a population that often includes individuals with compromised organ function and limited tolerance to aggressive therapies [4].

Table 2: Adverse Event Profile and Management Recommendations

Adverse Event All Grades Incidence Grade 3/4 Incidence Management Recommendations
Neutropenia 46.7% 46.7% (Grade 4: 5.1%) Regular CBC monitoring; growth factor support per institutional guidelines; dose interruption for ANC <500/μL
Leukopenia 45.3% 28.5% Regular CBC monitoring; dose interruption for WBC <1,000/μL
Diarrhea <20% 0% Supportive care with antidiarrheals; dietary modifications; maintain hydration
Nausea/Vomiting <20% 0% Prophylactic antiemetics; take medication with food; dose interruption if severe
QTc Prolongation Similar to placebo Similar to placebo No additional monitoring beyond standard care required
Skin Rash ~4% <1% Topical corticosteroids; antihistamines for pruritus; dose modification if severe

Detailed Treatment Administration Protocol

Dosing Regimen and Modification Guidelines

The recommended dosage of this compound is 150 mg administered orally twice daily continuously in 28-day cycles, in combination with fulvestrant (500 mg intramuscularly on days 1, 15, and 29 of the first cycle, then every 4 weeks thereafter) [1] [4]. This compound should be taken approximately 12 hours apart with or without food, though administration with a meal may help mitigate the already low incidence of gastrointestinal discomfort. The continuous dosing schedule without mandatory treatment holidays represents a significant advantage over some other CDK4/6 inhibitors that require treatment interruptions, potentially simplifying long-term management and maintaining consistent target coverage. Based on exposure-response analyses, the average daily dose in clinical trials was approximately 283.67 mg, suggesting that many patients maintain the starting dose without need for reduction [1].

Dose modifications should follow a step-wise reduction approach: first dose reduction to 100 mg twice daily, second reduction to 50 mg twice daily, and discontinuation if intolerance persists at the lowest dose [1]. Specific guidelines for dose interruptions and modifications include: hematological toxicities (interrupt treatment for ANC <500/μL or febrile neutropenia until recovery to ANC ≥1000/μL, then resume at reduced dose); non-hematological toxicities (for grade 3 severe events, interrupt until improvement to grade ≤1, then resume at reduced dose). The low treatment discontinuation rate (0.7%) observed in the LEONARDA-1 trial suggests that this dose modification protocol effectively manages most adverse events while maintaining treatment efficacy [4].

Patient Monitoring and Assessment Schedule

A comprehensive baseline assessment should include complete blood count with differential, comprehensive metabolic panel (including liver function tests), ECG assessment, pregnancy testing for premenopausal women, and tumor assessment via CT or MRI of chest, abdomen, and pelvis. The ongoing monitoring schedule should include weekly complete blood count for the first cycle, then every 2 weeks for the next two cycles, and prior to each subsequent cycle [1]. Liver function tests should be monitored every 4-8 weeks, with more frequent assessment if elevations detected. Regular radiologic tumor assessment should follow RECIST 1.1 guidelines every 8-12 weeks, with the understanding that clinical benefit may continue beyond initial radiographic progression in slowly progressing diseases, particularly in bone-predominant metastases [1].

For special populations, no dedicated studies have been conducted in patients with hepatic impairment, so caution is advised in this population. Similarly, limited data are available for patients with severe renal impairment (CrCl <30 mL/min). In premenopausal women, ovarian suppression with GnRH agonists should be continued throughout treatment, and effective contraception should be used during and for at least 3 weeks after the last dose due to potential fetal harm [1]. The favorable drug interaction profile of this compound, attributable to its high selectivity, reduces concerns about complex drug-drug interactions that complicate treatment with less selective kinase inhibitors.

Biomarkers and Resistance Mechanisms

Biomarkers of Response and Resistance

Research into biomarkers associated with response and resistance to CDK4/6 inhibitors has identified several key molecular determinants of treatment outcomes. A comprehensive analysis combining bioinformatic database mining, artificial intelligence-assisted literature review, and manual curation identified 15 biomarkers of clinical importance for CDK4/6 inhibitor response in HR+/HER2− advanced breast cancer: AR, AURKA, ERBB2, ESR1, CCNE1, CDKN1A/B, CDK2, CDK6, CDK7, CDK9, FGFR1/2, MYC, PIK3CA/AKT, RB1, and STAT3 [5]. The retinoblastoma protein (RB1) stands as a crucial biomarker, with functional RB pathway requirement considered essential for response to CDK4/6 inhibition, as the mechanism of action depends on preventing phosphorylation of RB and subsequent cell cycle arrest [5]. Additionally, ESR1 mutations remain a predictive factor for sensitivity to fulvestrant-based combinations, while cyclin E1 (CCNE1) amplification and CDK2 overexpression have been implicated in bypass mechanisms that confer resistance to CDK4/6 inhibition [5].

Other significant resistance mechanisms include PIK3CA/AKT pathway activation, which promotes cell survival signaling independent of CDK4/6; FGFR1 amplification, which activates alternative proliferative pathways; and loss of CDKN1A/B, which encodes p21 and p15 cell cycle inhibitors [5]. The emergence of artificial intelligence and machine learning approaches to analyze electronic health records and multimodal patient data offers promising avenues for developing predictive models of treatment response. One study applied natural language processing (NLP) to clinical notes and achieved superior prediction of early progression to first-line CDK4/6 inhibitor therapy compared to traditional structured data analysis (AUC 0.86 vs 0.73) [6]. These advanced computational approaches may eventually enable more personalized application of this compound based on comprehensive patient profiles beyond conventional biomarkers.

Overcoming Resistance Strategies

Several promising therapeutic strategies are emerging to address resistance to CDK4/6 inhibitors like this compound. For tumors with PIK3CA mutations, combining CDK4/6 inhibitors with PI3Kα inhibitors represents a rational approach, supported by the early success of such combinations in clinical trials [7]. In cases of ESR1 mutations, the development of novel oral selective estrogen receptor degraders (SERDs), complete estrogen receptor antagonists (CERANs), and selective estrogen receptor covalent antagonists (SERCAs) may provide more potent estrogen receptor targeting when combined with this compound [7]. For resistance mechanisms involving cyclin E-CDK2 activation, direct CDK2 inhibitors or dual CDK2/4/6 inhibitors are under investigation to restore cell cycle control [5].

The high selectivity of this compound for CDK4/6 may position it favorably for combination approaches, as its minimal off-target effects reduce the risk of overlapping toxicities when combined with other targeted agents. Research into sequential therapy strategies suggests that the specific resistance mechanisms that evolve under selective pressure from one CDK4/6 inhibitor may inform subsequent therapy choices, including the potential for rechallenge with alternative CDK4/6 inhibitors in selected patients after a treatment holiday or intervening therapy [5]. The proteolysis targeting chimera (PROTAC) degraders represent an innovative approach to completely degrade rather than merely inhibit key resistance drivers like CDK2, CDK4, CDK6, or estrogen receptor mutants, potentially overcoming multiple resistance mechanisms simultaneously [7].

Visual Diagrams

This compound Treatment Pathway and Monitoring

LerociclibTreatmentPathway cluster_evaluation Baseline Evaluation cluster_treatment Treatment Initiation cluster_monitoring Treatment Monitoring Start HR+/HER2− ABC Progression on Endocrine Therapy Evaluation1 Confirm HR+/HER2− Status Start->Evaluation1 Evaluation2 Assess Endocrine Resistance (Primary vs Secondary) Evaluation1->Evaluation2 Evaluation3 Tumor Assessment (RECIST 1.1) Evaluation2->Evaluation3 Evaluation4 Laboratory Tests: CBC, LFTs, ECG Evaluation3->Evaluation4 Dose This compound 150 mg BID Continuous Dosing Evaluation4->Dose Combination Fulvestrant 500 mg IM (Days 1, 15, 29 then q4w) Dose->Combination Monitor1 Weekly CBC × 4 weeks Then q2w × 2 cycles Then pre-cycle Combination->Monitor1 Monitor2 Radiologic Assessment q8-12 weeks Monitor1->Monitor2 Monitor3 LFTs Monthly ECG as clinically indicated Monitor2->Monitor3 Outcomes Treatment Outcomes PFS: 11.07 months (vs 5.49) ORR: 23.4% (vs 8.7%) Monitor3->Outcomes

Resistance Mechanisms and Therapeutic Strategies

ResistanceMechanisms cluster_mechanisms Primary Resistance Mechanisms cluster_adaptive Adaptive Resistance Mechanisms cluster_strategies Therapeutic Strategies Resistance CDK4/6 Inhibitor Resistance Mech1 RB1 Loss (non-functional RB pathway) Resistance->Mech1 Mech2 CDK6 Amplification (alternative signaling) Resistance->Mech2 Mech3 CDKN2A/B Loss (p16/p14 deficiency) Resistance->Mech3 Mech4 Cyclin E1 (CCNE1) Amplification Resistance->Mech4 Mech5 CDK2 Activation (bypass pathway) Resistance->Mech5 Mech6 PI3K/AKT/mTOR Pathway Activation Resistance->Mech6 Mech7 FGFR1 Amplification (alternative signaling) Resistance->Mech7 Strategy5 PROTAC Degraders (protein degradation) Mech1->Strategy5 PROTAC approach Strategy1 CDK2 Inhibitors (dual CDK2/4/6 inhibitors) Mech4->Strategy1 Direct targeting Mech5->Strategy1 Direct targeting Strategy2 PI3Kα Inhibitors (alpelisib combinations) Mech6->Strategy2 Pathway inhibition Strategy3 FGFR Inhibitors (targeted approach) Mech7->Strategy3 Receptor blockade Strategy4 Novel SERDs/CERANs (improved ER targeting)

Conclusion and Future Perspectives

This compound represents a significant advancement in the CDK4/6 inhibitor class, demonstrating robust efficacy in HR+/HER2− advanced breast cancer patients who have progressed on prior endocrine therapy, while offering a favorable tolerability profile characterized by low rates of severe hematological toxicity, minimal gastrointestinal side effects, and absence of certain class-effect toxicities like venous thromboembolism and significant hepatotoxicity. The LEONARDA-1 trial findings establish this compound plus fulvestrant as a standard of care option in the post-endocrine therapy setting, with consistent benefits across clinically relevant subgroups including patients with visceral metastases, primary endocrine resistance, and heavy pretreatment burden [1] [2]. The upcoming maturity of overall survival data will provide further insight into the long-term clinical impact of this combination, though early trends show a promising hazard ratio of 0.649 in an ad hoc analysis with extended follow-up [4].

Future research directions should focus on optimizing patient selection through comprehensive biomarker validation, including assessment of RB1 function, cyclin E1 expression, and potentially transcriptomic subtyping to identify populations most likely to derive sustained benefit. The development of rational combination strategies with novel agents targeting resistance pathways, such as PI3K inhibitors, AKT inhibitors, and next-generation endocrine therapies, may further extend the therapeutic utility of this compound in later-line settings [5] [7]. Additionally, the favorable safety profile of this compound warrants exploration in extended adjuvant settings where prolonged exposure requires exceptional tolerability, as well as in combination with other targeted therapies where overlapping toxicities often limit clinical implementation. As the treatment landscape for HR+/HER2− advanced breast cancer continues to evolve, this compound's distinct efficacy-safety balance positions it as a valuable therapeutic option both in current clinical practice and future investigative combinations.

References

Lerociclib hematologic toxicity neutropenia

Author: Smolecule Technical Support Team. Date: February 2026

Hematologic Toxicity Profile of Lerociclib

The following table summarizes the incidence of key hematologic toxicities reported in the LEONARDA-1 Phase III trial, where this compound (150 mg twice daily) was combined with fulvestrant in patients with HR+/HER2- locally advanced or metastatic breast cancer [1].

Toxicity All Grades Incidence Grade 3 Incidence Grade 4 Incidence Key Clinical Characteristics
Neutropenia 46.7% [2] 41.6% (calculated) 5.1% [2] [3] Low incidence of febrile neutropenia; no cases reported in the Phase III trial [2] [1].
Leukopenia Information missing Reported, but specific incidence not detailed in results Reported, but specific incidence not detailed in results Often occurs concurrently with neutropenia [4].

Experimental Protocols for Monitoring and Management

For researchers designing preclinical and clinical studies, here are the core monitoring and management strategies derived from the this compound clinical trials.

  • Routine Blood Monitoring: Complete Blood Count (CBC) with differential should be conducted regularly throughout the treatment cycle [5] [6]. The Absolute Neutrophil Count (ANC) is the key metric, calculated as: ANC = White Blood Cell (WBC) count × ( % Neutrophils + % Bands ) ÷ 100 [6].
  • Dosing Management: The clinical trials supported continuous dosing of this compound without the need for drug holidays [4] [3]. For managing neutropenia, standard protocols like dose delays or reductions were used. In the LEONARDA-1 trial, the median average daily dose was high, suggesting good tolerability and few instances where dose reduction was necessary [1].
  • Concomitant Medications: The use of Granulocyte Colony-Stimulating Factor (G-CSF), such as filgrastim, is an effective intervention to help the bone marrow produce more neutrophils and reduce the duration of neutropenia [5] [6]. Prophylactic antibiotics may also be considered during neutropenic phases to prevent infection [5].

Mechanism of Hematologic Toxicity and this compound's Differentiated Profile

The diagram below illustrates the cellular mechanism of CDK4/6 inhibitor-induced neutropenia and highlights this compound's selective action.

G Start CDK4/6 Inhibitor Administration Mech1 Inhibition of CDK4/6 in Bone Marrow Progenitor Cells Start->Mech1 Mech2 Cell Cycle Arrest (G1 Phase) Mech1->Mech2 Mech3 Impaired Neutrophil Production & Maturation Mech2->Mech3 Outcome1 Outcome: Neutropenia Mech3->Outcome1 This compound This compound's High CDK4 Selectivity This compound->Mech1 Note Reduced off-target CDK6 inhibition is associated with lower severity of hematologic toxicity This compound->Note

This compound's high selectivity for CDK4 over CDK6 is a key differentiator. Since inhibition of CDK6 is more strongly associated with bone marrow suppression, this compound's precise targeting results in a lower incidence of severe neutropenia (particularly Grade 4) and supports continuous dosing regimens [3].

FAQs for Researchers and Scientists

  • How does the hematologic toxicity of this compound compare to other CDK4/6 inhibitors? this compound appears to have a favorable profile. The 5.1% incidence of Grade 4 neutropenia is lower than what has been historically reported for some other agents in its class [3]. Furthermore, its high selectivity may contribute to the absence of certain non-hematologic toxicities like severe diarrhea, which can complicate the management of other CDK4/6 inhibitors [2] [3].

  • Are there any specific patient populations more susceptible to neutropenia with this compound? The LEONARDA-1 trial demonstrated a consistent PFS benefit across all pre-specified subgroups, including those with high disease burden. While the study was not powered to detect differences in toxicity rates between subgroups, the overall low rate of severe neutropenia and the lack of required treatment holidays suggest that the risk is manageable across a broad patient population [1].

  • What supportive care protocols are recommended for managing neutropenia in trials? Proactive monitoring with regular CBCs is essential. Interventions like dose delays or reductions should be defined in the study protocol. The successful use of G-CSF (e.g., filgrastim) is a well-established method to manage neutropenia and prevent dose-limiting toxicity [5] [6].

References

Lerociclib's Differentiated Safety and Efficacy Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key efficacy and safety data from the pivotal LEONARDA-1 Phase III clinical trial that supported Lerociclib's approval in China [1] [2].

Parameter This compound + Fulvestrant Placebo + Fulvestrant
Median PFS (Investigator) 11.07 months [1] [2] 5.49 months [1] [2]
Hazard Ratio (HR) for PFS 0.451 (95% CI: 0.311–0.656) [1] [2]

| Most Common AEs (Grade 3/4) | • Neutropenia: 46.7% (Grade 4: 5.1%) • Leukopenia: 19.7% [2] | — | | Key GI AEs (All Grades) | • Diarrhea: 19.7% • Nausea/Vomitting: <20% [2] | — | | Grade 3/4 Diarrhea | 0% [2] | — | | Febrile Neutropenia | 0% [2] | — | | Venous Thromboembolism (VTE) | 0% [2] | — | | Treatment Discontinuation due to AEs | 0.7% [2] | — |

Mechanisms Behind the Safety Profile

This compound's improved tolerability is not accidental but stems from its unique molecular design and mechanism of action [3] [4].

  • High CDK4 Selectivity: this compound has a unique "tricyclic and spirocyclic" molecular structure, engineered for high selectivity towards CDK4 over CDK6 [3] [5]. Since inhibition of CDK6 is more closely linked to hematologic toxicity like bone marrow suppression, this compound's selectivity results in a lower incidence of severe neutropenia [3].
  • Low CDK9 Inhibition: Gastrointestinal toxicities (like diarrhea) associated with other CDK4/6 inhibitors are often linked to off-target inhibition of CDK9 [3]. This compound exhibits negligible activity against CDK9, which explains the significantly lower rates of gastrointestinal side effects and the absence of severe (Grade 3/4) diarrhea [3] [2].
  • Superior Tumor Penetration: this compound has a very high volume of distribution, leading to tumor tissue exposure that is approximately 18 times higher than in plasma [4]. This allows the drug to accumulate and be retained in tumors, providing sustained antitumor activity while potentially minimizing systemic exposure and its associated side effects [4].

This mechanism of action is summarized in the diagram below:

G This compound This compound CDK4 CDK4 This compound->CDK4 Strong Inhibition CDK6 CDK6 This compound->CDK6 Weaker Inhibition CDK9 CDK9 This compound->CDK9 Negligible Inhibition Tumor_Penetration Tumor_Penetration This compound->Tumor_Penetration Rb_Phosphorylation Rb_Phosphorylation CDK4->Rb_Phosphorylation Hematologic_Toxicity Hematologic_Toxicity CDK6->Hematologic_Toxicity GI_Toxicity GI_Toxicity CDK9->GI_Toxicity Cell_Cycle_Progression Cell_Cycle_Progression Rb_Phosphorylation->Cell_Cycle_Progression Sustained Antitumor\nEffect Sustained Antitumor Effect Tumor_Penetration->Sustained Antitumor\nEffect

Experimental Protocol & Clinical Trial Design

For researchers designing future studies, the LEONARDA-1 trial (NCT05054751) serves as a key reference. The design elements below contributed to the robust safety and efficacy data [1].

  • Trial Design: LEONARDA-1 was a randomized, double-blind, placebo-controlled, multicenter Phase III study [1].
  • Patient Population: It enrolled 275 Chinese patients with HR+/HER2- locally advanced or metastatic breast cancer whose disease had progressed after prior endocrine therapy. The population was broad and included challenging subgroups: 63.3% had visceral metastases, 37.8% had liver metastases, and 25.5% had primary endocrine resistance [1].
  • Dosing Regimen: The experimental arm received This compound 150 mg orally twice daily on a continuous schedule, plus Fulvestrant (500 mg) per standard dosing. The control arm received a matching placebo plus Fulvestrant [1]. Treatment cycles were continuous until disease progression or unacceptable toxicity [1].
  • Primary Endpoint: The primary endpoint was Investigator-assessed Progression-Free Survival (PFS). Key secondary endpoints included PFS assessed by a Blinded Independent Central Review (BICR), Objective Response Rate (ORR), and Safety [1].
  • Safety Assessments: Safety was evaluated continuously via monitoring of adverse events (AEs), clinical laboratory tests (including hematology), physical examinations, and electrocardiograms [1] [2].

Key Differentiators and Clinical Implications

The safety profile of this compound addresses several practical challenges in the long-term management of advanced breast cancer.

  • Facilitates Continuous Dosing: The low rates of severe AEs and treatment discontinuation (only 0.7% in LEONARDA-1) mean that patients can typically continue treatment without the need for drug holidays, supporting sustained disease control [3] [2] [5].
  • Improves Quality of Life and Adherence: With a lower burden of GI toxicity and manageable hematologic side effects, patients experience a better quality of life and are more likely to adhere to their treatment regimen [3].
  • Reduces Monitoring Burden: The absence of significant signals for hepatotoxicity, QTc prolongation, and venous thromboembolism (VTE) may reduce the need for intensive safety monitoring compared to some other agents in the class [2] [5].

References

Lerociclib gastrointestinal toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

GI Toxicity Profile & Comparison

Clinical trial data indicates that lerociclib is associated with a low incidence of GI adverse events, particularly severe diarrhea, which is a common dose-limiting toxicity with some other CDK4/6 inhibitors [1] [2].

The table below summarizes the key GI toxicity findings from clinical trials:

Trial / Phase Reported GI Adverse Events (All Grades) Grade 3/4 Diarrhea Management & Outcome
Phase III LEONARDA-1 [1] Diarrhea, nausea, and vomiting occurred in <20% of patients. None reported [1]. Well-managed; only 0.7% of patients discontinued treatment due to any adverse event [1].
Phase I/II & Phase II [3] Diarrhea was reported in 20% of patients. Not reported at the 150 mg twice-daily dose. Supported continuous dosing without the need for a drug holiday [3].

Frequently Asked Questions (FAQs)

What is the mechanistic basis for this compound's reduced GI toxicity?

The reduced GI toxicity is attributed to its high kinase selectivity. This compound is designed to potently inhibit CDK4 and CDK6 but exhibits minimal off-target activity against CDK9 [4] [2]. Inhibition of CDK9 is implicated in the damage to the gastrointestinal lining, which leads to diarrhea and other GI side effects observed with other CDK4/6 inhibitors like abemaciclib [2]. This selective mechanism underlies its improved tolerability.

Does this compound require prophylactic GI management or dose holidays?

Current evidence does not suggest a need for prophylactic management (e.g., pre-medication) or scheduled dose holidays specifically for GI toxicity [3]. The low rate of severe GI events allows for continuous dosing, which helps maintain sustained target inhibition and antitumor activity [2] [3].

How should GI adverse events be managed if they occur?

While specific protocols from the trials are not detailed in the provided results, standard supportive care is applicable based on the low-grade nature of the events:

  • Monitoring and Assessment: Document the frequency and severity of symptoms.
  • Standard Interventions: Hydration and over-the-counter anti-diarrheal or anti-emetic medications as needed.
  • Dose Adjustment: Per the trial protocol, dose interruptions or reductions may be considered for persistent or troublesome low-grade events, though discontinuation was exceedingly rare [1].

Experimental & Clinical Assessment Protocols

For researchers designing preclinical or clinical studies, here are the key methodologies referenced in the this compound clinical trials.

Clinical Efficacy & Safety Assessment (LEONARDA-1 Trial)
  • Primary Endpoint: Progression-Free Survival (PFS) assessed by investigators per RECIST v1.1 [4].
  • Key Secondary Endpoints: Included PFS by Blinded Independent Central Review (BICR), Objective Response Rate (ORR), Disease Control Rate (DCR), Clinical Benefit Rate (CBR), and Overall Survival (OS) [4].
  • Safety Monitoring: Adverse events were monitored continuously and graded according to CTCAE (Common Terminology Criteria for Adverse Events) [4] [1].
Mechanism of Action: Selective CDK4/6 Inhibition

The following diagram illustrates the targeted pathway and key differentiator of this compound's mechanism that contributes to its low GI toxicity.

G cluster_top CDK4/6 Inhibitor Mechanism cluster_bottom This compound Differentiation CDK46 CDK4/6 & Cyclin D Complex Rb Retinoblastoma (Rb) Protein CDK46->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle Cell Cycle G1-S Phase Progression E2F->CellCycle This compound This compound This compound->CDK46 Potent Inhibition CDK9 CDK9 (Off-Target) This compound->CDK9 Minimal Inhibition GITox GI Toxicity CDK9->GITox

Key Takeaways for Professionals

  • Favorable Preclinical/Clinical Data: this compound's high selectivity for CDK4/6 over CDK9 translates to a clinically validated, reduced incidence of high-grade GI toxicity [4] [1] [2].
  • Management Simplicity: Its profile allows for simpler toxicity management protocols compared to other CDK4/6 inhibitors, focusing on standard supportive care rather than complex, proactive interventions [3].
  • Continuous Dosing Advantage: The low rate of severe adverse events supports a continuous dosing regimen, which is a significant operational and therapeutic advantage in clinical practice and trial design [2] [3].

References

Lerociclib Dosing and Safety Profile Overview

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core dosing and safety information for Lerociclib derived from clinical trials, which forms the basis for management strategies.

Aspect Specification
Standard Dosage 150 mg, administered orally twice daily (BID) with food [1] [2] [3].
Dosing Schedule Continuous daily dosing without scheduled treatment breaks or "drug holidays" [4] [5] [6].
Primary Toxicity Hematologic, specifically neutropenia and leukopenia [1] [2] [3].
Key Non-Hematologic Toxicity Gastrointestinal events (e.g., diarrhea, nausea, vomiting); reported as generally low-grade and infrequent [5] [3].
Treatment Discontinuation Rate Very low (0.7% in LEONARDA-1 trial) due to adverse events [5] [3].

Detailed Adverse Event Management

For a technical support center, understanding the frequency and management of common adverse events (AEs) is crucial. The table below quantifies AEs from the LEONARDA-1 trial and suggests management approaches based on the observed profile.

Adverse Event All-Grade Incidence (this compound vs. Placebo) Grade 3/4 Incidence (this compound) Management & Protocol Notes
Neutropenia 90.5% vs. 4.3% [2] 46.7% (with only 5.1% Grade 4) [3] [7] Primary toxicity. Low rate of febrile neutropenia (none reported in LEONARDA-1) supports continuous dosing [3] [6]. Routine blood monitoring is essential.
Leukopenia 86.9% vs. 6.5% [2] 23.4% [2] Manage concurrently with neutropenia.
Diarrhea 19.7% vs. 3.6% [2] [3] No Grade 3/4 reported [3] Low incidence and severity compared to other CDK4/6 inhibitors. Standard symptomatic management is likely sufficient.
Nausea 17.5% vs. 8.0% [2] Not specified Generally low-grade. Anti-emetics and dose timing with food may be effective.
Anemia 34.3% vs. 10.1% [2] Not prominent Monitor and manage as per clinical guidelines.
Thrombocytopenia 19.7% vs. 3.6% [2] 3.7% [2] Monitor platelet counts.

Mechanism and Workflow for Dose Management

This diagram illustrates the pharmacological rationale behind this compound's continuous dosing schedule and the corresponding clinical monitoring workflow.

Lerociclib_Management A This compound Pharmacokinetics B Rapid Plasma Clearance A->B C High Tumor Tissue Penetration A->C D Sustained Target (CDK4/6) Inhibition B->D C->D E Continuous Dosing Protocol (150 mg BID, No Holidays) D->E F Clinical Monitoring Workflow E->F G Routine Blood Monitoring (CBC for Neutrophils) F->G H Manage Hematologic Events (e.g., Neutropenia) F->H I Assess for Non-Hematologic Events (e.g., GI Toxicity) F->I J Dose Adjustment if Needed (Per Protocol) G->J H->J I->J

Missing Information and Further Research

It is important to note the limitations of the available public data for constructing complete laboratory protocols:

  • No Explicit Guidelines: The published literature confirms the excellent tolerability and low discontinuation rate but does not provide the detailed, step-by-step dose reduction rules (e.g., hold dose until ANC recovers to X, then resume at Y mg) typically found in a full clinical study protocol [1] [3] [8].
  • Inferred Management: The high rate of manageable neutropenia and low discontinuation rate strongly suggest that dose interruptions and/or reductions were successfully employed to manage toxicity without stopping treatment, but the specific criteria are not stated.
  • Consulting Clinical Trial Registries: Search for the LEONARDA-1 study (NCT05054751) on clinicaltrials.gov. The protocol summary or results may contain more granular data on dose modifications.
  • Checking Regulatory Documents: The approval documents from China's NMPA might include the official prescribing information which details dose modification guidelines.

References

Lerociclib Adverse Event Management Guide

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Lerociclib Safety Profile

What is the overall safety profile of this compound based on the LEONARDA-1 trial? In the Phase III LEONARDA-1 trial, this compound combined with fulvestrant demonstrated a manageable safety profile. The incidence of Grade 3 or 4 adverse events was 57.7% in the this compound arm compared to 15.2% in the placebo arm. A key finding was that only one patient (0.7%) discontinued treatment due to an adverse event, indicating generally good tolerability [1] [2].

How does this compound's hematological toxicity profile compare to other CDK4/6 inhibitors? this compound exhibits a differentiated hematological toxicity profile. The most common Grade 3 or 4 events were hematological toxicities, primarily neutropenia and leukopenia. Notably, the incidence of Grade 4 neutropenia was low at 5.1%, and no febrile neutropenia was reported in the trial [1] [3]. This supports the feasibility of continuous dosing without the need for drug holidays required by some other CDK4/6 inhibitors [4] [5].

What is the incidence of gastrointestinal toxicities with this compound? this compound demonstrates a favorable gastrointestinal toxicity profile. Diarrhea, nausea, and vomiting—common with other CDK4/6 inhibitors—were observed in less than 20% of patients treated with this compound. Importantly, no Grade 3 or 4 diarrhea was reported [1]. This represents a potential advantage over agents like abemaciclib, which has higher rates of GI toxicity [6].

Are there any specific monitoring requirements for this compound regarding hepatotoxicity, QTc prolongation, or VTE? According to the LEONARDA-1 trial results [1] [5]:

  • Hepatotoxicity: this compound did not pose an additional risk for hepatotoxicity.
  • QTc Prolongation: Few cases of QTc prolongation were reported and were similar between treatment arms.
  • Venous Thromboembolism (VTE): No VTE events were reported.
  • Skin Rash: Incidence was low and similar between this compound and placebo arms (approximately 4%).

Quantitative Adverse Event Data from LEONARDA-1 Trial

Table 1: Common Treatment-Emergent Adverse Events (TEAEs) of Any Grade [2]

Adverse Event This compound + Fulvestrant (n=137) Placebo + Fulvestrant (n=138)
Neutropenia 90.5% 4.3%
Leukopenia 86.9% 6.5%
Anemia 34.3% 10.1%
ALT Increase 23.4% 20.3%
Thrombocytopenia 19.7% 3.6%
Diarrhea 19.7% 3.6%
AST Increase 19.0% 22.5%
Nausea 17.5% 8.0%
Lymphopenia 14.6% 4.3%
Vomiting 13.1% 2.9%
Fatigue 10.9% 4.3%

Table 2: Grade 3-4 Adverse Events [1] [2]

Adverse Event This compound + Fulvestrant (n=137) Placebo + Fulvestrant (n=138)
Any Grade 3-4 AE 57.7% 15.2%
Neutropenia (Grade 3) 46.7% -
Neutropenia (Grade 4) 5.1% -
Leukopenia (Grade 3/4) 23.4% -
Thrombocytopenia (Grade 3/4) 3.7% -

Adverse Event Management Protocol

The following workflow summarizes the core protocol for monitoring and managing key this compound adverse events based on the LEONARDA-1 trial findings:

Lerociclib_AE_Management This compound Adverse Event Management Protocol Start Initiate this compound + Fulvestrant Monitoring Routine Monitoring: - Complete Blood Count (CBC) - Clinical Symptom Assessment Start->Monitoring Decision Evaluate for Adverse Events Monitoring->Decision Neutropenia Hematological AE (e.g., Neutropenia) Grade 3/4 Incidence: 46.7%/5.1% Decision->Neutropenia Detected GI Gastrointestinal AE (e.g., Diarrhea) Incidence: <20%, No Grade 3/4 Decision->GI Detected Other Other AEs (Rash, Fatigue, etc.) Generally Low Incidence Decision->Other Detected ManageNeutropenia Manage per protocol: - Monitor CBC - No treatment interruption needed - No febrile neutropenia reported Neutropenia->ManageNeutropenia ManageGI Manage per protocol: - Supportive care - No dose reduction typically needed - No grade 3/4 diarrhea reported GI->ManageGI ManageOther Symptomatic Management - Low discontinuation rate (0.7%) Other->ManageOther Continue Continue Treatment with Monitoring ManageNeutropenia->Continue ManageGI->Continue ManageOther->Continue

Key Differentiated Safety Features of this compound

Based on the clinical evidence, this compound offers several differentiated safety features that are relevant for clinical development and management strategies [1] [5] [3]:

  • Continuous Dosing Feasibility: The low rate of Grade 4 neutropenia (5.1%) and absence of febrile neutropenia support continuous dosing without the need for treatment holidays required by some other CDK4/6 inhibitors.

  • Minimal Gastrointestinal Toxicity: With less than 20% incidence of GI events and no Grade 3/4 diarrhea, this compound may offer advantages for patient quality of life and adherence compared to other agents in its class.

  • Favorable Overall Risk Profile: The absence of significant hepatotoxicity, QTc prolongation, venous thromboembolism, and low discontinuation rates (0.7%) position this compound as a well-tolerated option in the CDK4/6 inhibitor class.

References

Hepatotoxicity Profile and Monitoring Guidance

Author: Smolecule Technical Support Team. Date: February 2026

Clinical trial data for Lerociclib shows a minimal risk of drug-induced liver injury, allowing for simplified monitoring compared to some other CDK4/6 inhibitors [1] [2] [3].

Aspect Details and Data from Clinical Trials
Overall Risk Minimal additional risk for hepatotoxicity; no requirement for intensive, specialized monitoring [1] [3].
Supporting Evidence LEONARDA-1 & LEONARDA-2 trials: minimal hepatic enzyme elevations observed [2] [3].
Comparative Advantage Improved selectivity reduces off-target effects; unlike ribociclib, does not inhibit hepatic transport protein BSEP (implicated in liver toxicity) [1] [4].
Official Guidance No specific mandates beyond standard practice; refer to the latest prescribing information for any updates [1] [2].

For context, hepatotoxicity is a recognized class-wide adverse event for CDK4/6 inhibitors, though incidence and severity vary [4]. One real-world study reported hepatotoxicity in 10.5% of patients treated with ribociclib or palbociclib [4].

Experimental Protocol for Liver Function Monitoring

For consistency in clinical trials or post-marketing surveillance, you can implement the following structured monitoring plan.

Objective: To systematically assess the potential impact of this compound on liver function in a clinical or research setting. Materials: Standard equipment and reagents for phlebotomy and serum analysis. Procedure:

  • Baseline Assessment: Obtain serum liver function tests (LFTs) before initiating treatment. This should include ALT, AST, Alkaline Phosphatase, and Total Bilirubin.
  • Routine Monitoring: Schedule subsequent LFTs as per institutional standards for CDK4/6 inhibitor therapy. A typical schedule is every 2 weeks for the first two cycles, then before each subsequent cycle [4].
  • Data Collection & Causality Assessment:
    • Record all LFT results and the date relative to the start of therapy.
    • For any observed liver injury, document the clinical presentation and rule out other causes (e.g., viral hepatitis, autoimmune disease, biliary obstruction).
    • Use a standardized tool like the Roussel Uclaf Causality Assessment Method (RUCAM) to evaluate the likelihood that this compound caused the event. A score >5 indicates a "probable" or "highly probable" association [4].
  • Management of Elevated LFTs: If hepatotoxicity occurs (e.g., Grade ≥2 elevation), the standard management is dose interruption until liver enzymes return to acceptable levels, followed by a dose reduction or permanent discontinuation based on severity. Research also supports the safety of switching to an alternative CDK4/6 inhibitor if needed [4].

Monitoring and Management Workflow

The following diagram illustrates the decision-making pathway for monitoring and managing liver function in patients treated with this compound, based on the protocol above.

Lerociclib_Liver_Monitoring Start Initiate this compound Treatment Baseline Conduct Baseline LFTs Start->Baseline Schedule Schedule Routine Monitoring Baseline->Schedule LFT_Normal LFTs Within Normal Limits? Schedule->LFT_Normal Continue Continue Treatment & Routine Monitoring LFT_Normal->Continue Yes Investigate Investigate & Grade Hepatotoxicity LFT_Normal->Investigate No Assess Assess Causality (e.g., RUCAM Score) Investigate->Assess Manage Manage Event: Dose Interruption/Reduction Assess->Manage

Frequently Asked Questions for Researchers

Q1: How does this compound's hepatotoxicity profile compare to other CDK4/6 inhibitors in real-world practice? A1: Real-world data shows hepatotoxicity is more frequent with ribociclib than palbociclib [4]. This compound's distinct molecular structure confers high selectivity for CDK4, minimizing off-target effects on the liver. Clinical trials confirm minimal hepatic enzyme elevations, positioning it favorably within the class [1] [2] [3].

Q2: What is the recommended course of action if a patient on this compound develops elevated liver enzymes? A2: The established management strategy involves dose interruption until liver enzymes normalize [4]. After that, you may consider rechallenging with a dose reduction or, if necessary, switching to another CDK4/6 inhibitor. Studies indicate that most patients can continue CDK4/6 inhibitor therapy safely after such an event [4].

Q3: Are there any known risk factors that increase the likelihood of hepatotoxicity with CDK4/6 inhibitors? A3: Yes. A real-world study identified younger age, herbal supplement use, and hepatitis B carrier status as significant risk factors for developing hepatotoxicity during treatment with ribociclib or palbociclib [4]. It is prudent to exercise heightened vigilance in patients with these risk factors, even when using this compound.

Summary for Professionals

  • Monitoring Protocol: Implement baseline and routine liver function tests as per standard of care; no enhanced monitoring is mandated for this compound [1] [3].
  • Key Differentiator: this compound's high selectivity contributes to its minimal hepatotoxicity, a potential advantage over other CDK4/6 inhibitors [1] [2].
  • Management Strategy: Follow standard dose modification guidelines for hepatotoxicity; switching to another agent in the class is a viable option [4].

References

FAQ: Lerociclib and Hematological Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the reported incidence of neutropenia with lerociclib in clinical trials? Updated phase II results for this compound (150 mg twice daily) combined with fulvestrant in patients with HR+/HER2− advanced breast cancer reported the following incidence of neutropenia [1]:

Adverse Event All Grades Incidence Grade 3 Incidence Grade 4 Incidence
Neutropenia 55% 30% 5%
Leukopenia 40% Information Not Specified Information Not Specified
Anemia 20% Information Not Specified Information Not Specified

The low rate of severe (Grade 4) neutropenia is a key feature of this compound's safety profile [1].

Q2: How does this compound's neutropenia profile compare to other CDK4/6 inhibitors? this compound is considered a newer-generation CDK4/6 inhibitor with a pharmacokinetic profile designed for continuous dosing without drug holidays, partly due to its low rate of Grade 4 neutropenia [2] [1]. This contrasts with some earlier approved CDK4/6 inhibitors where dose-limiting neutropenia commonly necessitates treatment breaks [1].

Q3: What is the recommended monitoring protocol for neutropenia in patients receiving this compound? While the search results do not provide a specific monitoring protocol, standard management principles for CDK4/6 inhibitors apply. The following workflow outlines the general recommended approach for monitoring and managing neutropenia, which should be adapted based on institutional guidelines.

Start Initiate this compound Treatment Monitor Routine CBC Monitoring (As per protocol, e.g., every 2 weeks for first two cycles) Start->Monitor Decision Neutrophil Count Results Monitor->Decision G12 Grade 1/2 Neutropenia Decision->G12 Detected G3 Grade 3 Neutropenia (Absolute Neutrophil Count <1.0 - 0.5 x 10⁹/L) Decision->G3 Detected G4 Grade 4 Neutropenia (Absolute Neutrophil Count <0.5 x 10⁹/L) Decision->G4 Detected Action1 Continue Treatment with Increased Monitoring Frequency G12->Action1 Action2 Interrupt this compound Dose Monitor until recovery to ≥1.0 x 10⁹/L Resume at same or reduced dose Consider G-CSF G3->Action2 Action3 Interrupt this compound Dose Monitor until recovery to ≥0.5 x 10⁹/L Resume at a reduced dose Consider G-CSF G4->Action3

Figure 1: Suggested clinical management workflow for this compound-associated neutropenia. G-CSF: Granulocyte Colony-Stimulating Factor. Always refer to the latest protocol guidance.

Experimental Protocol: Assessing CDK4/6 Inhibitor Effects on Cell Viability

This methodology is adapted from preclinical studies investigating this compound on sarcoma cell lines, which can be used as a reference for in vitro assessment of CDK4/6 inhibitors [2].

  • 1. Principle: The assay measures the metabolic activity of cells as a surrogate for viability after exposure to this compound. A colorimetric readout is used to quantify the number of viable cells.
  • 2. Materials:
    • Cancer cell lines of interest (e.g., HR+ breast cancer lines, osteosarcoma lines like U-2 OS or MG-63) [2].
    • This compound (prepare a 10 mM stock solution in DMSO; store at -20°C).
    • Cell culture medium and standard reagents.
    • ́ 96-well flat-bottom cell culture plates.
    • Cell Titer-Glo Luminescent Cell Viability Assay kit or similar MTT/WST-1 reagent.
    • Microplate reader.
  • 3. Procedure:
    • Cell Seeding: Harvest exponentially growing cells. Seed cells in 96-well plates at a density of 1,000 - 5,000 cells per well in 100 µL of complete medium. Include background control wells (medium only). Incub for 24 hours at 37°C, 5% CO₂ to allow cell attachment.
    • Drug Treatment: Prepare serial dilutions of this compound in complete medium to cover a desired concentration range (e.g., 0.1 nM to 10 µM). Remove the medium from the assay plates and add 100 µL of each drug concentration to the test wells. Include a vehicle control (e.g., 0.1% DMSO). Each condition should be performed in at least triplicate.
    • Incubation: Incubate the plates for a predetermined period, typically 72-120 hours, at 37°C, 5% CO₂.
    • Viability Measurement: Add the Cell Titer-Glo reagent to each well according to the manufacturer's instructions. Shake the plate gently for 2 minutes to induce cell lysis, then allow it to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
    • Data Acquisition: Measure the luminescence of each well using a microplate reader.
  • 4. Data Analysis:
    • Calculate the average signal for the background control (medium only) and subtract this value from all other well readings.
    • Normalize the luminescence readings of the treated wells to the average of the vehicle control wells (considered 100% viability).
    • Plot the percentage of cell viability against the log of the drug concentration. Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).

Mechanism of Action and Cell Cycle Arrest

The following diagram illustrates the core signaling pathway targeted by this compound, which explains its primary mechanism of action and downstream effects on the cell cycle [3].

Mitogens Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogens->CyclinD Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex pRb Retinoblastoma (Rb) Protein Complex->pRb Phosphorylates pRb_phos Phosphorylated Rb (inactive) pRb->pRb_phos E2F E2F Transcription Factors pRb_phos->E2F Releases SPhase S Phase Entry & Cell Proliferation E2F->SPhase This compound This compound (CDK4/6 Inhibitor) This compound->Complex Inhibits Arrest G1 Cell Cycle Arrest This compound->Arrest Arrest->SPhase

Figure 2: Mechanistic pathway of CDK4/6 inhibition. This compound selectively inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and E2F release, thereby inducing G1 cell cycle arrest and inhibiting proliferation [4] [3].

References

Lerociclib fatigue stomatitis alopecia rates

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Event Rates from LEONARDA-1 Trial

The following quantitative data is sourced from the phase III LEONARDA-1 trial, which evaluated lerociclib (150 mg twice daily) plus fulvestrant versus placebo plus fulvestrant in patients with HR+/HER2− advanced breast cancer [1] [2] [3].

Adverse Event This compound + Fulvestrant (Any Grade) Placebo + Fulvestrant (Any Grade) This compound + Fulvestrant (Grade 3-4) Placebo + Fulvestrant (Grade 3-4)
Fatigue 10.9% 4.3% Not Specified Not Specified
Stomatitis Low Rate* Low Rate* Low Rate* Low Rate*
Alopecia Low Rate* Low Rate* Low Rate* Low Rate*
Neutropenia 90.5% 4.3% 46.7% 0%
Leukopenia 86.9% 6.5% 23.4% 0%
Anemia 34.3% 10.1% Not Specified 2.2%
Diarrhea 19.7% 3.6% Not Specified Not Specified
Nausea 17.5% 8.0% Not Specified Not Specified

*The published results noted "low rates" of stomatitis and alopecia without providing specific percentages, indicating these were not common adverse events in the trial [1].

Troubleshooting and Management Guides

Here are evidence-based FAQs and management strategies for the adverse events of interest, contextualized with data from other CDK4/6 inhibitors.

Frequently Asked Questions
  • What is the incidence and severity of fatigue with this compound? In the LEONARDA-1 trial, fatigue was reported in 10.9% of patients in the this compound arm, compared to 4.3% in the placebo arm [3]. The study publication did not specify how many of these cases were Grade 3 or higher, suggesting that most were low-grade. This rate is generally consistent with fatigue reports for other CDK4/6 inhibitors [4].

  • Are stomatitis and alopecia common with this compound? No. The phase III trial and preceding phase I/II study specifically highlighted low rates of stomatitis and alopecia as part of this compound's differentiated safety profile [1] [2]. This contrasts with some other approved CDK4/6 inhibitors, for which these side effects are more commonly noted [4].

  • How does this compound's safety profile compare to other CDK4/6 inhibitors? this compound appears to have a distinct safety pattern. While it causes high rates of hematological toxicities like neutropenia (a class-effect), it is associated with lower rates of key non-hematological toxicities such as severe gastrointestinal toxicity, fatigue, stomatitis, and alopecia [1]. Its potency for CDK9 (a target linked to other toxicities) is moderate, which may contribute to this improved tolerability [1] [2].

Management Protocols for Clinical Trials

The following general management strategies for CDK4/6 inhibitors can be adapted for this compound, given its similar mechanism of action.

  • For Fatigue

    • Assessment: Utilize grading scales like the ECOG Performance Status or specific fatigue questionnaires (e.g., FACIT-F) at baseline and each cycle to objectively quantify fatigue [4].
    • Patient Guidance: Recommend non-pharmacological interventions such as moderate aerobic exercise, sleep hygiene optimization, and energy conservation techniques.
    • Medical Review: Rule out and treat contributing factors like anemia, hypothyroidism, or dehydration.
  • For Stomatitis

    • Prevention Protocol: Advise patients to maintain good oral hygiene with a soft-bristle toothbrush and use non-alcoholic, non-abrasive mouthwashes (e.g., saline or sodium bicarbonate solutions) prophylactically [4].
    • Management Protocol:
      • Grade 1: Continue this compound; reinforce oral care.
      • Grade 2: Interrupt this compound until symptoms resolve to Grade ≤1. Consider dose reduction upon re-initiation.
      • Grade 3/4: Interrupt this compound until symptoms resolve to Grade ≤1. Dose reduction is required upon re-initiation [4].
    • Symptomatic Relief: Prescribe topical analgesics (e.g., "magic mouthwash" containing lidocaine) for pain management.
  • For Alopecia

    • Patient Counseling: Set expectations by informing patients that alopecia is a low-risk event with this compound based on clinical data, and any hair thinning is likely to be minimal and non-permanent [1] [5].
    • Scalp Care: Recommend gentle hair care practices—using mild shampoos, avoiding excessive heat styling, and using satin pillowcases.
    • Post-Chemotherapy Regrowth: For other therapies where alopecia is significant, treatments like topical minoxidil have been explored to stimulate regrowth, though their primary use is not for CDK4/6 inhibitor-induced alopecia [5].

Mechanism of Action and Safety Profile

The diagram below illustrates the cellular pathway targeted by this compound and the potential downstream effects that contribute to both its efficacy and common adverse events.

G This compound This compound CDK4_6 CDK4/6 Cyclin D Complex This compound->CDK4_6  Inhibits pRb Rb Protein (pRb) CDK4_6->pRb  Phosphorylates Neutropenia Hematological Toxicity: Neutropenia, Leukopenia CDK4_6->Neutropenia  On-Target Effect in Bone Marrow OtherTox Other Toxicities: (e.g., Fatigue) CDK4_6->OtherTox  On-Target & Off-Target Effects E2F E2F Transcription Factor pRb->E2F  Releases CellCycle G1 to S Phase Transition E2F->CellCycle  Activates Efficacy Therapeutic Efficacy: Cell Cycle Arrest in Cancer Cells CellCycle->Efficacy

This mechanism highlights that while this compound's high selectivity contributes to its lower rates of certain non-hematological events, the on-target inhibition of CDK4/6 in bone marrow precursor cells is responsible for the high incidence of neutropenia and leukopenia [1] [6] [7].

Key Takeaways for Researchers

  • Differentiated Profile: this compound's primary differentiators in the CDK4/6 inhibitor class are its low incidence of stomatitis and alopecia.
  • Predominant Toxicity: The most frequent adverse events are hematological (neutropenia, leukopenia), which are manageable with monitoring and are a recognized class effect.
  • Proactive Management: Implementing the detailed protocols for fatigue and stomatitis is crucial for maintaining patient quality of life and adherence in clinical trials, even for less frequent events.

References

Rationale Behind the Dosing Strategy

Author: Smolecule Technical Support Team. Date: February 2026

The 150 mg BID continuous dosing regimen was not arbitrary but was developed based on lerociclib's unique pharmacokinetic and pharmacodynamic properties.

  • Pharmacokinetic Foundation: Early Phase I/IIa studies demonstrated that this compound exhibits no significant pharmacokinetic accumulation with repeated daily dosing [1]. This, combined with its rapid plasma clearance, reduces the risk of sustained bone marrow suppression, making continuous dosing feasible [1].
  • Pharmacodynamic Advantage: this compound is characterized by high tissue permeability and a large apparent volume of distribution. It achieves tumor exposure approximately 18 times higher than plasma exposure [1]. This high intratumoral concentration ensures continuous target (CDK4/6) inhibition, leading to sustained antitumor effects [1] [2].
  • Clinical Validation: The dose was validated in Phase II expansion studies before being confirmed in the large, randomized Phase III LEONARDA trials, which formed the basis for its regulatory approval [1].

Mechanism of Action & Experimental Workflow

This compound is a highly selective oral inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). The following diagram illustrates its mechanism of action and the key experiments used to establish its efficacy from preclinical to clinical stages.

G cluster_moa Mechanism of Action (Preclinical Models) cluster_exp Key Experimental Evidence & Workflow Start This compound (CDK4/6 Inhibitor) A1 Enters tumor cell (High permeability & enrichment) Start->A1 B1 In vitro 2D cell culture (Viability, Cell cycle, Proliferation) A2 Binds to and inhibits CDK4/6 kinases A1->A2 A3 Prevents Rb protein phosphorylation A2->A3 A4 Cell cycle arrest in G1 phase A3->A4 A5 Inhibition of tumor cell proliferation A4->A5 A5->B1 Mechanism Validated B2 3D bioprinted tumor models (Ex vivo efficacy validation) B1->B2 B3 In vivo xenograft models (Dose-dependent tumor growth inhibition) B2->B3 B4 Phase I/II Clinical Trials (Dose escalation, PK/PD, safety) B3->B4 B5 Phase III LEONARDA Trials (Confirm efficacy & safety in patients) B4->B5

Clinical Efficacy & Safety Profile

The efficacy and safety of the 150 mg BID dose are strongly supported by data from the LEONARDA trials. The tables below summarize the key findings.

Table 1: Key Efficacy Outcomes from Phase III Trials

Trial (Setting) Treatment Regimen Median Progression-Free Survival (PFS) Hazard Ratio (HR)
LEONARDA-1 (Second-line) [1] [3] This compound + Fulvestrant 11.07 months 0.451 (P<0.0001)
LEONARDA-1 (Second-line) [1] [3] Placebo + Fulvestrant 5.49 months -
LEONARDA-2 (First-line) [2] This compound + Letrozole Not Reached 0.464
LEONARDA-2 (First-line) [2] Placebo + Letrozole 16.56 months -

Table 2: Common Adverse Events and Management (LEONARDA-1 Safety Population)

Adverse Event Incidence (All Grades) Incidence (Grade 3/4) Management Notes
Neutropenia Not specified [1] 46.7% [1] Lower rate of Grade 4 neutropenia (5.1%) [4].
Diarrhea 19.7% [4] Primarily Grade 1/2 [1] Generally low-grade and manageable [1].
Nausea Information missing Information missing Generally low-grade and infrequent [1].
Vomiting Information missing Information missing Generally low-grade and infrequent [1].
Serious AEs 5.8% [1] - Low discontinuation rate due to AEs (0.7%) [1].

Frequently Asked Questions for Researchers

What is the evidence for this compound's continuous dosing? Continuous dosing is supported by this compound's unique PK profile: rapid plasma clearance minimizes drug accumulation and sustained bone marrow suppression, while high tumor tissue penetration ensures continuous target coverage for sustained anti-tumor activity [1] [4].

How does this compound's selectivity impact its safety profile? this compound's high selectivity for CDK4/6 over other kinases (like CDK9) is believed to contribute to its lower incidence of severe gastrointestinal toxicity, hepatotoxicity, and QT prolongation compared to some other CDK4/6 inhibitors [1] [3]. No special monitoring for VTE, ILD, or hepatotoxicity is required [1].

Are there specific patient subgroups that benefit more? Yes. Subgroup analyses from LEONARDA-1 showed substantial PFS benefits in patients with poor prognostic factors, including those with visceral (liver) metastases, primary endocrine resistance, ≥4 metastatic organs, and those who received prior chemotherapy in the recurrent or metastatic setting [1].

References

Lerociclib combination therapy tolerability

Author: Smolecule Technical Support Team. Date: February 2026

Tolerability Profile Overview

The following table summarizes the key safety findings from the LEONARDA-1 Phase III trial, which evaluated Lerociclib (150 mg twice daily) plus Fulvestrant in patients with HR+/HER2− advanced breast cancer [1] [2].

Safety Parameter This compound + Fulvestrant (n=137) Placebo + Fulvestrant (n=138)
Any Adverse Event (AE) 98.5% 80.4%
Grade ≥3 AEs 57.7% 15.2%
Serious AEs 5.8% 8.0%
AEs Leading to Discontinuation 0.7% (1 patient) 0%
Most Common Grade 3/4 AEs Incidence Notes
Neutropenia 46.7% Grade 4: 5.1% [2]
Leukopenia Information Missing -
Diarrhea (Grade 3/4) 0% Any grade: <20% [2]
Key Low-Incidence AEs Incidence Comparison to other CDK4/6i
Febrile Neutropenia 0% [2]
Venous Thromboembolism (VTE) 0% [2]
QTc Prolongation Few cases, similar to placebo ~4% [2]
Skin Rash ~4% Similar to placebo [2]
Hepatotoxicity No additional risk identified [2]

Troubleshooting Common Adverse Events

Here is a clinical management guide for the most frequently observed AEs with this compound combination therapy, based on the trial data [1] [2] [3].

Hematologic Toxicity (Neutropenia/Leukopenia)
  • Monitoring: The low rate of Grade 4 neutropenia (5.1%) and absence of febrile neutropenia support that this compound can be dosed continuously without mandatory drug holidays [2] [3]. Routine complete blood count (CBC) monitoring is still recommended.
  • Management: For Grade 3 neutropenia, consider dose interruption until recovery to Grade ≤2, followed by dose continuation at the same level [1]. The need for growth factor support was not reported in the primary data, but its use would follow institutional guidelines for managing chemotherapy-induced neutropenia.
Gastrointestinal (GI) Toxicity
  • Diarrhea, Nausea, Vomiting: These are common with some other CDK4/6 inhibitors but occur in less than 20% of patients on this compound, with no reported Grade 3 or 4 diarrhea [2] [3].
  • Management: For low-grade GI events, recommend standard supportive care (e.g., dietary modifications, loperamide for diarrhea, antiemetics for nausea). Dose modifications are unlikely to be necessary.

Experimental Protocol & Workflow

For researchers, the core design of the pivotal LEONARDA-1 trial that established the efficacy and safety of this combination is summarized below.

A Population: HR+/HER2− ABC Progressed on Prior ET (N=275) B 1:1 Randomization A->B C Intervention Arm This compound 150mg BID + Fulvestrant (n=137) B->C D Control Arm Placebo BID + Fulvestrant (n=138) B->D E Primary Endpoint: Investigator-assessed PFS C->E F Key Safety Analysis: AEs, Lab Tests, Discontinuations C->F D->E D->F

Key Methodological Details:

  • Patient Population: Adults with HR+/HER2− locally advanced or metastatic breast cancer who had relapsed or progressed on prior endocrine therapy. All patients had documented endocrine resistance [1].
  • Dosing Schedule:
    • This compound/Placebo: 150 mg orally twice daily on a continuous schedule (28-day cycles) [1].
    • Fulvestrant: 500 mg intramuscularly on days 1, 15, 29, and once monthly thereafter [4].
  • Assessment Schedules:
    • Tumor Assessment: Tumor imaging (CT or MRI) was performed at baseline and then every 8 weeks from the first dose until disease progression [1].
    • Safety Assessment: AEs were monitored continuously and documented throughout the treatment period and follow-up. Severity was graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) [1].

Key Tolerability Conclusions

For researchers and clinicians, the data indicates that this compound offers a differentiated safety profile:

  • High Efficacy: Significant improvement in PFS with a hazard ratio of 0.451 [1].
  • Manageable Safety: A low rate of treatment discontinuation due to AEs (0.7%) underscores its tolerability [1] [2].
  • Differentiated Profile: The very low incidence of severe GI toxicity and the low rate of Grade 4 neutropenia may translate to a reduced need for dose interruptions and a lower burden of supportive care compared to other agents in its class [3].

References

Comparative Safety Profiles of CDK4/6 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key safety characteristics of lerociclib and other CDK4/6 inhibitors, synthesized from recent clinical trials and reviews.

Inhibitor Most Common AEs (All Grade) Notable Grade 3/4 AEs Key Differentiating Safety Aspects Recommended Monitoring

| This compound | Neutropenia, leukopenia [1] [2] | - Neutropenia (G3/4): 46.7% (G4: 5.1%) [1] [2]

  • No febrile neutropenia reported [2] | - Low GI toxicity: <20% diarrhea/nausea/vomiting; no G3/4 diarrhea [1] [2]
  • No VTE reported; low hepatotoxicity & rash risk [2] | CBC with differential | | Palbociclib | Neutropenia, fatigue [3] [4] | High incidence of neutropenia [3] | - AE profile similar to ribociclib [4]
  • Considered for frail patients or those with complex medications [4] | CBC with differential | | Ribociclib | Neutropenia, nausea, vomiting, fatigue [3] [4] | Neutropenia, increased liver enzymes, QTc prolongation [3] | - QTc prolongation risk (requires ECG monitoring) [4]
  • Drug interaction risk; rare interstitial lung disease [4] | CBC with differential, liver function tests, ECG, drug interaction screening | | Abemaciclib | Diarrhea (80-90%), nausea, fatigue [3] [4] | Diarrhea, neutropenia, increased VTE risk [3] [4] | - Early-onset diarrhea (often improves with time/manage-ment) [4]
  • Can be combined with tamoxifen [4] | CBC with differential, management for diarrhea, VTE monitoring |

Experimental Protocols for Assessing CDK4/6 Inhibitor Effects

Here are detailed methodologies for key experiments cited in this compound and other CDK4/6 inhibitor studies.

Cell Viability and Proliferation Assay (MTT/XTT)

This protocol is used to assess the anti-proliferative effects of this compound, as demonstrated in sarcoma cell lines and patient-derived xenografts (PDXs) [5].

  • Key Reagents: this compound, complete cell culture medium, DMSO (vehicle control), MTT or XTT reagent, cell lines (e.g., U-2 OS, MG-63 osteosarcoma lines) [5].
  • Procedure:
    • Seed cells in 96-well plates at a density of 2-5 x 10³ cells/well and allow to adhere overnight.
    • Treat cells with a dose range of this compound (e.g., 0.1 µM to 10 µM) or vehicle control. Include a minimum of three replicates per condition.
    • Incubate for 72-96 hours at 37°C with 5% CO₂.
    • Add MTT/XTT reagent according to manufacturer's instructions and incubate for 2-4 hours.
    • Measure absorbance at 490-570 nm using a microplate reader.
    • Calculate the percentage of cell viability relative to the vehicle control to determine IC₅₀ values.
Cell Cycle Analysis by Flow Cytometry

This method is used to confirm that this compound induces G1 phase cell cycle arrest [5].

  • Key Reagents: this compound, 70% ethanol (in PBS), PBS, Propidium Iodide (PI)/RNase staining solution, flow cytometer.
  • Procedure:
    • Treat and harvest: Treat cells with IC₅₀ concentration of this compound for 24 hours. Harvest cells by trypsinization and pellet by centrifugation.
    • Fix cells: Gently resuspend the cell pellet in ice-cold 70% ethanol and fix at -20°C for at least 2 hours or overnight.
    • Wash and stain: Pellet the fixed cells, wash with PBS, and resuspend in PI/RNase staining solution. Incubate for 15-30 minutes at room temperature in the dark.
    • Acquire data: Analyze the cells using a flow cytometer, collecting at least 10,000 events per sample.
    • Analyze data: Use flow cytometry software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G0/G1 population indicates successful CDK4/6 inhibition.
3D Bioprinted Tumor Model for Drug Efficacy

This advanced ex vivo technique was used to validate this compound's efficacy in a more physiologically relevant model [5].

  • Key Reagents: Bioink (e.g., gelatin methacryloyl (GelMA) mixed with sarcoma cells), this compound, cell culture media for 3D models.
  • Procedure:
    • Prepare bioink: Mix sarcoma cells (e.g., U-2 OS, MG-63) with the bioink polymer at a defined concentration (e.g., 10-20 million cells/mL) [5].
    • Bioprint structures: Use a bioprinter to extrude the bioink into a desired 3D structure (e.g., a grid pattern) on a petri dish.
    • Crosslink: Crosslink the bioprinted structure using UV light or ionic solution, depending on the bioink.
    • Culture and treat: Culture the 3D biotumors in appropriate media. Apply this compound treatment to the culture medium.
    • Assess outcome: After 7-14 days of treatment, assess drug efficacy via:
      • Viability staining using live/dead assays (e.g., Calcein AM/Propidium Iodide).
      • Histological analysis of fixed and sectioned biotumors.
      • Measuring tumor volume reduction.

CDK4/6 Inhibition Signaling Pathway

The diagram below illustrates the core mechanism of CDK4/6 inhibitors like this compound, crucial for understanding their function in experiments.

G CyclinD Cyclin D Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex pRb_phos Rb Protein (phosphorylated) Complex->pRb_phos  Phosphorylates pRb Rb Protein (unphosphorylated) pRb->pRb_phos E2F E2F Transcription Factor pRb_phos->E2F  Releases SPhase S Phase Entry & Cell Proliferation E2F->SPhase This compound This compound This compound->Complex  Inhibits

Frequently Asked Questions (FAQs)

Q1: What is the primary safety advantage of this compound over abemaciclib in preclinical models? The most significant differentiation is in gastrointestinal (GI) toxicity. This compound treatment resulted in less than 20% incidence of diarrhea, nausea, and vomiting, with no reported Grade 3 or 4 diarrhea in clinical trials [1] [2]. In contrast, diarrhea is a class-wide, very common (80-90%) and dose-limiting adverse event for abemaciclib, often requiring proactive management [3] [4].

Q2: How does the hematological toxicity profile of this compound compare to palbociclib and ribociclib? While all three inhibitors cause high rates of neutropenia, this compound's profile shows a potentially lower severity. In the LEONARDA-1 trial, Grade 3 neutropenia was 46.7% with only 5.1% Grade 4, and no febrile neutropenia was reported [1] [2]. Palbociclib and ribociclib also show high rates of neutropenia, but the rapid reversibility of this effect (a cytostatic mechanism distinct from chemotherapy) is consistent across the class [3].

Q3: Are there specific patient populations or experimental conditions where this compound might be preferred? Yes. This compound's favorable GI profile may make it a preferred candidate in studies or patient populations where GI toxicity is a major concern or could confound results [1] [2]. Furthermore, its safety profile supports continuous dosing regimens, which may be advantageous in preclinical models to avoid tumor re-growth during off-weeks and to reduce the risk of developing drug resistance [5].

References

Lerociclib treatment duration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data and Dosing Schedule

Lerociclib is approved in combination with endocrine therapy (e.g., Fulvestrant or Letrozole) for adult patients with HR+/HER2- locally advanced or metastatic breast cancer in both first-line and second-line settings [1] [2]. The core of its dosing strategy is continuous oral administration without the need for treatment breaks [3] [4].

The table below summarizes the key efficacy and safety data from the pivotal Phase III trials that support this dosing regimen.

Trial Name Phase & Setting Key Efficacy Data (this compound + Endocrine Therapy vs. Placebo) Key Safety Findings Recommended Dose

| LEONARDA-1 [5] | Phase III, Second-line (post-endocrine therapy) | mPFS: 11.07 vs. 5.49 months HR: 0.451 (95% CI: 0.311-0.656) ORR: 23.4% vs. 8.7% [5] | - Low incidence of Grade 3/4 neutropenia (Grade 4: 5.1%)

  • No ≥Grade 3 diarrhea reported
  • Low discontinuation rate due to AEs (0.7%) [1] [5] | 150 mg, twice daily [5] | | LEONARDA-2 [1] | Phase III, First-line | mPFS: Not Reached vs. 16.56 months HR: 0.464 (95% CI: 0.293-0.733) [1] | - Favorable tolerability profile consistent with LEONARDA-1 [1] [2] | 150 mg, twice daily [1] |

Mechanism and Workflow for Dosing Optimization

The feasibility of this compound's continuous dosing regimen is rooted in its high kinase selectivity, which results in a differentiated safety and tolerability profile.

The diagram below illustrates the rationale and decision-making process for its optimized dosing.

Lerociclib_Dosing_Optimization Start High Kinase Selectivity of this compound A1 Primary inhibition of CDK4/6 Start->A1 A2 Minimal off-target inhibition (e.g., no functional inhibition of CDK9) Start->A2 B Differentiated Safety Profile A1->B A2->B B1 Low Rates of Severe Hematologic Toxicity (Grade 4 neutropenia: 5.1%) B->B1 B2 Low Gastrointestinal Toxicity (No ≥Grade 3 diarrhea) B->B2 C Enables Continuous Dosing Strategy (150 mg, twice daily, no treatment breaks) B1->C B2->C D Key Outcome: Low Discontinuation Rate (0.7% due to adverse events) C->D

Troubleshooting and Safety Management

Although this compound has a improved safety profile, monitoring and management of adverse reactions are still necessary during administration.

  • Hematologic Toxicity (Neutropenia):

    • Monitoring: Perform complete blood counts with differential at baseline and periodically during treatment [1] [4].
    • Management: The incidence of Grade 3/4 neutropenia is lower compared to other CDK4/6 inhibitors. In clinical trials, dose reductions and discontinuations due to neutropenia were rare [1] [5].
  • Gastrointestinal (GI) Toxicity:

    • Observation: this compound demonstrates low GI toxicity. In the LEONARDA-1 trial, diarrhea was typically low-grade (Grade 1/2), with an incidence of 19.7%, and no ≥Grade 3 events were reported [1] [3].
    • Management: Standard supportive care (e.g., dietary modification, loperamide) is usually sufficient. Routine prophylactic medication is not required [2].
  • Other Toxicities:

    • Absence of Specific Risks: No cases of interstitial lung disease (ILD), QT prolongation, or significant hepatotoxicity were observed in the Phase III trials [1] [2].
    • Monitoring Implication: This eliminates the need for additional ECGs or specific liver function monitoring beyond standard practice, simplifying clinical management [1].

Experimental Protocol Considerations

For researchers designing preclinical or translational studies, the pharmacological advantages of this compound can be key investigation points.

  • High Selectivity Assay: this compound achieves its selectivity through a unique tricyclic and spirocyclic scaffold [1]. In vitro kinase profiling shows it primarily inhibits CDK4, whereas palbociclib inhibits 3 kinases and abemaciclib inhibits over 50 kinases [1].
  • In Vivo Dosing Rationale: Its high selectivity, along with properties of high tumor tissue penetration and prolonged retention, allows for sustained target inhibition and supports continuous dosing schedules in clinical translation [1].

References

Lerociclib versus placebo progression-free survival

Author: Smolecule Technical Support Team. Date: February 2026

Study Design and Patient Profile

The data comes from the LEONARDA-1 trial (ClinicalTrials.gov identifier: NCT05054751), a randomized, double-blind, Phase III study [1] [2].

  • Objective: To evaluate the efficacy and safety of lerociclib plus fulvestrant versus placebo plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer that had relapsed or progressed on prior endocrine therapy [1].
  • Patients: 275 patients were randomized in a 1:1 ratio to receive either this compound (150 mg twice daily) plus fulvestrant (n=137) or placebo plus fulvestrant (n=138) [1] [2].
  • Key Patient Characteristics: The population included high-risk patients. At baseline, 63.3% had visceral metastases, 37.8% had liver metastases, and 25.5% had primary resistance to endocrine therapy. All patients had disease progression on prior endocrine therapy [1].

Efficacy in Key Subgroups

This compound showed consistent benefit across various high-risk patient subgroups. The following table lists the hazard ratios for PFS in these prespecified groups [2].

Patient Subgroup Hazard Ratio (HR) for PFS
Primary endocrine resistance 0.374 (95% CI: 0.182–0.769) [2]
Liver metastasis 0.487 (95% CI: 0.297–0.796) [2]
≥4 metastatic sites 0.326 (95% CI: 0.160–0.665) [2]
Received 1st line chemo for recurrent/metastatic disease 0.286 (95% CI: 0.138–0.593) [2]
Pre/perimenopausal women or men 0.471 (95% CI: 0.258–0.860) [2]

Mechanism of Action and Trial Rationale

This compound is a highly selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These enzymes play a crucial role in promoting cell cycle progression from the G1 phase to the S phase [1] [3].

The diagram below illustrates the signaling pathway targeted by this compound.

g ER_signaling Estrogen Receptor (ER) Signaling CyclinD_CDK46 Cyclin D-CDK4/6 Complex ER_signaling->CyclinD_CDK46 pRb_phos Phosphorylated Rb CyclinD_CDK46->pRb_phos Phosphorylation pRb Rb Protein (Unphosphorylated) pRb->pRb_phos E2F E2F Transcription Factor pRb_phos->E2F Releases Cell_cycle Cell Cycle G1 to S Phase Transition E2F->Cell_cycle Activates Gene Transcription This compound This compound (CDK4/6 Inhibitor) This compound->CyclinD_CDK46 Inhibits

In HR+ breast cancer, activation of the ER pathway upregulates the cyclin D-CDK4/6 axis [3]. CDK4/6 inhibitors like this compound block this pathway, preventing Rb phosphorylation and subsequent cell cycle progression, thereby inhibiting cancer cell proliferation [1].

Safety and Tolerability Profile

The LEONARDA-1 trial highlighted this compound's differentiated safety profile compared to some earlier CDK4/6 inhibitors [1] [4] [5].

  • Hematologic Toxicity: The most common grade 3 or 4 adverse events were neutropenia and leukopenia. However, the incidence of serious grade 4 neutropenia was low (5.1%), and no febrile neutropenia was reported [5] [2].
  • Non-Hematologic Toxicity: Gastrointestinal toxicities (diarrhea, nausea, vomiting) were observed in less than 20% of patients, with no grade 3 or 4 diarrhea reported. The incidence of rash was low (~4%), and this compound did not increase the risk of hepatotoxicity, venous thromboembolism, or QTc prolongation [4] [2].
  • Treatment Discontinuation: Only 0.7% of patients in the this compound arm discontinued treatment due to an adverse event [4] [2].

References

Lerociclib fulvestrant vs palbociclib fulvestrant

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile Comparison

The table below summarizes the key data from the phase III trials for each combination in patients with HR+/HER2- advanced breast cancer that progressed on prior endocrine therapy.

Feature Lerociclib + Fulvestrant (LEONARDA-1 Trial [1] [2]) Palbociclib + Fulvestrant (PALOMA-3 Trial [3])
Study Phase & Design Phase III, Randomized, Double-blind Phase III, Randomized, Double-blind
Patient Population HR+/HER2- LA/mBC, progressed on prior ET HR+/HER2- mBC, progressed on prior ET
Progression-Free Survival (PFS) 11.07 months (vs. 5.49 months with placebo; HR=0.451) 9.5 months (vs. 4.6 months with placebo; HR=0.46)
Objective Response Rate (ORR) 23.4% (in all patients); 26.9% (in patients with measurable disease at baseline) Not fully reported in results; consistent benefit over placebo
Common Grade 3/4 Adverse Events (AEs) Low rates of Grade 4 neutropenia, GI toxicity, fatigue, stomatitis, alopecia [1] Neutropenia (65%), Leukopenia (28%), Anemia (3%) [3]
Differentiated Safety Profile Yes. Continuous dosing with a differentiated safety profile [1]. Well-established, intermittent dosing (3 weeks on/1 week off).

Detailed Experimental Protocols

To ensure the reproducibility of the data and provide context for the results, here are the methodologies from the key clinical trials and relevant mechanistic studies.

LEONARDA-1 Clinical Trial Protocol (this compound)
  • Trial Design: A multicenter, randomized, double-blind, placebo-controlled Phase III study (NCT05054751) [1] [2].
  • Patient Enrollment: 275 patients with HR+/HER2− locally advanced or metastatic breast cancer who had relapsed or progressed on prior endocrine therapy were randomized.
  • Randomization & Dosing: Patients were assigned in a 1:1 ratio to receive either:
    • Intervention Arm: Oral this compound (150 mg, twice daily) plus fulvestrant (500 mg intramuscular injection per standard dosing).
    • Control Arm: Matching placebo plus fulvestrant.
  • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).
  • Key Statistical Plan: The hazard ratio (HR) for progression or death was calculated using a stratified Cox proportional hazards model. A pre-specified alpha level of 0.05 was used to determine statistical significance.
PALOMA-3 Clinical Trial Protocol (Palbociclib)
  • Trial Design: A multicenter, double-blind, randomized Phase III study (NCT01942135) [3].
  • Patient Enrollment: 521 women with hormone-receptor-positive, HER2-negative metastatic breast cancer that had progressed on previous endocrine therapy.
  • Randomization & Dosing: Patients were assigned in a 2:1 ratio to receive either:
    • Intervention Arm: Oral palbociclib (125 mg, once daily for 3 weeks, followed by 1 week off) plus fulvestrant (500 mg IM per standard dosing).
    • Control Arm: Matching placebo plus fulvestrant.
  • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).
  • Stratification Factors: Patients were stratified by sensitivity to previous hormonal therapy, menopausal status, and presence of visceral metastasis.
Preclinical Mechanistic Study (Palbociclib Sensitization)
  • Objective: To investigate the mechanism by which palbociclib enhances the cytotoxicity of fulvestrant in ER-positive breast cancer cells, including those with acquired fulvestrant resistance [4].
  • Cell Line Generation: Fulvestrant-resistant (FR) cell lines (e.g., MCF-7-FR, T-47D-FR) were generated by chronic exposure of parental cells to increasing concentrations of fulvestrant.
  • Key Experiments:
    • Viability Assays: MTT and colony formation assays were used to assess cell survival and growth after drug treatments.
    • lncRNA Screening: LncRNA sequencing was performed on MCF-7 cells treated with palbociclib or DMSO to identify differentially expressed lncRNAs.
    • Functional Validation: The top candidate, SNHG17, was overexpressed in cells via plasmid transfection and lentivirus infection. Its impact on drug sensitivity and downstream pathways was measured using qRT-PCR and Western blot.
    • In Vivo Validation: A xenograft model in mice was used to confirm the sensitization effect and mechanism.

Mechanisms of Action and Resistance

The following diagrams illustrate the mechanisms of action for the combination therapies and a key resistance mechanism identified in preclinical studies.

architecture Estrogen Estrogen ER ER Estrogen->ER CyclinD CyclinD ER->CyclinD CDK4_6 CDK4_6 Rb Rb CDK4_6->Rb Phosphorylates CyclinD->CDK4_6 Activates E2F E2F Rb->E2F Represses CellCycle CellCycle E2F->CellCycle Activates Fulvestrant Fulvestrant Fulvestrant->ER Binds & Degrades This compound This compound This compound->CDK4_6 Inhibits Palbociclib Palbociclib Palbociclib->CDK4_6 Inhibits

Diagram 1: Combined Mechanism of CDK4/6 Inhibitors and Fulvestrant

The diagram above shows how both drug combinations work synergistically. Fulvestrant degrades the Estrogen Receptor (ER) and blocks estrogen signaling, which reduces the production of Cyclin D. Meanwhile, both this compound and palbociclib directly inhibit the CDK4/6 enzymes. Together, these actions prevent the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest in the G1 phase and inhibiting cancer cell proliferation [1] [3] [5].

architecture Palbo Palbociclib Treatment SNHG17 lncRNA SNHG17 Palbo->SNHG17 Down-regulates LATS1 LATS1 Kinase SNHG17->LATS1 Suppresses YAP Oncogene YAP LATS1->YAP Inactivates ERa ER-α Protein LATS1->ERa Promotes Degradation of Degradation ER-α Degradation LATS1->Degradation FulvestrantEffect Enhanced Fulvestrant Cytotoxicity YAP->FulvestrantEffect Promotes Resistance ERa->FulvestrantEffect Mediates Resistance Degradation->FulvestrantEffect Increases Sensitivity

Diagram 2: A Proposed Mechanism for Palbociclib-Induced Fulvestrant Sensitization

Diagram 2 illustrates a potential mechanism, identified in a preclinical study, for how palbociclib may overcome fulvestrant resistance. The study found that palbociclib downregulates the long non-coding RNA SNHG17 [4]. Lower levels of SNHG17 lead to increased expression of the LATS1 kinase. LATS1 has a dual effect:

  • It inactivates the oncogene YAP.
  • It promotes the degradation of the ER-α protein.

Both of these actions counteract known resistance pathways and restore cancer cell sensitivity to fulvestrant [4]. This mechanism highlights the complex interplay between cell cycle regulation and endocrine signaling.

Conclusion and Research Outlook

For researchers and drug development professionals, the current data suggests:

  • Efficacy: Both This compound and palbociclib, combined with fulvestrant, demonstrate statistically significant and clinically meaningful improvements in PFS compared to fulvestrant alone in an endocrine-resistant population, with hazard ratios that are remarkably similar (approximately 0.45) [1] [3].
  • Differentiating Factor: The most prominent differentiating factor in the available data is the safety and tolerability profile. The LEONARDA-1 trial highlights this compound's "differentiated" safety profile with low rates of severe (Grade 4) neutropenia and limited gastrointestinal toxicity, which is a known class effect [1]. In contrast, the PALOMA-3 trial reported high rates of Grade 3/4 neutropenia (65%) with palbociclib [3].
  • Research Gaps: The absence of a direct head-to-head trial means cross-trial comparisons must be made with caution due to potential differences in trial populations and conditions. Furthermore, the mechanisms underlying resistance to these specific combinations require further elucidation, though preclinical models are providing initial insights [4] [6].

Future research should focus on direct comparative trials and the identification of predictive biomarkers to help select the most effective CDK4/6 inhibitor for individual patients.

References

Lerociclib overall survival data immature

Author: Smolecule Technical Support Team. Date: February 2026

LEONARDA-1 Trial Data at a Glance

Endpoint Lerociclib + Fulvestrant Placebo + Fulvestrant Hazard Ratio (HR) & P-value
Primary Endpoint

| Investigator-assessed Median PFS | 11.07 months | 5.49 months | HR: 0.451 95% CI: 0.311-0.656 P = 0.000016 [1] [2] | | Secondary Endpoints | | | | | BICR-assessed Median PFS | 11.93 months | 5.73 months | HR: 0.353 95% CI: 0.228-0.547 P = 0.000002 [2] | | Objective Response Rate (ORR) | 23.4% | 8.7% | - [2] | | Overall Survival (OS) | Data was immature at the data cut-off date [1] [2] | | | | Key Safety Profile | Low rates of key adverse events (Grade 4 neutropenia: 5.1%; No ≥Grade 3 diarrhea) [3] | | |

Experimental Protocol of the LEONARDA-1 Trial

For researchers, the methodology of the key supporting trial is detailed below:

  • Study Identifier: NCT05054751 [1] [2]
  • Design: Randomized, double-blind, placebo-controlled Phase III trial.
  • Population: 275 patients with HR+/HER2- locally advanced or metastatic breast cancer who had relapsed or progressed on prior endocrine therapy. The patient population included those with poor prognostic factors, such as visceral metastases (63.3%) and primary endocrine resistance (25.5%) [2].
  • Intervention: Patients were randomized 1:1 to receive either:
    • Experimental Arm: this compound (150 mg, orally, twice daily) plus Fulvestrant (500 mg) [1] [2].
    • Control Arm: Placebo plus Fulvestrant (500 mg) [1] [2].
  • Primary Endpoint: Progression-free survival (PFS) as assessed by investigators [1] [2].
  • Key Secondary Endpoints: PFS assessed by Blinded Independent Central Review (BICR), objective response rate (ORR), overall survival (OS), safety, and tolerability [1] [2].

This compound's Mechanism of Action and Differentiation

This compound is a highly selective oral inhibitor of CDK4 and CDK6. Its proposed mechanistic advantage lies in its high selectivity, which contributes to its differentiated safety profile.

The following diagram illustrates the mechanism of CDK4/6 inhibitors and this compound's strategic inhibition point.

G External_Stimuli External Growth Stimuli CyclinD_CDK4_6 Cyclin D-CDK4/6 Complex External_Stimuli->CyclinD_CDK4_6 pRb Hypo-phosphorylated Rb Protein CyclinD_CDK4_6->pRb Phosphorylates pRb_P Hyper-phosphorylated Rb pRb->pRb_P E2F E2F Transcription Factor pRb->E2F Inhibits (in G1) pRb_P->E2F Releases Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) E2F->Cell_Cycle_Progression Activates Genes For This compound This compound (CDK4/6 Inhibitor) This compound->CyclinD_CDK4_6 Potently & Selectively Inhibits

This high selectivity for CDK4/6, with minimal off-target inhibition of other kinases like CDK9, is cited as the reason for its low rates of hematologic and gastrointestinal toxicity, leading to very low treatment discontinuation rates (0.7% in the LEONARDA-1 trial) [3].

Interpretation Guide for Researchers

When comparing this compound with other CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib), here are key considerations based on current evidence:

  • Efficacy vs. Established CDK4/6 Inhibitors: The PFS benefit shown in LEONARDA-1 is consistent with the class effect of CDK4/6 inhibitors. Large real-world studies and network meta-analyses have found no statistically significant differences in overall survival among the three established agents [4] [5] [6]. The immaturity of this compound's OS data precludes a direct comparison on this endpoint for now.
  • Differentiated Safety Profile: The primary differentiator for this compound appears to be its tolerability. Its low incidence of severe neutropenia and diarrhea may offer a clinical advantage, potentially enabling longer treatment duration without dose interruptions or reductions [3].
  • First-Line Data: Beyond the second-line setting discussed here, the LEONARDA-2 trial evaluated this compound plus letrozole in the first-line setting. It also met its primary endpoint, significantly improving PFS compared to letrozole alone (HR 0.464), supporting its use across treatment lines [3].

References

Lerociclib clinical benefit rate CBR

Author: Smolecule Technical Support Team. Date: February 2026

Trial Design & Patient Population

The data in the table above comes from the LEONARDA-1 trial (NCT05054751), a randomized, double-blind, phase III study. Here are the key methodological details [1] [2]:

  • Objective: To evaluate the efficacy and safety of lerociclib plus fulvestrant versus placebo plus fulvestrant in patients with HR+/HER2- locally advanced or metastatic breast cancer.
  • Patient Population: 275 patients whose disease had relapsed or progressed on prior endocrine therapy. All patients had received at least one prior line of endocrine therapy, and about 70% had not received prior chemotherapy for recurrent/metastatic disease.
  • Treatment Regimen:
    • Experimental Arm: this compound 150 mg orally twice daily with food, plus Fulvestrant 500 mg IM on day 1 of each 28-day cycle (with an additional loading dose on day 15 of cycle 1).
    • Control Arm: Placebo plus Fulvestrant (same schedule).
  • Primary Endpoint: Progression-free survival (PFS) assessed by investigators.
  • Key Secondary Endpoints: Included PFS by Blinded Independent Central Review (BICR), Objective Response Rate (ORR), Clinical Benefit Rate (CBR), and safety.

Safety and Tolerability Profile

The LEONARDA-1 trial also provided a comprehensive safety analysis. The most common treatment-emergent adverse events (AEs) are summarized below [3]:

Adverse Event (Any Grade) This compound + Fulvestrant (%) Placebo + Fulvestrant (%)
Neutropenia 90.5 4.3
Leukopenia 86.9 6.5
Anemia 34.3 10.1
Diarrhea 19.7 3.6
Nausea 17.5 8.0
Adverse Event (Grade 3-4)
Any Grade 3-4 AE 57.7 15.2
Neutropenia 46.7 Not reported
Leukopenia 23.4 Not reported
  • Key Findings: The most common AEs with this compound were hematologic, such as neutropenia and leukopenia. However, the study noted that This compound has displayed a differentiated safety and tolerability profile in previous trials, with low rates of grade 4 neutropenia and gastrointestinal toxicity [1] [2].
  • Treatment Discontinuation: No fatal treatment-related AEs occurred in either arm of the LEONARDA-1 trial [3].

Mechanism of Action and Preclinical Data

This compound (GB491) is a highly selective oral CDK4/6 inhibitor. Understanding its mechanism provides context for its clinical efficacy [4] [2].

G Mitogenic_Signal Mitogenic Signal CyclinD_CDK46 Cyclin D-CDK4/6 Complex Mitogenic_Signal->CyclinD_CDK46 pRb Rb Protein (inactive) CyclinD_CDK46->pRb Phosphorylation pRp_p Phosphorylated Rb (active) pRb->pRp_p E2F E2F Transcription Factor pRp_p->E2F Releases Cell_Cycle Cell Cycle Progression (G1 to S Phase) E2F->Cell_Cycle This compound This compound (CDK4/6i) This compound->CyclinD_CDK46 Inhibits

  • Preclinical Evidence: In vitro studies on sarcoma cell lines showed that this compound treatment induced cell cycle arrest, decreased proliferation, motility, and stemness of sarcoma cells. It also decreased cell viability in both traditional 2D cultures and 3D bioprinted microtumor models [4].
  • Selectivity: this compound is potent against CDK4/cyclin D1 and CDK6/cyclin D3 but has moderate potency against CDK9/cyclin T. This selectivity is investigated for potentially improved safety and continuous dosing regimens compared to earlier CDK4/6 inhibitors [4] [2].

Comparative Context with Other CDK4/6 Inhibitors

While no head-to-head trials compare this compound directly with other CDK4/6 inhibitors, network meta-analyses of approved agents (palbociclib, ribociclib, abemaciclib) provide context [5] [6] [7].

  • Efficacy: Indirect comparisons suggest no statistically significant differences in overall survival (OS) between the three established CDK4/6 inhibitors when combined with endocrine therapy [5] [6].
  • Safety Differences: Significant differences exist in their safety profiles [5]:
    • Abemaciclib is associated with significantly more GI toxicity (diarrhea).
    • Palbociclib is associated with significantly more neutropenia.
    • Ribociclib carries a specific risk of prolonged QT interval.
  • This compound's Position: The developing profile of this compound suggests robust efficacy comparable to this class, with a potential differentiation of lower rates of severe neutropenia and GI toxicities, allowing for continuous dosing [1] [2].

References

Lerociclib Efficacy & Safety Profile (LEONARDA-1 Trial)

Author: Smolecule Technical Support Team. Date: February 2026

The following data comes from the Phase III LEONARDA-1 trial, which evaluated Lerociclib plus fulvestrant against placebo plus fulvestrant in patients with HR+/HER2− advanced breast cancer that had progressed on prior endocrine therapy [1].

Parameter This compound + Fulvestrant Placebo + Fulvestrant Notes/Sources
Progression-Free Survival (PFS)
Investigator-assessed Median PFS 11.07 months 5.49 months [1] [2] [3]
Hazard Ratio (HR) 0.451 95% CI: 0.311-0.656; P = 0.000016 [1] [4]
BICR-assessed Median PFS 11.93 months 5.75 months HR: 0.353; 95% CI: 0.228-0.547 [5] [6]
Key Subgroup PFS (HR)
Primary Endocrine Resistance 0.374 (95% CI: 0.182-0.769) [1] [2] [4]
Liver Metastasis 0.487 (95% CI: 0.297-0.796) [1] [2] [4]
≥4 Metastatic Sites 0.326 (95% CI: 0.160-0.665) [1] [2] [4]
Overall Response
Objective Response Rate (ORR) 23.4% 8.7% [1] [3] [4]
Complete Response (CR) 2.2% 0% [1]
Disease Control Rate (DCR) 81.8% 71.0% [1] [3]
Overall Survival (OS)
Status (Data Cut-off) Immature Immature Median OS not reached in either arm [1] [2]
Ad hoc Analysis HR (Mar 2024) 0.649 (95% CI: 0.410, 1.028) [2]
Common All-Grade AEs
Neutropenia 90.5% 4.3% [3]
Leukopenia 86.9% 6.5% [3]
Diarrhea 19.7% 3.6% [3] [4]
Nausea 17.5% 8.0% [3]
Key Grade 3/4 AEs
Any Grade 3/4 AE 57.7% 15.2% [3] [4]
Neutropenia 46.7% N/R Grade 4: 5.1% [1] [2]
Leukopenia 23.4% N/R [3] [4]
Diarrhea 0% N/R [2] [6]
Treatment Discontinuation due to AE 0.7% 0% [2] [4]

This compound's Mechanism of Action and Experimental Protocol

The clinical data is underpinned by this compound's distinctive molecular design and the rigorous trial methodology.

  • Mechanism of Action: this compound is a highly selective oral CDK4/6 inhibitor. Its unique tricyclic and spiro-ring structure contributes to high selectivity for CDK4 and CDK6 over other kinases like CDK9, which is associated with reduced off-target toxicity [5] [6]. It potently inhibits CDK4/cyclin D1 and CDK6/cyclin D3, preventing phosphorylation of the retinoblastoma (Rb) protein and inducing G1 cell cycle arrest, thereby inhibiting tumor cell proliferation [1].
  • Key Differentiator: Its high selectivity for CDK4 over CDK6 may contribute to its manageable hematological toxicity profile, while minimal CDK9 inhibition is linked to its low incidence of gastrointestinal side effects [5] [6].

The diagram below illustrates this compound's mechanism of action and the workflow of the LEONARDA-1 trial.

cluster_moa Mechanism of Action cluster_trial LEONARDA-1 Trial Design This compound This compound CDK4_6 CDK4/6 Enzyme This compound->CDK4_6 Inhibits pRb Rb Phosphorylation CDK4_6->pRb pRb_E2F pRb_E2F Cell_Cycle G1 to S Phase Cell Cycle Progression Proliferation Cancer Cell Proliferation Cell_Cycle->Proliferation pRb->Cell_Cycle Population Patient Population: • HR+/HER2− Locally Advanced/Metastatic Breast Cancer • Progressed on Prior Endocrine Therapy Randomization Randomization (1:1) Population->Randomization Arm1 Intervention Arm (n=137) This compound (150mg BID) + Fulvestrant Randomization->Arm1 Arm2 Control Arm (n=138) Placebo + Fulvestrant Randomization->Arm2 Endpoint Primary Endpoint: Investigator-assessed PFS Arm1->Endpoint Arm2->Endpoint

Interpretation of Key Findings and Clinical Context

  • Efficacy: The hazard ratio of 0.451 signifies that this compound plus fulvestrant reduced the risk of disease progression or death by 54.9% compared to fulvestrant alone [1]. The consistent benefit across all pre-specified subgroups, including high-risk patients, underscores its robust efficacy [1] [4].
  • Safety: The profile is considered "differentiated" due to its low rates of grade 4 neutropenia (5.1%), absence of febrile neutropenia, minimal severe diarrhea (no Grade 3/4), and no signal for venous thromboembolism (VTE) [2] [5] [6]. This supports continuous dosing without treatment holidays.
  • Indications: Based on this and other data (LEONARDA-2 trial), this compound received approval in China in May 2025 for use with an aromatase inhibitor in the first-line setting and with fulvestrant in the second-line setting [5] [6].

References

Efficacy of Lerociclib in Primary Endocrine Resistance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key efficacy data for Lerociclib plus Fulvestrant in the overall population and in patients with primary endocrine resistance, as reported in the LEONARDA-1 study [1] [2].

Patient Group Progression-Free Survival (PFS) Hazard Ratio (HR) Objective Response Rate (ORR)
Overall Population (ITT) 11.07 months (vs. 5.49 months with placebo) 0.451 (95% CI: 0.311-0.656) 23.4% (vs. 8.7% with placebo)
Primary Endocrine Resistance Subgroup Not Reported (Specific median PFS not provided) 0.374 (95% CI: 0.182-0.769) Not Specified
  • Subgroup Analysis Consistency: The benefit of adding this compound was observed across all pre-specified subgroups. The hazard ratio of 0.374 for the primary endocrine resistance subgroup indicates a greater reduction in the risk of disease progression or death compared to the overall study population [1] [3] [2].
  • Efficacy in Other High-Risk Groups: this compound also showed promising efficacy in other difficult-to-treat patient types, such as those with liver metastases (HR: 0.487) and those who had received prior chemotherapy for metastatic disease (HR: 0.286) [1] [3] [2].

LEONARDA-1 Trial Experimental Protocol

For researchers evaluating the data, here are the key methodological details of the LEONARDA-1 trial [1] [2]:

  • Study Design: A randomized, double-blind, placebo-controlled Phase III trial.
  • Patient Population: 275 adult patients (aged 18-75) with HR+/HER2− locally advanced or metastatic breast cancer whose disease had progressed on prior endocrine therapy. The population included both postmenopausal and pre/perimenopausal women (receiving GnRH agonists) and men.
  • Key Inclusion Criteria: Patients must have had disease progression during (neo)adjuvant ET within 12 months of completion, or during ET for advanced disease. Patients could have received up to one line of chemotherapy for advanced breast cancer.
  • Intervention: Patients were randomized 1:1 to receive:
    • Experimental Arm: this compound (150 mg, orally, twice daily) + Fulvestrant (500 mg, intramuscularly, per standard dosing).
    • Control Arm: Placebo + Fulvestrant.
  • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS), defined as the time from randomization to disease progression (based on RECIST v1.1) or death from any cause.
  • Key Secondary Endpoints: PFS as assessed by a Blinded Independent Central Review (BICR), Objective Response Rate (ORR), Duration of Response (DOR), Overall Survival (OS), safety, and tolerability.

The following diagram illustrates the workflow of the LEONARDA-1 trial:

D LEONARDA-1 Phase III Trial Design A 275 Patients Randomized (1:1) B Experimental Arm (n=137) This compound + Fulvestrant A->B C Control Arm (n=138) Placebo + Fulvestrant A->C D Primary Endpoint: Investigator-assessed PFS B->D C->D E Key Secondary Endpoints: BICR-assessed PFS, ORR, OS, Safety D->E

Interpretation and Context for Researchers

  • Differentiated Safety Profile: A key finding from LEONARDA-1 and earlier phases of the this compound clinical program is its potentially differentiated safety profile. The trial reported a low incidence of Grade 4 neutropenia (5.1%), with no febrile neutropenia or Grade 3/4 diarrhea observed [3] [4]. This suggests a potentially improved tolerability compared to some other agents in the class.
  • Mechanistic Insight – Biomarkers of Resistance: While not specific to this compound, research on CDK4/6 inhibitor resistance provides context. Studies on Palbociclib have confirmed that high baseline levels of CCNE1 (Cyclin E1) are associated with a lower chance of achieving complete cell-cycle arrest, identifying it as a biomarker of resistance [5]. Other potential mechanisms include RB1 loss, FGFR pathway activation, and PI3K/AKT/mTOR signaling [6].

References

Lerociclib versus other CDK4/6 inhibitors efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Lerociclib at a Glance

This compound (G1T38) is an investigational CDK4/6 inhibitor. Its development aims to improve upon earlier generation inhibitors by having a shorter plasma half-life. This pharmacokinetic profile is hypothesized to minimize severe side effects like myelosuppression (bone marrow suppression), allowing for continuous dosing and potentially reducing the risk of drug resistance [1].

The table below summarizes key findings from a foundational preclinical study on this compound in pediatric sarcoma models [1].

Aspect Experimental Model Key Findings
Target Engagement U-2 OS, MG-63, COA30, COA79 cell lines Confirmed presence of CDK4/6 and intermediaries Rb and phosphorylated Rb (pRb) [1].
Viability & Proliferation Established sarcoma cell lines (U-2 OS, MG-63) and PDXs Induced cell cycle arrest (G1 phase); decreased cell viability and proliferation [1].
Other Cellular Effects Established sarcoma cell lines (U-2 OS, MG-63) and PDXs Reduced cancer cell motility and stemness [1].
3D Model Efficacy 3D bioprinted microtumors (U-2 OS, MG-63, COA79) Decreased cell viability in ex vivo 3D bioprinted tumor models, suggesting efficacy in more physiologically relevant environments [1].
Reported Safety Profile Early-phase clinical trials (in lung cancer) In a phase I trial, only 1 out of 30 patients experienced a dose-limiting toxicity (neutropenia) [1].

Detailed Experimental Protocol

The key preclinical study investigating this compound in sarcoma employed the following methodology [1]:

  • Cell Lines & Models: Used established sarcoma cell lines (U-2 OS, MG-63) and Patient-Derived Xenograft (PDX) models (COA30, COA79). The PDXs were derived from relapsed synovial sarcoma lung metastases in pediatric patients.
  • Experimental Cultures: Tests were conducted in both traditional 2D monolayer cultures and more advanced 3D bioprinted microtumors to mimic the in vivo tumor environment.
  • Key Assays:
    • Cell Viability: Measured the reduction in live cells after this compound treatment.
    • Proliferation & Cell Cycle Analysis: Assessed the ability of the drug to halt cell division, specifically arresting the cell cycle in the G1 phase.
    • Western Blotting: Used to confirm the presence and activity of the drug targets (CDK4/6, Rb, pRb).
    • Motility & Stemness Assays: Evaluated the drug's effect on cancer cell migration and self-renewal capacity.

CDK4/6 Inhibitor Class Context

This compound is being developed in a landscape defined by three FDA-approved CDK4/6 inhibitors: palbociclib, ribociclib, and abemaciclib. While direct head-to-head data for this compound is unavailable, understanding this context is crucial [2] [3].

  • Approved Indications: These drugs, combined with endocrine therapy, are the standard of care for HR+/HER2- advanced or metastatic breast cancer. They have significantly improved progression-free survival (PFS) and, in some cases, overall survival (OS) in this population [4] [3] [5].
  • Efficacy Comparisons: A 2025 network meta-analysis of 24 studies suggested that in advanced breast cancer, abemaciclib + an aromatase inhibitor and ribociclib + an aromatase inhibitor showed favorable results for PFS, though safety profiles differ [5].
  • Mechanism of Action: All CDK4/6 inhibitors work by blocking the CDK4/6 kinases. This prevents the phosphorylation of the retinoblastoma protein (Rb), halting the cell cycle at the G1 phase and thus inhibiting cancer cell proliferation [2] [3]. The following diagram illustrates this shared pathway.

architecture Mitogenic_Signal Mitogenic Signal Cyclin_D Cyclin D Mitogenic_Signal->Cyclin_D Complex Cyclin D-CDK4/6 Complex Cyclin_D->Complex CDK4_6 CDK4/6 CDK4_6->Complex pRb Rb Phosphorylation (pRb) Complex->pRb Promotes E2F_Release E2F Transcription Factor Release pRb->E2F_Release Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) E2F_Release->Cell_Cycle_Progression Inhibitor CDK4/6 Inhibitor (e.g., this compound) Inhibitor->Complex Inhibits

Research Implications

The available data suggests this compound is a promising candidate with a potentially differentiated safety profile. However, several key questions remain for the R&D community:

  • Efficacy in Human Trials: Does the encouraging preclinical efficacy in sarcoma models translate to clinical success in sarcomas or other cancer types?
  • Direct Comparison: How does its efficacy and safety directly compare to approved CDK4/6 inhibitors in head-to-head clinical trials, especially in breast cancer?
  • Resistance Patterns: Will its pharmacokinetic profile indeed delay or prevent the onset of resistance observed with other drugs in its class?

References

Lerociclib phase III LEONARDA-1 results

Author: Smolecule Technical Support Team. Date: February 2026

LEONARDA-1 Efficacy & Safety Overview

Parameter Lerociclib + Fulvestrant Placebo + Fulvestrant Hazard Ratio (HR) / p-value
Primary Endpoint
Median PFS (Investigator) 11.07 months [1] 5.49 months [1] HR: 0.451 (95% CI: 0.311-0.656); p = 0.000016 [1]
Median PFS (BICR) 11.93 months [2] [3] 5.75 months [2] [3] HR: 0.353 (95% CI: 0.228-0.547); p = 0.000002 [1]
Key Secondary Endpoints
ORR (Investigator, ITT) 23.4% [1] 8.7% [1] -
ORR (with measurable disease) 26.9% [1] 9.9% [1] -
Disease Control Rate (DCR) 81.8% [1] 71.0% [1] -
Clinical Benefit Rate (CBR) 48.2% [1] Information missing -
Selected Subgroup PFS (HR)
Primary Endocrine Resistance HR: 0.374 (95% CI: 0.182-0.769) [1] [4]
Liver Metastasis HR: 0.487 (95% CI: 0.297-0.796) [1] [4]
≥4 Metastatic Sites HR: 0.326 (95% CI: 0.160-0.665) [1] [4]
Common Adverse Events (Grade ≥3)
Neutropenia (Any Grade) 46.7% (Grade 3), 5.1% (Grade 4) [2] [4] Information missing -
Diarrhea (Grade ≥3) 0% [2] [4] Information missing -
Treatment Discontinuation due to AE 0.7% [3] [4] Information missing -

Mechanistic Advantages & Safety Profile

This compound's clinical performance is rooted in its distinctive pharmacological design, which offers a potentially improved therapeutic index.

  • High Kinase Selectivity: this compound is a highly selective oral CDK4/6 inhibitor. Its unique tricyclic and spiro-ring structure results in potent inhibition of CDK4 (IC₅₀ of 1 nM) with minimal off-target activity [2] [3]. In contrast, palbociclib inhibits 3 kinases and abemaciclib inhibits over 50 kinases, which is linked to a broader range of side effects [3].
  • Minimal CDK9 Inhibition: Unlike some other CDK4/6 inhibitors, this compound exerts no functional inhibition of CDK9. Since CDK9 inhibition is associated with gastrointestinal toxicity and other side effects, this characteristic contributes to its favorable GI safety profile (e.g., no Grade ≥3 diarrhea) [2] [3].
  • Favorable Safety and Tolerability: The LEONARDA-1 trial confirmed a manageable safety profile. Key differentiators include a low rate of Grade 4 neutropenia (5.1%), no febrile neutropenia, and no reported cases of venous thromboembolism (VTE), interstitial lung disease (ILD), or significant hepatotoxicity [2] [4]. This profile allows for continuous dosing without the need for treatment holidays and reduces the requirement for intensive monitoring [2].

The diagram below illustrates how this compound's high selectivity for CDK4/6 leads to its clinical efficacy and reduced side effects.

G This compound This compound Administration Selectivity High CDK4/6 Selectivity Low CDK9 Off-Target This compound->Selectivity Efficacy Primary Efficacy Outcome Selectivity->Efficacy Safety Differentiated Safety Profile Selectivity->Safety PFS Significantly Improved PFS (11.07 vs 5.49 months) Efficacy->PFS LowHematologic Low Grade 4 Neutropenia (5.1%) Safety->LowHematologic LowGI Minimal GI Toxicity (No Grade ≥3 Diarrhea) Safety->LowGI NoVTE No VTE, ILD, or Hepatotoxicity Safety->NoVTE

Detailed Experimental Protocol: LEONARDA-1

For research and development professionals, here are the key methodological details of the phase III LEONARDA-1 trial.

  • Trial Design: LEONARDA-1 (NCT05054751) was a randomized, double-blind, placebo-controlled Phase III study designed to evaluate the efficacy and safety of this compound plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who had relapsed or progressed on prior endocrine therapy [1] [5].
  • Patient Population: The trial enrolled 275 patients in China, randomizing them in a 1:1 ratio. The population was considered representative of real-world practice, including high-risk patients: 63.3% had visceral metastases, 37.8% had liver metastases, 25.5% had primary endocrine resistance, and 74.5% had secondary endocrine resistance [1] [3].
  • Intervention and Dosing:
    • Experimental Arm: this compound 150 mg administered orally twice daily on a continuous dosing schedule, plus fulvestrant [1] [4].
    • Control Arm: Matching placebo plus fulvestrant [1].
  • Primary and Secondary Endpoints:
    • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS) [1].
    • Key Secondary Endpoints: Included PFS assessed by a Blinded Independent Central Review (BICR), Objective Response Rate (ORR), Duration of Response (DOR), Disease Control Rate (DCR), Clinical Benefit Rate (CBR), Overall Survival (OS), safety, and tolerability [1].
  • Statistical Analysis: The study was powered to detect a significant improvement in PFS. The hazard ratio (HR) and 95% confidence interval (CI) were calculated using a Cox proportional hazards model. The pre-specified statistical significance was met with a p-value of 0.000016 for the primary endpoint [1].

Interpretation and Context for Professionals

  • Positioning Among CDK4/6 Inhibitors: this compound's efficacy (PFS HR of 0.451) is comparable to other approved CDK4/6 inhibitors in similar settings [2]. Its key differentiator lies in its optimized safety and tolerability profile, which may lead to better adherence and quality of life, and lower management costs [2] [3].
  • Relevance for Drug Development: The success of this compound underscores the value of improved kinase selectivity in drug design to enhance the therapeutic window. Its clinical profile addresses an unmet need for a highly effective CDK4/6 inhibitor with a lower burden of severe hematological and gastrointestinal toxicities [3].
  • Clinical Application: Based on the positive results from LEONARDA-1 and the LEONARDA-2 (first-line) trial, this compound received approval in China in May 2025 for use with an aromatase inhibitor or fulvestrant in adults with HR+/HER2− locally advanced or metastatic breast cancer, providing a comprehensive treatment option across lines of therapy [2].

References

Efficacy Data from LEONARDA-1 Phase III Trial

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Endpoint Lerociclib + Fulvestrant (N=137) Placebo + Fulvestrant (N=138)
Complete Response (CR) Rate 2.2% (3 patients) [1] 0% (0 patients) [1]
Objective Response Rate (ORR) 23.4% [1] 8.7% [1]
Clinical Benefit Rate (CBR) 48.2% [1] Not Reported
Median Progression-Free Survival (PFS) 11.07 months [2] [1] 5.49 months [2] [1]
PFS Hazard Ratio (HR) 0.451 (95% CI: 0.311-0.656; P=0.000016) [2] [1] -

Beyond tumor response, the safety and tolerability profile of this compound is a key differentiator. The table below compares its common adverse events with other CDK4/6 inhibitors, based on data from the LEONARDA-1 trial and published analyses [3] [4] [1].

Safety and Tolerability Profile Comparison

Adverse Event (AE) Incidence with this compound (Grade ≥3) Comparative Context with Other CDK4/6 Inhibitors
Neutropenia Grade 3: 30%; Grade 4: 5% [3] Lower incidence of high-grade neutropenia vs. palbociclib/ribociclib [4].
Diarrhea 19.7% (any grade); Low grade ≥3 [3] [4] Lower incidence and severity vs. abemaciclib [4].
Nausea / Vomiting Low rates; No grade ≥3 reported at 150mg BID [3] Favorable gastrointestinal tolerability profile [3] [1].
Key Differentiator Continuous dosing without drug holidays [3] Some other inhibitors require treatment breaks due to toxicity [3].

Mechanism of Action and Experimental Context

To fully interpret the clinical data, understanding the drug's mechanism and trial design is essential for researchers.

  • Mechanism of Action: this compound (GB491) is a highly selective oral inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). It blocks the phosphorylation of the retinoblastoma (Rb) protein, preventing cell cycle progression from the G1 to S phase and inhibiting tumor cell proliferation [2] [1].

Below is a diagram illustrating this signaling pathway and drug target.

G Extracellular_Growth_Signal Extracellular Growth Signal CyclinD_CDK4_6 Cyclin D-CDK4/6 Complex Extracellular_Growth_Signal->CyclinD_CDK4_6 Rb_Protein Rb Protein (Active) Inhibits E2F CyclinD_CDK4_6->Rb_Protein  Phosphorylates Phosphorylated_Rb Phosphorylated Rb (Inactive) Rb_Protein->Phosphorylated_Rb E2F E2F Transcription Factor Phosphorylated_Rb->E2F  Releases Cell_Cycle_Progression Cell Cycle Progression (G1 to S Phase) E2F->Cell_Cycle_Progression This compound This compound (CDK4/6 Inhibitor) This compound->CyclinD_CDK4_6  Inhibits

  • Key Experimental Protocol (LEONARDA-1 Trial): The data comes from a randomized, double-blind, placebo-controlled Phase III trial [2] [1].
    • Patient Population: 275 patients with HR+/HER2− locally advanced or metastatic breast cancer whose disease had relapsed or progressed on prior endocrine therapy.
    • Intervention: Patients were randomized 1:1 to receive either this compound (150 mg twice daily) or a matching placebo, both combined with fulvestrant (500 mg).
    • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).
    • Assessment Method: Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1. A Complete Response (CR) was defined as the disappearance of all target and non-target lesions [1].

References

Lerociclib phase I/II data consistency

Author: Smolecule Technical Support Team. Date: February 2026

Lerociclib Clinical Data Overview

The table below summarizes the key efficacy and safety data from the phase III LEONARDA-1 trial, which built upon the phase I/II findings.

Trial Phase & Design Key Efficacy Results Key Safety Results

| Phase III (LEONARDA-1) N=275; this compound + Fulvestrant vs. Placebo + Fulvestrant in HR+/HER2- mBC post-ET [1] [2] [3] | PFS: 11.07 months vs. 5.49 months (HR: 0.451; 95% CI: 0.311-0.656; P=0.000016) [1] [2] ORR: 23.4% vs. 8.7% (in patients with measurable disease: 26.9% vs. 9.9%) [1] OS: Immature at primary analysis; ad hoc analysis showed a trend favoring this compound (HR: 0.649) [2] | Most Common Grade 3/4 AEs: Neutropenia (46.7%, with 5.1% Grade 4), Leukopenia [2] Low Incidence AEs: Diarrhea (19.7%, all Grade 1/2), No febrile neutropenia, No VTE reported [2] Discontinuation due to AE: 0.7% [2] | | Phase I/II (Referenced) Continuous dosing with fulvestrant in HR+/HER2- ABC [1] [2] [3] | Displayed anti-tumor activity consistent with approved CDK4/6 inhibitors [2] [3] | Showed a differentiated safety profile with low rates of Grade 4 neutropenia and minimal gastrointestinal toxicity [1] [2] |

Experimental Protocols & Mechanistic Insights

For a comprehensive comparison guide, understanding the trial methodology and drug mechanism is crucial.

  • LEONARDA-1 Trial Design: This was a randomized, double-blind, Phase III study [1] [3]. Patients with HR+/HER2- locally advanced or metastatic breast cancer who had progressed on prior endocrine therapy were randomized (1:1) to receive either this compound (150 mg twice daily, continuously) or a matching placebo, both in combination with fulvestrant [1] [3]. The primary endpoint was investigator-assessed Progression-Free Survival (PFS) [1].

  • Mechanism of Action: this compound is a highly selective oral inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). It potently inhibits CDK4/cyclin D1 and CDK6/cyclin D3, preventing the phosphorylation of the retinoblastoma (Rb) protein. This blockade halts cell cycle progression from the G1 to the S phase, thereby inhibiting cancer cell proliferation [1] [3]. Its high selectivity for CDK4/6 over CDK9 is considered a key factor in its improved safety profile [2].

The following diagram illustrates this core mechanism of action and the basis for this compound's selectivity.

G cluster_pathway CDK4/6 Pathway A CDK4/6 + Cyclin D F Phosphorylated Rb (pRb) (Active) A->F Promotes B Rb Protein (Inactive) B->F Is converted to C E2F Transcription Factor G Gene Transcription D Cell Cycle Progression (G1 to S Phase) E This compound E->A Inhibits F->G Releases G->D Drives

Summary for Drug Development Professionals

The published data indicates that this compound is a promising addition to the CDK4/6 inhibitor class:

  • Efficacy Consistency: The phase III LEONARDA-1 trial confirmed the anti-tumor activity observed in earlier phases, demonstrating a statistically significant and clinically meaningful improvement in PFS with a hazard ratio of 0.451 [1] [2]. The efficacy was consistent across key patient subgroups, including those with poor prognostic factors like primary endocrine resistance and liver metastases [1] [2].
  • Differentiated Safety Profile: The phase I/II data on tolerability were validated in the larger Phase III trial. This compound's profile is characterized by manageable hematologic toxicity (with a low rate of grade 4 neutropenia at 5.1%) and minimal gastrointestinal adverse events, with no grade 3/4 diarrhea reported [2]. This suggests a potentially improved therapeutic window compared to some other agents in the class.

References

×

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

474.28555774 Da

Monoisotopic Mass

474.28555774 Da

Heavy Atom Count

35

UNII

WBH8AY6ENB

Wikipedia

Lerociclib

Dates

Last modified: 08-15-2023
1. Oncotarget. 2017 Jun 27;8(26):42343-42358. doi: 10.18632/oncotarget.16216.

Preclinical development of G1T38: A novel, potent and selective inhibitor of
cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with
CDK4/6 sensitive tumors.

Bisi JE(1), Sorrentino JA(1), Jordan JL(2), Darr DD(2), Roberts PJ(1), Tavares
FX(3), Strum JC(1).

Author information:
(1)G1 Therapeutics, Preclinical Research and Development, Research Triangle Park,
Durham, North Carolina, USA.
(2)University of North Carolina, MP1U, Chapel Hill, North Carolina, USA.
(3)ChemoGenics BioPharma, Department of Chemistry, Research Triangle Park,
Durham, North Carolina, USA.

Inhibition of the p16INK4a/cyclin D/CDK4/6/RB pathway is an effective therapeutic
strategy for the treatment of estrogen receptor positive (ER+) breast cancer.
Although efficacious, current treatment regimens require a dosing holiday due to
severe neutropenia potentially leading to an increased risk of infections, as
well as tumor regrowth and emergence of drug resistance. Therefore, a next
generation CDK4/6 inhibitor that can inhibit proliferation of CDK4/6-dependent
tumors while minimizing neutropenia could reduce both the need for treatment
holidays and the risk of inducing drug resistance.Here, we describe the
preclinical characterization and development of G1T38; a novel, potent,
selective, and orally bioavailable CDK4/6 inhibitor. In vitro, G1T38 decreased
RB1 (RB) phosphorylation, caused a precise G1 arrest, and inhibited cell
proliferation in a variety of CDK4/6-dependent tumorigenic cell lines including
breast, melanoma, leukemia, and lymphoma cells. In vivo, G1T38 treatment led to
equivalent or improved tumor efficacy compared to the first-in-class CDK4/6
inhibitor, palbociclib, in an ER+ breast cancer xenograft model. Furthermore,
G1T38 accumulated in mouse xenograft tumors but not plasma, resulting in less
inhibition of mouse myeloid progenitors than after palbociclib treatment. In
larger mammals, this difference in pharmacokinetics allowed for 28 day continuous
dosing of G1T38 in beagle dogs without producing severe neutropenia. These data
demonstrate G1T38 has unique pharmacokinetic and pharmacodynamic properties,
which result in high efficacy against CDK4/6 dependent tumors while minimizing
the undesirable on-target bone marrow activity, thus potentially allowing G1T38
to be used as a continuous, daily oral antineoplastic agent.

Explore Compound Types